Product packaging for 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid(Cat. No.:CAS No. 124221-71-2)

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B056076
CAS No.: 124221-71-2
M. Wt: 213.23 g/mol
InChI Key: RQKFSJNOPKCEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid (CAS 124221-71-2) is a substituted biphenyl compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a fundamental building block for the design and synthesis of novel bioactive molecules. Notably, this biphenyl backbone has been utilized in the creation of short amphiphilic cationic peptidomimetics that function as promising antibacterial agents . These mimics are engineered to replicate the essential membrane-disrupting properties of natural Antimicrobial Peptides (AMPs), offering a potential pathway to overcome antibiotic resistance . Research has demonstrated that compounds built upon this core structure can exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some analogues also showing efficacy against established bacterial biofilms . The structure of this compound, featuring an aromatic amine and a carboxylic acid functional group, provides versatile handles for further chemical modification, allowing researchers to fine-tune the properties of resulting compounds. This reagent is intended for research applications only and is a valuable tool for chemists working in drug discovery, particularly in the development of new anti-infectives. It is recommended to store the product in a sealed container, in a dark place, and at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B056076 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid CAS No. 124221-71-2

Properties

IUPAC Name

3-(3-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKFSJNOPKCEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378215
Record name 3'-Amino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124221-71-2
Record name 3'-Amino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the primary synthetic strategies, experimental protocols, and quantitative data to support researchers in the efficient synthesis of this molecule.

Introduction

This compound is a biphenyl derivative containing both an amine and a carboxylic acid functional group. This substitution pattern makes it a valuable building block in medicinal chemistry. The synthesis of this compound typically involves the formation of the biphenyl core structure, commonly via a palladium-catalyzed cross-coupling reaction, followed by the introduction or modification of the amino and carboxylic acid moieties. This guide will focus on the most prevalent and effective synthetic methodologies reported in the scientific literature.

Synthetic Strategies

Two primary synthetic routes have been identified for the synthesis of this compound. Both strategies utilize a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl backbone, followed by the reduction of a nitro group to the desired amine.

  • Route 1: Direct Suzuki coupling of a nitro-substituted aryl halide with 3-carboxyphenylboronic acid, followed by reduction of the nitro group.

  • Route 2: Protection of a functional group on the nitro-containing aryl halide, followed by Suzuki coupling, and a final deprotection/reduction step.

The choice of route often depends on the starting materials' availability, desired scale, and safety considerations.

Experimental Protocols & Data

Route 1: Direct Suzuki Coupling and Reduction

This route involves the direct coupling of a commercially available bromonitrophenol derivative with 3-carboxyphenylboronic acid, followed by the reduction of the nitro intermediate.

Step 1: Suzuki-Miyaura Coupling

The formation of the biphenyl linkage is achieved through a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid, catalyzed by a palladium complex.

Experimental Protocol: Synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

  • In a reaction vessel, combine the aryl bromide (e.g., 2-bromo-6-nitrophenol) (1.0 equivalent), 3-carboxyphenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%) or Palladium(II) acetate/phosphine ligand complex.[1]

  • Add a suitable base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 equivalents).[2][3]

  • The reaction is carried out in a solvent system, which can be a mixture of an organic solvent and water, such as 1,4-dioxane/water, toluene/ethanol/water, or N,N-dimethylformamide/water.[3][4]

  • The reaction mixture is degassed and heated under an inert atmosphere (Nitrogen or Argon) to a temperature ranging from 80°C to 120°C.[2]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified (e.g., with 1 M HCl) to a pH of 1-2.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

The nitro group of the biphenyl intermediate is reduced to an amine using catalytic hydrogenation or chemical reducing agents.

Experimental Protocol 2a: Catalytic Hydrogenation of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

  • Dissolve 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (5.0 g) in a mixture of methanol (300 mL) and triethylamine (4.75 mL).[6][7]

  • Add 10% Palladium on carbon (Pd/C) catalyst (0.5 g) to the solution.[6][7]

  • The mixture is hydrogenated in a pressure vessel under a hydrogen atmosphere (10 bar) at room temperature for 21 hours.[6][7]

  • After the reaction, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated to dryness. The residue is dissolved in water (40 mL) and the pH is adjusted to 5.5 with 0.5 M HCl.[6][7]

  • The resulting precipitate is stirred, filtered, washed with water, and dried to afford 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[6][7]

Experimental Protocol 2b: Chemical Reduction using Hydrazine Hydrate

  • Dissolve 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (77.76g) in a mixed solvent of water (130mL) and ethanol (648mL).[7]

  • Add ferric hydroxide (2.33g) and silica gel (7.78g) and mix well.[7]

  • Add hydrazine hydrate (233 mL) at a controlled temperature of 20-30°C and stir for 30 minutes.[7]

  • Increase the temperature to 50°C and react for 3 hours.[7]

  • After cooling, the mixture is filtered. The filtrate is pH-adjusted to 4.5 with formic acid, stirred for 2 hours, filtered, washed with ethanol, and dried.[7]

Quantitative Data for Route 1

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Suzuki Coupling 2-bromo-6-nitrophenol, 3-carboxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃1,4-dioxane/H₂O90-47-
Hydrogenation 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid10% Pd/C, H₂ (10 bar)Methanol, Et₃NRT2186.797.9 (HPLC)
Chemical Reduction 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acidFerric hydroxide, Hydrazine hydrateEthanol/Water20-503.596.999.8
Route 2: Synthesis via Protected Intermediate

This route involves the protection of the hydroxyl group of the starting bromonitrophenol to prevent side reactions during the Suzuki coupling. A benzyl protecting group is commonly used.

Step 1: Protection of 2-bromo-6-nitrophenol

The phenolic hydroxyl group is protected, for instance, as a benzyl ether.

Step 2: Suzuki-Miyaura Coupling of the Protected Aryl Bromide

Experimental Protocol: Synthesis of 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

  • This step follows a similar procedure to the Suzuki coupling in Route 1, using the protected 1-bromo-2-(benzyloxy)-3-nitrobenzene as the aryl halide.[3]

  • A preferred catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), with sodium carbonate as the base in a 1,4-dioxane and water solvent mixture.[3]

Step 3: Deprotection and Reduction

The final step involves the simultaneous removal of the benzyl protecting group (debenzylation) and the reduction of the nitro group to an amine.

Experimental Protocol: Hydrogenation and Debenzylation

  • The intermediate, 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, is dissolved in a suitable solvent such as ethanol or methanol.

  • Palladium on carbon (Pd/C) is added as the catalyst.

  • The reaction is carried out under a hydrogen atmosphere. This single step achieves both the reduction of the nitro group and the cleavage of the benzyl ether.[3][8]

Quantitative Data for Route 2

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Suzuki Coupling 2-(Benzyloxy)-1-bromo-3-nitrobenzene, 3-carboxyphenylboronic acidPd(dppf)Cl₂, Na₂CO₃1,4-dioxane/H₂O--High
Deprotection/Reduction 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acidPd/C, H₂Ethanol--High

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow.

Synthetic_Route_1 A 2-Bromo-6-nitrophenol C 2'-Hydroxy-3'-nitro- [1,1'-biphenyl]-3-carboxylic acid A->C Suzuki Coupling (Pd Catalyst, Base) B 3-Carboxyphenylboronic acid B->C D This compound C->D Reduction (e.g., Pd/C, H₂)

Caption: Synthetic Route 1 for this compound.

Synthetic_Route_2 A 2-Bromo-6-nitrophenol B 2-(Benzyloxy)-1-bromo-3-nitrobenzene A->B Protection (BnBr, Base) D 2'-(Benzyloxy)-3'-nitro- [1,1'-biphenyl]-3-carboxylic acid B->D Suzuki Coupling (Pd Catalyst, Base) C 3-Carboxyphenylboronic acid C->D E This compound D->E Deprotection & Reduction (Pd/C, H₂)

Caption: Synthetic Route 2 involving a protection-deprotection sequence.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Add Solvent System A->B C Degas and Purge with Inert Gas B->C D Heat to Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute with Water, and Acidify E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling step.

Conclusion

The synthesis of this compound is well-established, with the Suzuki-Miyaura cross-coupling reaction being the key transformation. The choice between a direct coupling and a protection-deprotection strategy will depend on the specific substrate and desired process efficiency. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chemical intermediate. Careful optimization of reaction conditions, particularly the catalyst system and base, can lead to high yields and purity.

References

Physicochemical Properties of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 124221-71-2) is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring both an amino and a carboxylic acid group on a biphenyl scaffold, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details standard experimental protocols for its characterization, and explores its potential biological significance in the context of related compounds. Due to the limited availability of experimental data for this compound, this guide also includes predicted data and, for comparative purposes, experimental data for the closely related analogue, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available data for this compound and its hydroxylated analog.

Quantitative Data for this compound
PropertyValueSourceNotes
Molecular Formula C13H11NO2[1][2][3][4][5]-
Molecular Weight 213.23 g/mol [1][2][3][4][5]-
CAS Number 124221-71-2[1][2][3][4][5]-
Boiling Point 476.9 ± 38.0 °C[1][3]Predicted
Density 1.257 ± 0.06 g/cm³[3]Predicted
pKa 4.02 ± 0.10[3]Predicted
Appearance White powder[2]-
Comparative Data for 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
PropertyValueSourceNotes
Molecular Formula C13H11NO3[6][7]-
Molecular Weight 229.23 g/mol [6][7]-
CAS Number 376592-93-7[6][7]-
Melting Point 222 °C (decomposes)[6]Experimental
Boiling Point 474.8 ± 45.0 °C[6]Predicted
pKa 3.99 ± 0.10[6]Predicted
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[6]Experimental

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[8][9][10]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • Purity Assessment: A sharp melting point range (0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

Methodology:

  • System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Solubility Value: The determined concentration represents the solubility of the compound in the specific solvent at that temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[16][17][18][19][20]

Methodology:

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for an acidic compound.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Titration Curve: A plot of pH versus the volume of titrant added is generated.

  • pKa Determination: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration).

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[21][22][23][24][25]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The octanol and aqueous layers are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis Workflow

SynthesisWorkflow reagent1 3-Bromonitrobenzene intermediate 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid reagent1->intermediate Suzuki Coupling (Pd catalyst, base) reagent2 3-Carboxyphenylboronic acid reagent2->intermediate product This compound intermediate->product Reduction (e.g., H2, Pd/C)

Caption: Hypothetical synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. However, the aminobiphenyl scaffold is present in a number of biologically active molecules. For instance, 4-aminobiphenyl is a known carcinogen that can induce genotoxicity through the formation of reactive oxygen species and DNA adducts.[29][30][31][32] Biphenyl derivatives, in general, exhibit a wide range of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.[33] The presence of the amino and carboxylic acid functional groups on the biphenyl core of the title compound suggests potential for it to interact with biological targets through hydrogen bonding and electrostatic interactions. Further research is required to elucidate any specific biological functions.

The following diagram illustrates a generalized logical flow for investigating the potential biological activity of a novel compound like this compound.

BiologicalActivityScreening start Compound Synthesis and Purification physchem Physicochemical Characterization start->physchem invitro In Vitro Screening (e.g., enzyme assays, cell-based assays) physchem->invitro hit_id Hit Identification invitro->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt Active no_activity No Significant Activity hit_id->no_activity Inactive invivo In Vivo Studies (Animal models) lead_opt->invivo clinical Clinical Trials invivo->clinical

Caption: General workflow for drug discovery and development.

Conclusion

This compound represents a molecule of interest for which comprehensive experimental data is currently limited. This guide has consolidated the available predicted and comparative experimental data for its physicochemical properties and has provided a framework of standard experimental protocols for their determination. While its specific biological role is yet to be defined, the chemical functionalities present in its structure suggest it as a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future research efforts should focus on the experimental validation of its predicted properties, the development of an optimized synthesis protocol, and a thorough evaluation of its biological activity profile.

References

An In-depth Technical Guide on the Structure and Conformation of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the precise three-dimensional structure and conformation of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is limited. Much of the available literature focuses on its hydroxylated analog, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of the drug Eltrombopag. This guide, therefore, provides a comprehensive overview based on available physicochemical data, general principles of biphenyl chemistry, and theoretical modeling approaches.

Core Molecular Structure and Properties

This compound (PubChem CID: 2772299) is a biphenyl derivative featuring an amino group on one phenyl ring and a carboxylic acid group on the other.[1] This arrangement of functional groups makes it a molecule of interest in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are available in public databases. A summary of these properties is presented below.

PropertyValueSource
Molecular FormulaC13H11NO2PubChem[1]
Molecular Weight213.23 g/mol PubChem[1]
XLogP32.5PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass213.07897886 g/mol PubChem[1]
Monoisotopic Mass213.07897886 g/mol PubChem[1]
Topological Polar Surface Area63.3 ŲPubChem[1]
Heavy Atom Count16PubChem[1]
Complexity235PubChem[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route would involve the Suzuki-Miyaura coupling of a protected 3-aminophenylboronic acid derivative with a 3-halobenzoic acid derivative. Subsequent deprotection would yield the final product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A 3-Halobenzoic acid (e.g., 3-bromobenzoic acid) C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 3-Aminophenylboronic acid (with protected amino group) B->C D Protected this compound C->D Coupling E This compound D->E Deprotection

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amino and carboxylic acid functional groups.

Conformational Analysis

The conformation of biphenyl derivatives is primarily defined by the torsional angle (dihedral angle) between the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance between the ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation.[3][4][5] For unsubstituted biphenyl, the dihedral angle in the gas phase is around 44°.[5]

In this compound, the substituents are in the meta positions and are not expected to cause significant steric hindrance that would force a large dihedral angle. However, intermolecular hydrogen bonding in the solid state or solvent interactions in solution could influence the preferred conformation.

Proposed Experimental Protocol for Conformational Analysis

In the absence of experimental data, the following protocol outlines a standard approach to determine the conformational properties of this compound.

  • X-ray Crystallography:

    • Objective: To determine the precise solid-state structure, including bond lengths, bond angles, and the dihedral angle between the phenyl rings.

    • Methodology:

      • Grow single crystals of the compound from a suitable solvent.

      • Mount a crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

      • Solve and refine the crystal structure using appropriate software.

  • NMR Spectroscopy:

    • Objective: To determine the solution-state conformation and dynamics.

    • Methodology:

      • Dissolve the compound in a suitable deuterated solvent.

      • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra.

      • Analyze chemical shifts and coupling constants to infer conformational preferences. Nuclear Overhauser effect (NOE) data can provide information about through-space proximity of protons, which can help in determining the dihedral angle.[6]

Proposed Computational Workflow for Conformational Analysis

Given the lack of experimental data, a computational approach is highly recommended to predict the conformational landscape of this molecule.

G Start Initial 3D Structure Generation ConfSearch Conformational Search (e.g., Molecular Mechanics) Start->ConfSearch Clustering Clustering of Conformers ConfSearch->Clustering QM_Opt Quantum Mechanical Optimization (e.g., DFT) Clustering->QM_Opt Representative Conformers Freq_Analysis Frequency Analysis QM_Opt->Freq_Analysis Optimized Geometries Solvation Solvation Modeling (Implicit or Explicit) Freq_Analysis->Solvation Thermodynamically Stable Conformers Analysis Analysis of Results (Dihedral angles, energies) Solvation->Analysis

Caption: Workflow for computational conformational analysis.

Biological Activity and Signaling Pathways

There is no specific information in the public domain regarding the biological activity or any associated signaling pathways for this compound. Its structural similarity to molecules used in drug discovery suggests it could be a scaffold for developing new therapeutic agents. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential biological effects.

References

Spectroscopic and Physicochemical Characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural features, comprising a biphenyl backbone with amino and carboxylic acid functionalities, confer unique chemical and photophysical properties. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental data for this specific molecule is not extensively published, this guide compiles data from closely related analogs and established spectroscopic principles to provide a robust predictive characterization. Detailed, generalized experimental protocols for acquiring such data are also presented, alongside a logical workflow for the characterization of novel biphenyl compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₁NO₂[1]

  • Molecular Weight: 213.23 g/mol

  • CAS Number: 22974-69-0

  • PubChem CID: 2772299[1]

A related compound, this compound hydrochloride, has a molecular weight of 249.69 g/mol and is available under CAS number 1170469-44-9.[2] Another pertinent analog is 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, an intermediate in the synthesis of the drug Eltrombopag, with a molecular weight of 229.23 g/mol and CAS number 376592-93-7.[3][4]

Spectroscopic Data (Predicted and Analog-Based)

Due to a lack of directly published experimental spectra for this compound, the following sections provide predicted data based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.0 - 8.5Multiplet8HAromatic protons (Ar-H)
~3.5 - 4.0Singlet (broad)2HAmino group (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~165 - 175Carboxylic acid carbon (-C OOH)
~115 - 150Aromatic carbons (Ar-C)

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. For comparison, the ¹³C NMR spectrum of [1,1'-biphenyl]-4-carboxylic acid in DMSO shows signals at δ 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, and 130.38 ppm.[5] The presence of the amino group in the 3'-position is expected to influence the chemical shifts of the adjacent aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
213.08[M]⁺ (Molecular Ion)
214.08[M+H]⁺ (Protonated Molecule)
196.08[M-NH₃]⁺
168.07[M-COOH]⁺

Note: Fragmentation patterns can vary significantly with the ionization technique used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400 - 3250 (m)N-H stretchPrimary amine
3300 - 2500 (broad)O-H stretchCarboxylic acid[6]
~3030 (v)C-H stretchAromatic
1760 - 1690 (s)C=O stretchCarboxylic acid[6]
1600 - 1475 (m)C=C stretchAromatic ring
1320 - 1000 (s)C-O stretchCarboxylic acid[6]
900 - 675 (s)C-H bendAromatic (out-of-plane)

The broad O-H stretch of the carboxylic acid is a particularly characteristic feature in the IR spectrum.[7] Conjugation with the benzene ring is expected to lower the frequency of the C=O stretch.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λmax)SolventElectronic Transition
~250 - 300 nmEthanol/Methanolπ → π
~320 - 380 nmEthanol/Methanoln → π

The biphenyl system gives rise to intense π → π* transitions. The presence of the amino and carboxylic acid groups can cause shifts in the absorption maxima (auxochromic and chromophoric effects). The absorption spectra of biphenyls are known to be sensitive to the planarity of the two rings.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • For structural elucidation, perform tandem MS (MS/MS) experiments on the parent ion.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of known concentration.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

    • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the relationship between its structural components and spectroscopic signals.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials (e.g., 3-aminophenylboronic acid and 3-bromobenzoic acid) Coupling Suzuki Coupling Reaction Start->Coupling Workup Reaction Work-up (Extraction, Washing) Coupling->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR UVVis UV-Vis Spectroscopy Product->UVVis Analysis Data Analysis and Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis UVVis->Analysis

Caption: Workflow for the synthesis and spectroscopic characterization.

Spectroscopic_Structure_Correlation cluster_signals Characteristic Spectroscopic Signals Structure This compound -COOH -NH₂ Aromatic Rings NMR_Signals ¹H NMR: ~12-13 ppm (s), ~3.5-4.0 ppm (s) ¹³C NMR: ~165-175 ppm Structure:f1->NMR_Signals Carboxylic Acid MS_Signals MS: m/z 214 [M+H]⁺ Structure->MS_Signals Entire Molecule IR_Signals IR (cm⁻¹): ~3300-2500 (broad), ~1700 (s), ~3400-3250 (m) Structure:f2->IR_Signals Amino Group UVVis_Signals UV-Vis (λmax): ~250-300 nm, ~320-380 nm Structure:f3->UVVis_Signals Biphenyl Core

Caption: Correlation of molecular structure with spectroscopic signals.

Conclusion

This technical guide provides a predictive but comprehensive spectroscopic profile of this compound, a molecule with considerable potential in various scientific fields. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively identify and characterize this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings. The logical workflows presented serve as a useful roadmap for the characterization of this and other novel biphenyl derivatives.

References

In-Depth Technical Guide: 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid (CAS 124221-71-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and synthetic methodologies related to 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid (CAS 124221-71-2). Furthermore, it delves into the significant application of a closely related derivative, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, as a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag. This context is crucial for understanding the compound's relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 124221-71-2Multiple
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
IUPAC Name This compound[2]
Synonyms 3'-Amino-3-Biphenylcarboxylic Acid, 3-Amino-biphenyl-3-carboxylicacid[1]
Appearance White powder[3]
Density 1.3 ± 0.1 g/cm³ (Calculated)[1]
Boiling Point 476.9 ± 38.0 °C at 760 mmHg (Calculated)[1]
Flash Point 242.3 ± 26.8 °C (Calculated)[1]
Refractive Index 1.652 (Calculated)[1]
SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N[1]
InChI 1S/C13H11NO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,14H2,(H,15,16)[1]

Key Applications in Drug Discovery

While this compound itself is primarily a chemical intermediate, its hydroxylated derivative, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, is a critical building block in the synthesis of Eltrombopag.[4] Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[4] This application underscores the importance of the biphenyl carboxylic acid scaffold in the design of bioactive molecules.

Experimental Protocols: Synthesis of a Key Eltrombopag Intermediate

The following protocols are adapted from publicly available documents and describe the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a crucial precursor for Eltrombopag.

Synthesis via Suzuki Coupling and Hydrogenation

This method involves a Suzuki coupling reaction followed by a reduction step.

Step 1: Suzuki Coupling

  • Reaction: 2-Benzyloxy-1-bromo-3-nitrobenzene is coupled with 3-carboxyphenylboronic acid in the presence of a palladium catalyst to yield 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid.[4]

  • Reagents and Conditions:

    • 2-Benzyloxy-1-bromo-3-nitrobenzene

    • 3-Carboxyphenylboronic acid

    • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

    • Base (e.g., potassium carbonate)

    • Solvent system (e.g., 1,4-dioxane and water)

    • Reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 60°C) for several hours.[4]

  • Work-up: After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure. The product is then precipitated by acidification with a dilute acid (e.g., 1M HCl), filtered, and purified by recrystallization.[4]

Step 2: Hydrogenation and Debenzylation

  • Reaction: The resulting 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid is subjected to catalytic hydrogenation to simultaneously reduce the nitro group to an amine and cleave the benzyl protecting group, yielding 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[4]

  • Reagents and Conditions:

    • 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas

    • Solvent (e.g., methanol, ethanol)

    • The reaction is carried out under hydrogen pressure at room temperature.[5]

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated. The crude product can be purified by adjusting the pH of an aqueous solution to precipitate the final compound, which is then filtered and dried.[5]

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Hydrogenation 2-Benzyloxy-1-bromo-3-nitrobenzene 2-Benzyloxy-1-bromo-3-nitrobenzene 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid 2-Benzyloxy-1-bromo-3-nitrobenzene->3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid 3-Carboxyphenylboronic acid 3-Carboxyphenylboronic acid 3-Carboxyphenylboronic acid->3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid Pd Catalyst Pd Catalyst Pd Catalyst->3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid Base Base Base->3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid->3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid Pd/C, H2 Pd/C Pd/C H2 H2

Synthetic workflow for a key Eltrombopag intermediate.

Mechanism of Action and Signaling Pathway of Eltrombopag

The biological significance of the biphenyl carboxylic acid core structure is best understood through the mechanism of action of Eltrombopag, which targets the thrombopoietin (TPO) receptor (also known as c-Mpl).

Eltrombopag binds to the transmembrane domain of the TPO receptor, inducing a conformational change that leads to its dimerization and activation. This activation initiates a downstream signaling cascade that promotes the survival, proliferation, and differentiation of megakaryocytic progenitor cells into mature, platelet-producing megakaryocytes. The primary signaling pathways activated by the TPO receptor include:

  • JAK-STAT Pathway: Upon receptor activation, Janus kinases (JAK), particularly JAK2, are recruited and activated. JAK2 then phosphorylates the TPO receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate genes involved in megakaryocyte development.

  • MAPK/ERK Pathway: The activated TPO receptor can also stimulate the Ras-Raf-MEK-ERK signaling cascade. This pathway is crucial for cell proliferation and differentiation.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important signaling route activated by the TPO receptor. This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.

TPO_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO_R TPO Receptor (c-Mpl) JAK2 JAK2 TPO_R->JAK2 activates Eltrombopag Eltrombopag Eltrombopag->TPO_R binds STAT STAT3/5 JAK2->STAT phosphorylates PI3K PI3K JAK2->PI3K activates Ras Ras JAK2->Ras activates pSTAT p-STAT3/5 STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival pAkt->Cell_Survival promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Proliferation & Differentiation pERK->Proliferation promotes Transcription Gene Transcription STAT_dimer->Transcription promotes Transcription->Proliferation

TPO receptor signaling pathway activated by Eltrombopag.

Suppliers

This compound (CAS 124221-71-2) is available from a variety of chemical suppliers specializing in research and development compounds. Some of these suppliers include:

  • Alchem Pharmtech, Inc.[1]

  • Astatech, Inc.[1]

  • Fluorochem Ltd.[1]

  • Otava Ltd.[1]

  • BLD Pharmatech Co., Limited

  • Skyrun Industrial Co.Limited

  • Chemo Dynamics[6]

It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing.

References

"derivatives of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Derivatives of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of this compound represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. The core structure is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin (TPO) receptor agonist. Furthermore, modifications of this biphenyl scaffold have yielded potent inhibitors of various enzymes and transporters, highlighting its significance in drug discovery.

Synthesis of Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general workflow for the synthesis of a derivative is outlined below.

G cluster_start Starting Materials cluster_coupling Core Synthesis cluster_derivatization Derivatization cluster_purification Purification & Analysis A Substituted Aniline C Suzuki Coupling A->C B Substituted Boronic Acid B->C D 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid core C->D E Amidation / Sulfonylation / etc. D->E F Final Derivative E->F G Chromatography F->G H Spectroscopic Analysis G->H

Caption: General synthetic workflow for derivatives.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have been explored for various therapeutic applications, primarily as enzyme and transporter inhibitors. Two notable areas of investigation are their activities as URAT1 inhibitors for the treatment of gout and as HPTPβ inhibitors.

URAT1 Inhibition for Gout Treatment

Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys. Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering its levels in the blood, which is a therapeutic strategy for treating hyperuricemia and gout.[1]

URAT1_Inhibition cluster_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream URAT1 URAT1 Transporter UricAcid_Cell Uric Acid (in cell) URAT1->UricAcid_Cell UricAcid_Lumen Uric Acid (in lumen) UricAcid_Lumen->URAT1 Reabsorption UricAcid_Blood Increased Uric Acid Excretion UricAcid_Lumen->UricAcid_Blood Reduced Reabsorption Inhibitor Biphenyl Derivative (URAT1 Inhibitor) Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1 inhibition.

A series of novel biphenyl carboxylic acid derivatives have been synthesized and evaluated for their URAT1 inhibitory activity. The quantitative data for some of these derivatives are summarized in the table below.[1]

Compound IDStructureIC50 (µM)
A1 2'-[(3-phenylpropyl)carbamoyl]-[1,1'-biphenyl]-2-carboxylic acid0.93
B21 2'-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-2-carboxylic acid0.17
Benzbromarone (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone0.28

Experimental Protocol: URAT1 Inhibition Assay

A fluorescence-based assay is a common method for screening URAT1 inhibitors.[2]

1. Cell Culture and Seeding:

  • Human embryonic kidney 293T (HEK-293T) cells stably expressing human URAT1 (hURAT1) are used.

  • Cells are seeded in 96-well plates and cultured to reach confluence.

2. Assay Procedure:

  • The cell monolayer is washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • The cells are then incubated with the test compounds (biphenyl derivatives) at various concentrations for a specified time (e.g., 10 minutes) at 37°C.

  • A fluorescent substrate, such as 6-carboxyfluorescein (6-CFL), is added to initiate the uptake reaction.

  • The uptake is stopped after a defined period by washing with ice-cold buffer.

3. Data Analysis:

  • The intracellular fluorescence is measured using a fluorescence plate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the compound concentrations.

HPTPβ Inhibition

Human protein tyrosine phosphatase beta (HPTPβ) is another target for which derivatives of this compound have shown inhibitory activity. A series of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives were designed and synthesized as nonphosphonate-based phosphotyrosine (pTyr) mimetics. Several of these compounds exhibited favorable HPTPβ inhibitory activity and selectivity over other phosphatases like PTP1B and SHP2.[3]

Experimental Protocol: General Enzyme Inhibition Assay for HPTPβ

This is a general protocol that can be adapted for assessing the inhibition of HPTPβ.[4]

1. Reagents and Materials:

  • Purified HPTPβ enzyme.

  • A suitable substrate for HPTPβ (e.g., a phosphopeptide).

  • Test compounds (biphenyl derivatives).

  • Assay buffer optimized for HPTPβ activity.

  • 96-well microplates.

  • Microplate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the HPTPβ enzyme to the wells of the microplate.

  • Add the diluted test compounds to the respective wells and pre-incubate for a specific duration.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the product formation over time using a microplate reader. The detection method will depend on the substrate used (e.g., absorbance or fluorescence).

3. Data Analysis:

  • Calculate the initial reaction velocities from the progress curves.

  • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • Calculate the IC50 values by fitting the data to a suitable dose-response curve.

Relevance to TPO Receptor Agonism and Signaling

The core structure, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, is a crucial intermediate in the synthesis of Eltrombopag, a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist. Eltrombopag stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. Its mechanism of action involves the activation of the JAK-STAT signaling pathway.[5][6]

TPO_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO_R TPO Receptor (c-Mpl) JAK JAK TPO_R->JAK Phosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates and Binds Gene_Tx Gene Transcription (Proliferation, Differentiation) DNA->Gene_Tx Initiates Eltrombopag Eltrombopag (Biphenyl Derivative) Eltrombopag->TPO_R Binds and Activates

Caption: TPO receptor signaling pathway activation.

The activation of the TPO receptor by an agonist like Eltrombopag initiates a cascade of intracellular events. Upon binding, the receptor dimerizes, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in cell proliferation and differentiation.[7][8][9]

Conclusion

Derivatives of this compound are a promising class of compounds with diverse pharmacological activities. Their utility as a scaffold for developing inhibitors of key biological targets like URAT1 and HPTPβ, as well as their foundational role in the development of TPO receptor agonists, underscores their importance in modern drug discovery. Further exploration of this chemical space is likely to yield novel therapeutic agents for a range of diseases.

References

Amino-Biphenyl-Carboxylic Acids: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-biphenyl-carboxylic acids and their derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their antihypertensive, anticancer, anti-inflammatory, antifungal, and urate transporter 1 (URAT1) inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Antihypertensive Activity: Targeting the Renin-Angiotensin System

A prominent therapeutic application of amino-biphenyl-carboxylic acid derivatives is in the management of hypertension. Many of these compounds function as Angiotensin II receptor blockers (ARBs), specifically targeting the Angiotensin II receptor type 1 (AT1). By inhibiting the binding of angiotensin II to the AT1 receptor, these compounds effectively block the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2]

Quantitative Data: Antihypertensive Activity
Compound IDDerivative TypeAssayEndpointPotencyReference
Compound X4'-[2-(Phenyl-substituted amino-methyl)-benzoimidazol-1-ylmethyl] biphenyl-2-carboxylic acid derivativeTail cuff method & Direct method measurement of Blood pressure in ratsReduction in Blood PressureSignificant antihypertensive activity[3]
Experimental Protocol: Angiotensin II Type 1 (AT1) Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.[4][5]

Materials:

  • Membrane Preparation: Rat liver membranes expressing AT1 receptors.

  • Radioligand: 125I-[Sar1,Ile8]AngII.

  • Assay Buffer: Phosphate buffer containing human serum albumin and sodium azide.

  • Test Compounds: Amino-biphenyl-carboxylic acid derivatives.

  • Instrumentation: Filtration apparatus, gamma counter.

Procedure:

  • Incubation: Incubate the rat liver membrane homogenate with the radioligand (125I-[Sar1,Ile8]AngII) and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) to determine the affinity of the test compound for the AT1 receptor.

Signaling Pathway: Renin-Angiotensin System

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) ARB Amino-biphenyl-carboxylic acids (ARBs) ARB->AT1_Receptor blocks

Caption: The Renin-Angiotensin System and the point of intervention by Angiotensin Receptor Blockers (ARBs).

Anticancer Activity

Certain amino-biphenyl-carboxylic acid derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action can vary, with some compounds exhibiting cytotoxic effects against various cancer cell lines, including breast cancer. One of the targeted pathways involves the modulation of the estrogen receptor alpha (ERα), a key driver in the proliferation of certain types of breast cancer.

Quantitative Data: In Vitro Anticancer Activity
Compound IDSubstitutionTarget Cell LineIC50 (µM)Standard Reference
3aUnsubstitutedMCF-710.14 ± 2.05Tamoxifen
3aUnsubstitutedMDA-MB-23110.78 ± 2.58Tamoxifen
3jBenzyloxyMCF-79.92 ± 0.97Tamoxifen
3jBenzyloxyMDA-MB-2319.54 ± 0.85Tamoxifen

Data from a study on a small molecule library of biphenyl carboxylic acids.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay against MCF-7 and MDA-MB-231 Cells

Materials:

  • Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) human breast cancer cell lines.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: Amino-biphenyl-carboxylic acid derivatives.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • Instrumentation: 96-well plates, incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard reference drug (e.g., Tamoxifen). Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Estrogen Receptor Alpha (ERα) Signaling

ERa_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa binds to Dimerization Dimerization ERa->Dimerization Nucleus Nucleus ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Modulator Amino-biphenyl-carboxylic acid (ERα Modulator) Modulator->ERa modulates

Caption: Simplified Estrogen Receptor Alpha (ERα) signaling pathway and modulation by amino-biphenyl-carboxylic acids.

URAT1 Inhibition: A Gout Management Strategy

Hyperuricemia, a precursor to gout, is characterized by elevated levels of uric acid in the blood. Urate transporter 1 (URAT1), a protein located in the kidneys, plays a crucial role in the reabsorption of uric acid.[7] Amino-biphenyl-carboxylic acid derivatives have been identified as potent inhibitors of URAT1, promoting the excretion of uric acid and thereby reducing its levels in the blood.

Quantitative Data: In Vitro URAT1 Inhibitory Activity
Compound IDSeriesIC50 (µM)Reference CompoundReference IC50 (µM)
A1A0.93Benzbromarone-
B21B0.17Benzbromarone-

Data from a study on novel biphenyl carboxylic acid derivatives as URAT1 inhibitors.

Experimental Protocol: In Vitro URAT1 Inhibitory Assay

This protocol describes a cell-based assay to measure the inhibition of URAT1-mediated uric acid uptake.[1][8]

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells transiently or stably expressing human URAT1 (hURAT1).

  • Radiolabeled Substrate: [14C]-uric acid.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test Compounds: Amino-biphenyl-carboxylic acid derivatives.

  • Instrumentation: 24-well plates, incubator, liquid scintillation counter.

Procedure:

  • Cell Seeding: Seed hURAT1-expressing HEK293T cells and mock-transfected cells (as a control for background uptake) in 24-well plates.

  • Compound Pre-incubation: Wash the cells with pre-warmed assay buffer and then pre-incubate them with the assay buffer containing various concentrations of the test compounds or a reference inhibitor (e.g., benzbromarone).

  • Uptake Initiation: Initiate the uptake of uric acid by adding the assay buffer containing [14C]-uric acid to each well.

  • Incubation: Incubate the plates for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Uptake Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [14C]-uric acid using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of URAT1-specific uric acid uptake and the percentage of inhibition for each concentration of the test compound. Determine the IC50 value.

URAT1 Transport Mechanism and Inhibition

URAT1_Inhibition cluster_membrane Apical Membrane of Proximal Tubule Cell Uric_Acid_Lumen Uric Acid (in Renal Tubule Lumen) URAT1 URAT1 Transporter Uric_Acid_Lumen->URAT1 enters via Uric_Acid_Cell Uric Acid (in Proximal Tubule Cell) URAT1->Uric_Acid_Cell transported to Bloodstream Bloodstream Uric_Acid_Cell->Bloodstream reabsorbed into Inhibitor Amino-biphenyl-carboxylic acid (URAT1 Inhibitor) Inhibitor->URAT1 blocks

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Anti-inflammatory Activity

The anti-inflammatory properties of amino-biphenyl-carboxylic acid derivatives have been evaluated using models such as the carrageenan-induced paw edema assay in rats. This assay is a standard method for screening acute anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity

Quantitative data for the anti-inflammatory activity of specific amino-biphenyl-carboxylic acids were not detailed in the provided search results. However, several studies report significant anti-inflammatory activities for various derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the ability of a compound to reduce acute inflammation.[3][9][10][11][12][13]

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Inflammatory Agent: Carrageenan solution (1% in saline).

  • Test Compounds: Amino-biphenyl-carboxylic acid derivatives.

  • Reference Drug: A standard anti-inflammatory drug (e.g., Indomethacin).

  • Instrumentation: Plethysmometer or calipers to measure paw volume/thickness.

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into control, standard, and test groups.

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically orally or intraperitoneally, at a specific time before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or thickness of each rat using a plethysmometer or calipers at regular intervals after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow start Start acclimatize Animal Acclimatization & Grouping start->acclimatize administer Administer Test Compound, Standard, or Vehicle acclimatize->administer induce Induce Paw Edema with Carrageenan Injection administer->induce measure Measure Paw Volume/ Thickness at Intervals induce->measure analyze Calculate Percentage Inhibition of Edema measure->analyze end End analyze->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Antifungal Activity

Derivatives of biphenyl-4-carboxylic acid have also been investigated for their antifungal properties, particularly against pathogenic Candida species.

Quantitative Data: Antifungal Activity
CompoundCandida StrainMIC (µg/mL)
Ethyl 4-biphenyl carboxylateC. albicans, C. tropicalis512 - 1024
Decanoyl 4-biphenyl carboxylateC. albicans, C. tropicalis512

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.[14][15][16][17]

Materials:

  • Fungal Strains: Candida albicans, Candida tropicalis.

  • Culture Medium: RPMI-1640 medium.

  • Test Compounds: Biphenyl-4-carboxylic acid esters.

  • Instrumentation: 96-well microtiter plates, incubator, spectrophotometer (optional).

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal cells from a fresh culture.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in the 96-well microtiter plates containing RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density with a spectrophotometer.

Other Biological Activities

Matrix Metalloproteinase (MMP) Inhibition

Radioiodinated carboxylic and hydroxamic acid derivatives of amino-biphenyl compounds have shown good inhibitory activity and high selectivity for MMP-2, an enzyme implicated in cancer progression. This suggests their potential as tumor imaging agents.

Experimental Protocol: Gelatin Zymography for MMP-2 Inhibition

This technique is used to detect and quantify the activity of gelatinases like MMP-2.[18][19][20][21]

Materials:

  • Samples: Conditioned media from cell cultures or tissue extracts.

  • Gel Electrophoresis: Polyacrylamide gels containing gelatin.

  • Buffers: Sample buffer (non-reducing), running buffer, washing buffer (containing Triton X-100), incubation buffer (containing CaCl2).

  • Staining/Destaining: Coomassie Brilliant Blue R-250 staining and destaining solutions.

Procedure:

  • Sample Preparation: Prepare samples in a non-reducing sample buffer.

  • Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin.

  • Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C to allow enzymatic activity.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.

Conclusion

Amino-biphenyl-carboxylic acids constitute a promising class of compounds with a diverse range of biological activities that are of significant interest to the pharmaceutical industry. Their demonstrated efficacy as antihypertensive, anticancer, anti-inflammatory, and antifungal agents, as well as their ability to inhibit URAT1, highlights their potential for the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the structure-activity relationships and mechanisms of action of these versatile molecules, paving the way for the design and synthesis of novel and more potent drug candidates.

References

The Versatile Biphenyl Synthon: A Technical Guide to 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid and Its Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its hydroxylated analogue, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, as pivotal building blocks in modern organic synthesis. While both structures offer a rigid biphenyl scaffold amenable to further functionalization, the majority of current research and application focuses on the 2'-hydroxy derivative due to its crucial role as a key intermediate in the synthesis of pharmaceuticals, most notably the thrombopoietin receptor agonist, Eltrombopag. This document will primarily detail the synthesis, properties, and applications of the more prominent 2'-hydroxy derivative, with available information on the non-hydroxylated parent compound also presented.

Physicochemical Properties

The biphenyl core of these molecules provides a stable and rigid framework, while the amino and carboxylic acid groups offer versatile handles for a variety of chemical transformations. The additional hydroxyl group in 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid further enhances its utility, particularly in forming heterocyclic structures and acting as a coordinating ligand.

Table 1: Physicochemical Data of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1]
CAS Number 376592-93-7[1]
Melting Point 222 °C (decomposes)[1]
Appearance Pale Yellow to Light Brown Solid[1]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[1]
pKa (Predicted) 3.99 ± 0.10[1]
Storage Keep in dark place, Inert atmosphere, Room temperature

Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

The synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid has been approached through several routes, commonly involving a Suzuki coupling reaction to form the biphenyl core, followed by the reduction of a nitro group to the desired amine.

Synthesis via Suzuki Coupling and Subsequent Reduction

A prevalent method involves the Suzuki coupling of a protected bromo-nitrophenol with 3-carboxyphenylboronic acid, followed by deprotection and reduction.

G A 2-Benzyloxy-1-bromo-3-nitrobenzene C 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid A->C Suzuki Coupling (Pd Catalyst, Base) B 3-Carboxyphenylboronic acid B->C D 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid C->D Hydrogenation (Pd/C, H₂)

Figure 1: Synthesis via Suzuki Coupling and Reduction.
Synthesis via Nitration and Reduction of a Biphenyl Precursor

An alternative strategy begins with a pre-formed biphenyl structure, which is then functionalized through nitration and subsequent reduction.

G A 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid B 5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid A->B Nitration C 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid B->C Hydrogenation (Pd/C, H₂)

Figure 2: Synthesis via Nitration and Reduction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this building block. Below are representative protocols derived from the literature.

Protocol 1: Suzuki Coupling and Hydrogenation

This method, adapted from patent literature, describes a two-step process starting from a protected bromonitrobenzene.[2]

Step 1: Synthesis of 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid

  • To a mixture of 2-benzyloxy-1-bromo-3-nitrobenzene, 3-carboxyphenylboronic acid, and a base (e.g., sodium carbonate or potassium carbonate) in a solvent system (e.g., 1,4-dioxane and water), a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is added.[2]

  • The reaction mixture is heated under an inert atmosphere for several hours.[2]

  • After cooling, the catalyst is filtered off, and the solvent is partially removed. The aqueous phase is acidified, leading to the precipitation of the product, which is then collected by filtration.[2]

Step 2: Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

  • 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid is dissolved in a suitable solvent and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[2]

  • This single step achieves both the reduction of the nitro group to an amine and the deprotection of the benzyl ether to a hydroxyl group.[2]

  • Upon completion, the catalyst is removed by filtration, and the product is isolated.

Table 2: Representative Yields for Protocol 1

StepProductYield
13'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid~82%
23'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acidHigh

Note: The overall yield is reported to be more than double that of previous methods.[2]

Protocol 2: Reduction of a Nitro-Biphenyl Precursor

This procedure details the reduction of a commercially available or synthesized nitro-biphenyl intermediate.[3]

  • 5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (5.0 g) is dissolved in a mixture of methanol (300 mL) and triethylamine (4.75 mL).[3]

  • Palladium on carbon (Pd/C) catalyst (0.5 g) is added to the solution.[3]

  • The mixture is hydrogenated at 10 bar hydrogen pressure for 21 hours at room temperature.[3]

  • After the reaction, the catalyst is filtered off, and the filtrate is concentrated to dryness.[3]

  • The residue is dissolved in water (40 mL), and the pH is adjusted to 5.5 with 0.5 M hydrochloric acid, causing the product to precipitate.[3]

  • The suspension is stirred for 30 minutes, and the solid is collected by filtration, washed with water, and dried.[3]

Table 3: Quantitative Data for Protocol 2

ParameterValue
Yield 86.7%
HPLC Purity 97.9%
Protocol 3: Reduction using Hydrazine Hydrate

An alternative reduction method employs hydrazine hydrate.[3]

  • 2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic acid (77.76 g) is dissolved in a mixture of water (130 mL) and ethanol (648 mL).[3]

  • Ferric hydroxide (2.33 g) and silica gel (7.78 g) are added.[3]

  • Hydrazine hydrate (233 mL) is added while maintaining the temperature between 20-30 °C. The mixture is stirred for 30 minutes.[3]

  • The temperature is then raised to 50 °C and held for 3 hours.[3]

  • After cooling and filtration, the pH of the filtrate is adjusted to 4.5 with formic acid. The resulting precipitate is stirred for 2 hours, filtered, washed, and dried.[3]

Table 4: Quantitative Data for Protocol 3

ParameterValue
Yield 96.9%
Purity 99.8%

Chemical Reactivity and Applications

The functional groups of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid allow for a range of subsequent reactions.

  • Amino Group: Can undergo acylation, alkylation, and diazotization, and can participate in the formation of amides and heterocyclic rings.[4]

  • Carboxylic Acid Group: Can be converted to esters, amides, and acid chlorides, or can be reduced to an alcohol.[4]

  • Hydroxyl Group: Can be alkylated, acylated, or oxidized.[4]

  • Combined Amino and Hydroxyl Groups: The ortho-amino phenol moiety is a versatile pharmacophore capable of forming benzoxazoles and acting as a metal-chelating group, which is valuable in the development of enzyme inhibitors and diagnostic agents.[4]

The primary application of this building block is in the synthesis of complex bioactive molecules. Its rigid biphenyl core serves as a scaffold to orient functional groups into specific binding pockets of biological targets.[4]

G A 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid B Amide Formation (Coupling Agents) A->B R-NH₂ C Esterification (Acid, Alcohol) A->C R-OH D Benzoxazole Formation (Cyclization) A->D Intramolecular Condensation E Pharmaceuticals (e.g., Eltrombopag) B->E C->E D->E

Figure 3: Reactivity and Application Workflow.

The Role in Drug Discovery: Eltrombopag Synthesis

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a pivotal intermediate in the synthesis of Eltrombopag, a small molecule agonist of the thrombopoietin receptor used to treat thrombocytopenia. The synthesis involves the condensation of this building block with another substituted aromatic hydrazine.

This compound (Non-hydroxylated)

Conclusion

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid stands out as a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex pharmaceutical agents. Its well-defined synthetic routes, coupled with the multiple reactive sites on its structure, provide chemists with a powerful tool for molecular design and construction. While its non-hydroxylated counterpart, this compound, offers a similar biphenyl framework, its applications are less explored and documented. For researchers in drug development and medicinal chemistry, a thorough understanding of the synthesis and reactivity of the 2'-hydroxy derivative is essential for leveraging its full potential in creating novel, biologically active compounds.

References

"potential applications of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid and Its Derivatives

Introduction

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. Its rigid, yet conformationally flexible nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with protein binding pockets. Within this class, this compound and its analogs represent a versatile platform for the development of novel therapeutics. This technical guide explores the synthesis, applications, and medicinal chemistry potential of this core structure, with a focus on its role as a key building block for targeted therapies.

The core structure is characterized by two phenyl rings linked by a single bond, with an amino group and a carboxylic acid group positioned on separate rings. This arrangement provides multiple vectors for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.[1] The carboxylic acid group often serves as a critical pharmacophore, engaging in hydrogen bonding or acting as a bioisostere for other acidic functionalities, while the amino group provides a key site for further derivatization.[2]

Synthesis of the Core Scaffold

The synthesis of derivatives of this compound is a critical process, with its hydroxylated analog, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, being a particularly important intermediate in pharmaceutical manufacturing.[3][4][5] The primary synthetic route involves a Suzuki coupling reaction, a powerful cross-coupling method for forming carbon-carbon bonds.

A general workflow for the synthesis is depicted below. This process typically starts with protected precursors to ensure regioselectivity and high yields. The key steps involve the palladium-catalyzed Suzuki coupling followed by a reduction step to unmask the crucial amino functionality.[6]

G cluster_0 Suzuki Coupling cluster_1 Reduction Bromo-nitro-phenol 2-Bromo-6-nitrophenol (or similar precursor) Coupled_Product Nitro-hydroxy-biphenyl carboxylic acid intermediate Bromo-nitro-phenol->Coupled_Product Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Boronic_Acid 3-Carboxyphenylboronic acid Boronic_Acid->Coupled_Product Final_Product 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Coupled_Product->Final_Product Reducing Agent (e.g., H2, Pd/C or Hydrazine Hydrate)

Caption: Generalized workflow for the synthesis of the core scaffold.

Detailed Experimental Protocols

Below are detailed experimental protocols for the synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key derivative.

Protocol 1: Hydrogenation Route [2][7]

  • Reaction Setup: A solution of 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid (5.0 g) is prepared in a solvent mixture of methanol (300 mL) and triethylamine (4.75 mL).

  • Catalyst Addition: Palladium on carbon (Pd/C) catalyst (0.5 g) is added to the solution.

  • Hydrogenation: The mixture is subjected to hydrogenation at room temperature under a hydrogen pressure of 10 bar for 21 hours.

  • Work-up: Upon reaction completion, the catalyst is removed by filtration. The filtrate is then concentrated to dryness.

  • Purification: The residue is dissolved in water (40 mL), and the pH is adjusted to 5.5 by the dropwise addition of 0.5 M hydrochloric acid (HCl). The resulting suspension is stirred at room temperature for 30 minutes and then filtered.

  • Final Product: The collected solid is washed with water (2 x 10 mL) and dried at 50 °C under vacuum (50 mbar) to yield the final product.

Protocol 2: Hydrazine Hydrate Route [2]

  • Reaction Setup: 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (77.76 g) is dissolved in a mixed solvent of water (130 mL) and ethanol (648 mL).

  • Catalyst/Reagent Addition: Ferric hydroxide (2.33 g) and silica gel (7.78 g) are added and mixed well.

  • Reduction: Hydrazine hydrate (233 mL) is added at a controlled temperature of 20-30 °C. The mixture is stirred for 30 minutes, then the temperature is increased to 50 °C and the reaction proceeds for 3 hours.

  • Work-up: After cooling to room temperature, the mixture is filtered.

  • Purification: Formic acid is added to the filtrate to adjust the pH to 4.5. The solution is stirred for 2 hours, filtered, and the collected solid is washed with a small amount of ethanol.

  • Final Product: The product is dried to yield the Eltrombopag intermediate.

Synthesis Data

The following table summarizes quantitative data from various synthesis protocols for 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

ProtocolStarting MaterialKey ReagentsYield (%)Purity (%)Reference
Hydrogenation5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acidH₂, Pd/C, Et₃N86.797.9 (HPLC)[2][7]
Hydrazine Hydrate2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acidHydrazine hydrate, Ferric hydroxide96.999.8[2]
Suzuki CouplingCompound II (a cyclized aminophenol derivative)3-carboxyphenylboronic acid, Pd(PPh₃)₄78 (of intermediate)Not Specified[6]

Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting point for several classes of therapeutic agents.

Key Intermediate for Eltrombopag: A Thrombopoietin (TPO) Receptor Agonist

The most prominent application of a derivative of the core structure is the synthesis of Eltrombopag, an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[5] Eltrombopag is used to treat thrombocytopenia (low platelet counts) associated with various medical conditions.[8] The precursor, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, is essential for its construction.

Mechanism of Action: TPO Receptor Signaling

Eltrombopag functions by binding to the transmembrane domain of the TPO receptor (also known as c-Mpl), mimicking the effects of endogenous thrombopoietin.[9][10] This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades that promote the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. The two primary signaling pathways activated are the JAK-STAT and MAPK pathways.[9][11][12]

TPO_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO_R TPO Receptor (c-Mpl) JAK2 JAK2 TPO_R->JAK2 Activates MAPK_Pathway MAPK Pathway (e.g., ERK) TPO_R->MAPK_Pathway Activates Eltrombopag Eltrombopag Eltrombopag->TPO_R Binds to transmembrane domain STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates to nucleus MAPK_Pathway->Gene_Expression Regulates Proliferation Megakaryocyte Proliferation & Differentiation Gene_Expression->Proliferation Leads to

Caption: Eltrombopag-induced TPO receptor signaling cascade.

Pharmacokinetic Data for Eltrombopag

The pharmacokinetic profile of Eltrombopag has been studied in various populations. Key parameters are summarized below.

ParameterValuePopulationNotesReference
Tmax (Time to Peak) 2 - 4 hoursPediatric ITP PatientsPeak plasma concentration occurs within this window.[13]
Cmax (Peak Concentration) 23.38 µg/mLPediatric ITP PatientsGeometric mean for a median 50 mg dose.[13]
AUC₀₋₂₄ (Total Exposure) 275.4 µg*h/mLPediatric ITP PatientsGeometric mean for a median 50 mg dose.[13]
Bioavailability ~52%Healthy AdultsOral bioavailability.[8]
Protein Binding >99%Healthy AdultsExtensively bound to plasma proteins.[8]
Elimination Half-life 21 - 35 hoursHealthy AdultsPrimarily excreted in feces (59%) and urine (31%).[8]
Apparent Clearance (CL/F) 0.668 L/hAdult ITP PatientsFor a typical 70-kg Caucasian male.[1]
Derivatives as URAT1 Inhibitors for Gout Treatment

Recent research has explored biphenyl carboxylic acid derivatives as potent inhibitors of urate transporter 1 (URAT1).[14] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid.[15] Inhibiting this transporter is a therapeutic strategy for treating hyperuricemia and gout.[16] A study designing novel biphenyl carboxylic acids identified several compounds with significant URAT1 inhibitory activity.[15][17]

Quantitative Data: URAT1 Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological function.[18]

CompoundIC₅₀ (µM)NotesReference
A1 0.93Identified as a potent inhibitor in its series.[14][15][17]
B21 0.17Identified as the most potent inhibitor in its series, superior to Benzbromarone.[14][15][17]
Benzbromarone SubmicromolarA clinical uricosuric drug, used as a comparator.[15]
Lesinurad MicromolarA clinical URAT1 inhibitor, used as a comparator.[15]
URAT1 Inhibitor 6 0.035A highly potent experimental inhibitor.[16]
Epaminurad 0.057 (Ki)A selective URAT1 inhibitor.[19]

Experimental Protocol: In Vitro Uric Acid Uptake Assay [16]

A common method to determine the inhibitory activity of compounds against URAT1 is the in vitro uric acid uptake assay.

G cluster_0 Cell Culture cluster_1 Assay cluster_2 Analysis start Seed cells overexpressing human URAT1 (e.g., HEK293-hURAT1) incubation Pre-incubate cells with varying concentrations of inhibitor compound start->incubation addition Add radiolabeled uric acid (e.g., [14C]uric acid) incubation->addition stop_reaction Stop uptake at a defined time point (e.g., with ice-cold buffer) addition->stop_reaction lysis Lyse cells and measure intracellular radioactivity (scintillation counting) stop_reaction->lysis calculation Calculate % inhibition relative to vehicle control lysis->calculation ic50 Determine IC50 value by fitting a concentration-response curve calculation->ic50

Caption: Workflow for a URAT1 in vitro uric acid uptake assay.

Other Potential Applications

The versatility of the biphenyl amino acid scaffold has led to its exploration in other therapeutic areas. For instance, derivatives such as (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been designed and synthesized as potential inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), a target relevant to angiogenesis and cancer. While detailed quantitative data for these specific derivatives is not widely published, this line of research highlights the scaffold's potential for generating novel enzyme inhibitors.

Conclusion

This compound and its derivatives are more than just synthetic intermediates; they represent a privileged scaffold with significant, demonstrated potential in medicinal chemistry. From the life-saving application as the core of the TPO receptor agonist Eltrombopag to the promising development of potent URAT1 inhibitors for gout, this biphenyl structure has proven its value. The ability to readily modify the scaffold at multiple positions allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new therapeutic agents targeting a wide array of diseases. Future research will undoubtedly continue to unlock the full potential of this versatile chemical entity.

References

A Technical Guide to the Reactivity of the Amino Group in 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the amino group in 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. This bifunctional molecule, possessing both a nucleophilic amino group and a carboxylic acid moiety, serves as a versatile building block in medicinal chemistry and materials science. This document details key reactions, presents available quantitative data, outlines experimental protocols for analogous compounds, and provides visualizations of reaction pathways and workflows.

While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established principles of aromatic amine chemistry and provides detailed examples from its close structural analog, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1][2] The electronic and steric environment of the amino group in both molecules is sufficiently similar to infer analogous reactivity.

Core Reactivity of the Amino Group

The reactivity of the 3'-amino group is predominantly characterized by its nucleophilicity, allowing it to participate in a variety of important chemical transformations. The primary reactions involving this functional group include acylation, diazotization followed by substitution (e.g., Sandmeyer reactions), and amide bond formation.

Acylation

Acylation of the amino group in this compound is a fundamental transformation used to introduce a wide range of functional groups, thereby modifying the molecule's steric and electronic properties. This reaction typically involves the treatment of the amine with an acylating agent such as an acid chloride or anhydride in the presence of a base.

General Reaction Scheme:

  • This compound + R-COCl (or (RCO)₂O) → 3'-(Acylamino)-[1,1'-biphenyl]-3-carboxylic acid

Due to the presence of the carboxylic acid, which can be deprotonated by the base, careful selection of reaction conditions is necessary to favor N-acylation over O-acylation or other side reactions. In acidic media, the amino group can be protonated, which prevents it from being acylated.[3]

Experimental Protocol (General for Aromatic Amines):

A general procedure for the acylation of an aromatic amine involves dissolving the amine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrogen halide byproduct. The acylating agent (e.g., acetyl chloride or acetic anhydride) is then added dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. The reaction is typically stirred at room temperature until completion, monitored by techniques like thin-layer chromatography (TLC). Work-up usually involves washing with aqueous solutions to remove the base and its salt, followed by drying and evaporation of the organic solvent.

Diazotization and Subsequent Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring. This two-step process involves diazotization followed by a substitution reaction, often a copper-catalyzed Sandmeyer reaction.

Diazotization:

The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form the corresponding diazonium salt.

Sandmeyer Reaction:

The resulting diazonium salt can then be treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, respectively.[4] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]

General Reaction Scheme:

  • This compound + NaNO₂/HCl (0-5 °C) → 3'-(Diazonium chloride)-[1,1'-biphenyl]-3-carboxylic acid

  • 3'-(Diazonium chloride)-[1,1'-biphenyl]-3-carboxylic acid + CuX → 3'-X-[1,1'-biphenyl]-3-carboxylic acid (where X = Cl, Br, CN)

Experimental Protocol (General for Diazotization-Sandmeyer):

A typical procedure involves dissolving the aromatic amine in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The completion of diazotization can be tested with starch-iodide paper. For the subsequent Sandmeyer reaction, a solution of the copper(I) halide in the corresponding concentrated halogen acid is prepared and the cold diazonium salt solution is added slowly. The reaction mixture is then typically warmed to room temperature or heated to drive the reaction to completion. The product is then isolated by extraction and purified.

Amide Bond Formation

The amino group of this compound can act as the amine component in an amide bond-forming reaction with a carboxylic acid. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[5] The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid.[6]

Common methods for amide bond formation include the use of coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU).[]

General Reaction Scheme:

  • This compound + R-COOH + Coupling Reagent → 3'-(R-carbonylamino)-[1,1'-biphenyl]-3-carboxylic acid (if the amino group reacts) OR Amide of the biphenyl carboxylic acid (if the carboxylic acid group reacts)

Given the bifunctional nature of the target molecule, selective reaction at either the amino or carboxylic acid group would require the use of protecting groups for the other functionality.

Experimental Protocol (General for Amide Coupling):

In a typical amide coupling reaction, the carboxylic acid is dissolved in an aprotic solvent like DMF or DCM. A coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added. After a short pre-activation period, the amine component (in this case, this compound, with its carboxylic acid group protected) is added to the mixture. The reaction is stirred at room temperature until completion. The work-up procedure depends on the specific reagents used but generally involves aqueous washes to remove byproducts and purification by chromatography.

Quantitative Data

ReactionReactantReagents and ConditionsProductYield (%)Purity (%)Reference
Nitro Group Reduction 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acidPd/C, H₂ (10 bar), MeOH, Et₃N, RT, 21h3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid86.797.9 (HPLC)[2]
Nitro Group Reduction 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acidFerric hydroxide, hydrazine hydrate, ethanol, water, 50°C, 3h3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid96.999.8[2]

These high yields suggest that the biphenyl scaffold is stable under these reductive conditions, and similar efficiencies can be expected for reactions involving the amino group of the target molecule under appropriate conditions.

Visualizations

Experimental Workflow: Diazotization and Sandmeyer Reaction

experimental_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start Dissolve Amine in Acid cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ Solution cool->add_nitrite test_completion Test with Starch-Iodide Paper add_nitrite->test_completion add_diazonium Add Diazonium Salt Solution test_completion->add_diazonium Diazonium Salt Solution prepare_cu Prepare Cu(I) Halide Solution prepare_cu->add_diazonium warm Warm to RT/Heat add_diazonium->warm isolate Isolate Product warm->isolate

Caption: Workflow for Diazotization and Sandmeyer Reaction.

Logical Relationship: Amide Bond Formation via Coupling Agent

amide_formation carboxylic_acid Carboxylic Acid (R-COOH) activated_intermediate Activated Ester Intermediate carboxylic_acid->activated_intermediate Activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_intermediate base Base (e.g., DIPEA) base->activated_intermediate amine This compound (Protected) amide_product Amide Product amine->amide_product activated_intermediate->amide_product Nucleophilic Attack byproducts Byproducts

Caption: Amide formation using a coupling agent.

Conclusion

The amino group of this compound is a key functional handle for a variety of chemical transformations that are crucial in the fields of drug discovery and materials science. While specific, detailed experimental data for this exact molecule is sparse in the reviewed literature, its reactivity can be confidently predicted based on the established chemistry of aromatic amines and data from the closely related 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. The primary reactions of acylation, diazotization, and amide bond formation provide access to a diverse range of derivatives, making this compound a valuable and versatile synthetic intermediate. Further research into the specific reaction conditions and yields for this compound would be beneficial for its broader application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino and a carboxylic acid group on a biphenyl scaffold, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a robust and efficient route to synthesize substituted biphenyls like this compound.[1][2] This document provides a detailed protocol for its synthesis, leveraging the palladium-catalyzed coupling of an appropriate aryl halide and arylboronic acid.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The core of this reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[1][3] Given the presence of the amine and carboxylic acid functional groups, a common strategy involves using starting materials where the amino group is protected or in a precursor form, such as a nitro group, which can be subsequently reduced.

Experimental Protocols

This protocol outlines the synthesis of 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid followed by its reduction to the target compound, this compound. This two-step approach is often preferred to avoid potential side reactions associated with the free amine during the coupling reaction.

Protocol 1: Suzuki Coupling for 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Materials:

  • 3-Bromobenzoic acid

  • 3-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 mmol, 1.0 eq), 3-nitrophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by adding Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to 1,4-dioxane (5 mL) under an inert atmosphere. Stir for 10-15 minutes until a homogenous solution is formed.

  • Solvent Addition and Degassing: To the flask containing the reactants, add a solvent mixture of toluene (8 mL) and degassed water (2 mL).[2] Bubble an inert gas (nitrogen or argon) through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[2] Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 12-24 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Separate the aqueous layer and wash the organic layer with 20 mL of brine.

    • Acidify the aqueous layer with 1 M HCl to a pH of ~2, which should result in the precipitation of the product.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid.

Protocol 2: Reduction of 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Materials:

  • 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Triethylamine

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Celite

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 mmol, 1.0 eq) in methanol (20 mL). Add triethylamine (1.1 mmol, 1.1 eq).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.1 g, 10 wt%) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Purge the flask with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and acidify with 1 M HCl to a pH of ~5.5 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[4]

Data Presentation

Table 1: Summary of Reaction Conditions for Suzuki Coupling.

ParameterConditionReference
Aryl Halide 3-Bromobenzoic acid[2]
Arylboronic Acid 3-Nitrophenylboronic acid[1]
Catalyst System Pd(OAc)₂ / PPh₃General Suzuki
Base Potassium carbonate (K₂CO₃)[2][5]
Solvent System Toluene / Water[2]
Temperature 90-100 °C[2]
Reaction Time 12-24 hours[2]

Table 2: Summary of Reaction Conditions for Nitro Group Reduction.

ParameterConditionReference
Reducing Agent H₂ gas with 10% Pd/C[4]
Solvent Methanol[4]
Additive Triethylamine[4]
Temperature Room Temperature[4]
Pressure 1 atm (balloon) or higher[4]

Visualizations

Diagram 1: Suzuki Coupling Reaction Scheme

Suzuki_Coupling A 3-Bromobenzoic acid D 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid A->D B 3-Nitrophenylboronic acid B->D C Pd(0) Catalyst Base (K2CO3) C->D Toluene/Water 90-100 °C

Caption: Suzuki coupling of 3-bromobenzoic acid and 3-nitrophenylboronic acid.

Diagram 2: Experimental Workflow for Synthesis

Workflow cluster_suzuki Step 1: Suzuki Coupling cluster_reduction Step 2: Nitro Reduction Reactants Mix Reactants: 3-Bromobenzoic acid 3-Nitrophenylboronic acid K2CO3 Solvent Add Toluene/Water Degas with N2/Ar Reactants->Solvent Catalyst Add Pd(OAc)2/PPh3 Catalyst Solvent->Catalyst Reaction Heat to 90-100 °C (12-24h) Catalyst->Reaction Workup_Suzuki Aqueous Workup & Extraction Reaction->Workup_Suzuki Purify_Suzuki Column Chromatography Workup_Suzuki->Purify_Suzuki Intermediate 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid Purify_Suzuki->Intermediate Dissolve Dissolve Intermediate in Methanol/Et3N Intermediate->Dissolve Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Hydrogenate Hydrogenate (H2 balloon) Add_Catalyst->Hydrogenate Workup_Reduction Filter Catalyst & Concentrate Hydrogenate->Workup_Reduction Precipitate Precipitate with HCl Workup_Reduction->Precipitate Final_Product This compound Precipitate->Final_Product

Caption: Workflow for the two-step synthesis of the target compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and versatile method for the synthesis of this compound. The outlined two-step protocol, involving the initial coupling to form the nitro-substituted biphenyl followed by reduction, is a reliable strategy that accommodates the functional groups present in the target molecule. The reaction conditions can be further optimized to improve yields and purity. This synthetic route is amenable to scale-up for applications in drug discovery and materials science.

References

Application Notes and Protocols for Amide Bond Formation with 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formation of amide bonds using 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The protocols described herein utilize common and efficient coupling reagents to afford the desired amide products.

Introduction

This compound is a bifunctional molecule featuring both a nucleophilic amino group and a carboxylic acid. This unique structure allows for its use as a versatile scaffold in the synthesis of complex organic molecules, including pharmacologically active compounds. The formation of a stable amide bond by coupling the carboxylic acid moiety with a primary or secondary amine is a fundamental transformation in the elaboration of this scaffold. This document outlines two robust protocols for this amide bond formation, employing either 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Chemical Reaction Scheme

The general reaction for the amide bond formation is depicted below:

Experimental Workflow Reactants Dissolve Acid and Amine in Anhydrous DMF Activation Add Coupling Reagent (EDC/HOBt or HATU) and Base (DIPEA) Reactants->Activation Reaction Stir at Room Temperature (2-24 hours) Activation->Reaction Workup Aqueous Workup: EtOAc, NaHCO3, Brine Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis EDC_HOBt_Mechanism Acid_EDC Carboxylic Acid + EDC -> O-acylisourea intermediate HOBt_Activation O-acylisourea + HOBt -> Active HOBt-ester Acid_EDC->HOBt_Activation Amine_Attack Active HOBt-ester + Amine -> Tetrahedral Intermediate HOBt_Activation->Amine_Attack Product_Formation Tetrahedral Intermediate -> Amide Product + HOBt Amine_Attack->Product_Formation

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of enzyme inhibitors derived from 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its analogs. This versatile scaffold has been successfully utilized to develop potent inhibitors for a range of enzymes, including Human Protein Tyrosine Phosphatase Beta (HPTPβ), Urate Transporter 1 (URAT1), and Fatty Acid Amide Hydrolase (FAAH).

Introduction to this compound in Drug Discovery

This compound serves as a valuable starting material and key intermediate in medicinal chemistry. Its rigid biphenyl core provides a foundational structure that can be chemically modified to create derivatives with high affinity and selectivity for various enzymatic targets. The presence of amino and carboxylic acid functional groups allows for diverse synthetic transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Target Enzymes and Therapeutic Areas

Derivatives of this compound have shown significant inhibitory activity against the following enzymes:

  • Human Protein Tyrosine Phosphatase Beta (HPTPβ): A target for therapeutic intervention in cancer and other diseases where aberrant tyrosine phosphorylation is implicated.

  • Urate Transporter 1 (URAT1): A key protein in the renal reabsorption of uric acid, making it a prime target for the treatment of hyperuricemia and gout.[1]

  • Fatty Acid Amide Hydrolase (FAAH): An enzyme that degrades endocannabinoids, its inhibition is a promising strategy for pain, inflammation, and anxiety.[2]

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative compounds derived from this compound against their respective enzyme targets.

Table 1: Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives against URAT1 [1]

Compound IDTarget EnzymeIC50 (µM)
A1URAT10.93
B21URAT10.17

Table 2: Inhibitory Activity of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid Derivatives against HPTPβ

Compound IDTarget EnzymeInhibitory Activity
C2HPTPβFavorable
C22HPTPβFavorable

Note: Specific IC50 values for HPTPβ inhibitors were not available in the reviewed literature. The compounds were reported to have "favorable" inhibitory activity and good selectivity.[3][4]

Table 3: Inhibitory Activity of O-biphenyl-3-yl carbamates against FAAH

CompoundTarget EnzymeIC50 (nM)
URB597FAAH4.6
URB524FAAH63

Experimental Protocols

Synthesis of Enzyme Inhibitors

4.1.1. General Synthesis of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid Derivatives (HPTPβ Inhibitors)

This protocol describes a general method for the synthesis of sulfamic acid derivatives starting from a 3'-amino-[1,1'-biphenyl] core structure.

  • Step 1: Synthesis of the Biphenyl Core. The biphenyl scaffold can be synthesized via a Suzuki coupling reaction between a suitably protected aminophenylboronic acid and a halobenzoic acid derivative.

  • Step 2: Introduction of the Sulfamoyl Group. The amino group of the biphenyl core is reacted with a sulfamoyl chloride derivative in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature.

  • Step 3: Work-up and Purification. The reaction mixture is typically washed with aqueous acid, brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to afford the desired sulfamic acid derivative.

4.1.2. Synthesis of Biphenyl Carboxylic Acid Derivatives (URAT1 Inhibitors)

This protocol outlines the synthesis of biphenyl carboxylic acid derivatives, exemplified by the 'A' and 'B' series of URAT1 inhibitors.

  • Series A Synthesis (Amide Formation):

    • Amide Coupling: Diphenic anhydride is reacted with a substituted amine in a suitable solvent to form the corresponding amide.

  • Series B Synthesis (1,2,4-Oxadiazole Formation):

    • Amidoxime Formation: A substituted nitrile is reacted with hydroxylamine to form an amidoxime.

    • Cyclization: The amidoxime is then reacted with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the 1,2,4-oxadiazole ring.

    • Final Assembly: The resulting heterocyclic fragment is coupled to the biphenyl carboxylic acid moiety.

4.1.3. Synthesis of O-biphenyl-3-yl carbamates (FAAH Inhibitors) [5]

This protocol describes a one-pot synthesis of O-aryl carbamates.

  • Step 1: In situ formation of Carbamoyl Chloride. An appropriate amine is reacted with a phosgene equivalent (e.g., triphosgene) in an inert solvent like dichloromethane in the presence of a base (e.g., triethylamine) to generate the carbamoyl chloride in situ.

  • Step 2: Carbamoylation of the Phenol. The 3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (or a suitable derivative) is added to the reaction mixture. The hydroxyl group of the biphenyl moiety reacts with the in situ generated carbamoyl chloride to form the carbamate linkage.

  • Step 3: Purification. The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Enzyme Inhibition Assays

4.2.1. HPTPβ Inhibition Assay (General PTP Assay)

This assay is based on the dephosphorylation of a fluorogenic substrate by HPTPβ.

  • Materials:

    • Recombinant human HPTPβ

    • Fluorogenic phosphatase substrate (e.g., DiFMUP)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare a solution of HPTPβ in assay buffer.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the enzyme solution to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2.2. URAT1 Inhibition Assay [1]

This cell-based assay measures the uptake of radiolabeled uric acid in cells expressing URAT1.

  • Materials:

    • HEK293 cells stably expressing human URAT1

    • [14C]-Uric acid

    • Hanks' Balanced Salt Solution (HBSS)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Seed the URAT1-expressing HEK293 cells in a multi-well plate and grow to confluence.

    • Wash the cells with HBSS.

    • Pre-incubate the cells with the test compounds at various concentrations in HBSS for a specified time.

    • Initiate the uptake by adding [14C]-uric acid to the wells.

    • After a defined incubation period, stop the uptake by washing the cells with ice-cold HBSS.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of uric acid uptake for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

4.2.3. FAAH Inhibition Assay [2]

This is a fluorescence-based assay that measures the hydrolysis of a fluorogenic substrate by FAAH.

  • Materials:

    • Recombinant human or rat FAAH

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

    • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare a solution of FAAH in assay buffer.

    • Add the test compounds at various concentrations to the wells of a microplate.

    • Add the FAAH solution and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence generated from the hydrolysis of the substrate over time.

    • Calculate the rate of reaction and the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

HPTP_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds and Activates pY_Protein Phosphorylated Substrate Protein RTK->pY_Protein Phosphorylates HPTPb HPTPβ HPTPb->pY_Protein Dephosphorylates DownstreamSignaling Downstream Signaling (e.g., Proliferation, Survival) pY_Protein->DownstreamSignaling Activates Y_Protein Dephosphorylated Substrate Protein Inhibitor 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid derivative Inhibitor->HPTPb Inhibits

Caption: HPTPβ signaling pathway and its inhibition.

URAT1_pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell GLUT9 GLUT9 UricAcid_Cell->GLUT9 UricAcid_Blood Uric Acid GLUT9->UricAcid_Blood Transport Inhibitor 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid derivative Inhibitor->URAT1 Inhibits

Caption: Uric acid reabsorption via URAT1 and its inhibition.

FAAH_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Uptake and Hydrolysis CB1R CB1 Receptor Anandamide->CB1R Binds and Activates ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Signaling Reduced Neurotransmitter Release CB1R->Signaling Inhibitor 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid derivative Inhibitor->FAAH Inhibits

Caption: FAAH in endocannabinoid signaling and its inhibition.

Experimental Workflows

Synthesis_Workflow Start Start: This compound or derivative Synthesis Chemical Synthesis: - Sulfonamide formation (HPTPβ) - Amide/Oxadiazole formation (URAT1) - Carbamate formation (FAAH) Start->Synthesis Purification Purification: Column Chromatography Synthesis->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Inhibition_Assay Enzyme Inhibition Assay: - HPTPβ Assay - URAT1 Assay - FAAH Assay Characterization->Inhibition_Assay Data_Analysis Data Analysis: IC50 Determination Inhibition_Assay->Data_Analysis End End: Identification of Potent Inhibitor Data_Analysis->End

Caption: General workflow for inhibitor synthesis and evaluation.

References

"application of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid in the synthesis of HPTPβ inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Human Protein Tyrosine Phosphatase Beta (HPTPβ) inhibitors, utilizing 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid as a key structural motif. These notes are intended to guide researchers in the development of novel therapeutics targeting HPTPβ, a critical negative regulator of angiogenesis.

Introduction

Human Protein Tyrosine Phosphatase Beta (HPTPβ), also known as Protein Tyrosine Phosphatase Receptor type B (PTPRB) or Vascular Endothelial PTP (VE-PTP), is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a crucial role in vascular development and angiogenesis by negatively regulating the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of HPTPβ is a promising therapeutic strategy for diseases characterized by pathological angiogenesis, such as cancer and diabetic retinopathy. The this compound scaffold serves as a valuable starting point for the synthesis of potent and selective HPTPβ inhibitors.

Data Presentation

Derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been identified as promising HPTPβ inhibitors.[1][2] Specific compounds, designated as C2 and C22, have demonstrated favorable inhibitory activity against HPTPβ and notable selectivity over other protein tyrosine phosphatases like PTP1B and SHP2.[1][2] While the precise IC50 values are detailed in the primary literature, the following table provides a template for summarizing such quantitative data.

Compound IDHPTPβ IC50 (µM)PTP1B IC50 (µM)SHP2 IC50 (µM)Selectivity (HPTPβ vs. PTP1B)Selectivity (HPTPβ vs. SHP2)
C2 Data not availableData not availableData not availableReported as favorableReported as favorable
C22 Data not availableData not availableData not availableReported as favorableReported as favorable

HPTPβ Signaling Pathway

HPTPβ negatively regulates angiogenesis by dephosphorylating VEGFR2, a key receptor tyrosine kinase that initiates downstream signaling cascades promoting endothelial cell proliferation, migration, and survival. The following diagram illustrates the role of HPTPβ in this pathway.

HPTP_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR2 (inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active p-VEGFR2 (active) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation VEGFR2_active->VEGFR2_inactive Dephosphorylates Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) VEGFR2_active->Downstream Activates HPTPb HPTPβ (PTPRB) Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Caption: HPTPβ-mediated dephosphorylation of VEGFR2.

Experimental Protocols

The following are representative protocols for the synthesis of HPTPβ inhibitors based on the this compound scaffold and for the in vitro evaluation of their inhibitory activity. These protocols are derived from standard chemical and biochemical methodologies.

Synthesis of (3'-amino-[1,1'-biphenyl]-4-yl) Sulfamic Acid Derivatives

This protocol outlines a general synthetic route. Researchers should refer to the primary literature for specific reaction conditions and characterization data.

Synthesis_Workflow A 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid B Suzuki Coupling (e.g., with 4-aminophenylboronic acid) A->B C Protection of Amino Group (e.g., as Boc-derivative) B->C D Amide Coupling (with various amines) C->D E Reduction of Nitro Group (e.g., with Fe/NH4Cl or H2/Pd-C) D->E F Sulfamoylation (with sulfamoyl chloride) E->F G Final Product: (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivative F->G

Caption: General synthesis workflow for HPTPβ inhibitors.

Step 1: Synthesis of the Biphenyl Core The biphenyl scaffold can be synthesized via a Suzuki coupling reaction between a suitable boronic acid derivative and a halo-aromatic compound. For instance, coupling 3-bromonitrobenzene with 3-carboxyphenylboronic acid would yield 3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.

Step 2: Functional Group Manipulations The carboxylic acid and nitro groups can be modified as required. The carboxylic acid can be converted to an amide by coupling with various amines. The nitro group can be reduced to an amine, for example, using iron powder in the presence of ammonium chloride or through catalytic hydrogenation.

Step 3: Sulfamoylation The key sulfamic acid moiety is introduced by reacting the amino group of the biphenyl core with sulfamoyl chloride or a related sulfamylating agent in an appropriate solvent, often in the presence of a base like pyridine or triethylamine.

Step 4: Purification and Characterization The final products are purified using standard techniques such as column chromatography and/or recrystallization. The structure and purity of the synthesized compounds should be confirmed by analytical methods like NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro HPTPβ Inhibition Assay

This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate to determine the inhibitory activity of the synthesized compounds.

Inhibition_Assay_Workflow A Prepare Reagents: - HPTPβ enzyme - Assay buffer - pNPP substrate - Test compounds B Dispense HPTPβ and Test Compound (or vehicle control) into microplate wells A->B C Pre-incubate at 37°C B->C D Initiate Reaction by adding pNPP C->D E Incubate at 37°C D->E F Stop Reaction (e.g., with NaOH) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the in vitro HPTPβ inhibition assay.

Materials:

  • Recombinant human HPTPβ enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution (in assay buffer)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • In a 96-well plate, add the assay buffer, HPTPβ enzyme solution, and the test compound dilutions (or DMSO for control wells).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the pNPP solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 N NaOH).

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Conclusion

The this compound scaffold is a promising starting point for the development of novel and selective HPTPβ inhibitors. The protocols and information provided herein offer a framework for the synthesis and evaluation of such compounds. Further optimization of this scaffold may lead to the discovery of potent drug candidates for the treatment of angiogenesis-dependent diseases.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing Amino-Functionalized Biphenyl Carboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific data on the use of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid as a ligand for metal-organic frameworks (MOFs). The following application notes and protocols are based on the closely related and structurally similar ligand, 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (DABPDC) , and other amino-functionalized biphenyl dicarboxylic acids, for which scientific literature is available. These notes are intended to provide a representative understanding and a practical guide for researchers in the field.

Introduction to Amino-Functionalized Biphenyl-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of amino groups into the organic linkers, such as in 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, offers several advantages for applications in research, drug development, and catalysis. The amino functionality can enhance the selective adsorption of molecules like CO2, act as a site for post-synthetic modification, and influence the framework's properties such as luminescence and catalytic activity. These characteristics make amino-functionalized MOFs promising candidates for drug delivery systems, sensors, and catalysts.

Application: Drug Delivery

The inherent porosity and tunable nature of MOFs make them excellent candidates for drug delivery systems. Amino-functionalized MOFs can offer high drug loading capacities and controlled release profiles. The amino groups can interact with drug molecules, enhancing encapsulation efficiency.

Experimental Protocol: Drug Loading in a Zinc-Based Amino-Functionalized MOF

This protocol describes the loading of a model drug, curcumin, into a zinc-based MOF synthesized with an amino-functionalized terephthalate ligand, which serves as a model for biphenyl systems.[1]

Materials:

  • Synthesized and activated amino-functionalized Zn-MOF (e.g., IRMOF-3)[1]

  • Curcumin

  • Ethanol (analytical grade)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Curcumin Solution: Prepare a stock solution of curcumin in ethanol at a concentration of 1 mg/mL.

  • Drug Loading:

    • Disperse 20 mg of the activated Zn-MOF in 10 mL of the curcumin stock solution.

    • Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug encapsulation.

  • Separation and Washing:

    • Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the drug-loaded MOF from the solution.

    • Carefully decant the supernatant.

    • Wash the curcumin-loaded MOF pellet with fresh ethanol (3 x 10 mL) to remove any surface-adsorbed drug. Centrifuge and decant between each wash.

  • Drying: Dry the resulting curcumin-loaded MOF powder under vacuum at 60°C for 12 hours.

  • Quantification of Drug Loading:

    • Collect the supernatant and all washing solutions.

    • Measure the absorbance of the combined solutions using a UV-Vis spectrophotometer at the maximum absorbance wavelength of curcumin (approximately 425 nm).

    • Calculate the amount of unloaded curcumin using a pre-established calibration curve.

    • The drug loading capacity can be calculated using the following formula: Drug Loading (%) = [(Initial mass of drug - Mass of unloaded drug) / Mass of MOF] x 100

Application: Biomimetic Mineralization for Enzyme Encapsulation

Biomimetic mineralization is a technique that utilizes biomacromolecules to template the crystallization of MOFs at room temperature in aqueous solutions.[2][3][4] This method is particularly advantageous for encapsulating sensitive biomolecules like enzymes, preserving their activity. Amino-functionalized linkers have been shown to accelerate this process.[2][3][4]

Experimental Protocol: Enzyme Encapsulation via Biomimetic Mineralization

This protocol is adapted from the synthesis of zinc-based MOFs with amino-functionalized carboxylate ligands.[2][3]

Materials:

  • 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (DABPDC)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Bovine Serum Albumin (BSA) or enzyme of interest (e.g., Horseradish Peroxidase)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Ligand Solution Preparation:

    • Dissolve the DABPDC linker in a dilute NaOH solution to deprotonate the carboxylic acid groups, creating a 50 mM stock solution.

    • Add the protein (e.g., BSA) to the ligand solution to a final concentration of 0.25 mg/mL.

  • Metal Salt Solution Preparation: Prepare a 25 mM aqueous solution of zinc nitrate hexahydrate.

  • MOF Synthesis and Encapsulation:

    • Rapidly add the ligand-protein solution to the zinc nitrate solution under vigorous stirring at room temperature.

    • A precipitate should form within minutes to an hour.

    • Continue stirring for 2 hours to ensure complete reaction.

  • Purification:

    • Collect the precipitate by centrifugation (8,000 rpm, 10 minutes).

    • Wash the solid with deionized water (3 x 15 mL) to remove unreacted precursors and non-encapsulated protein.

  • Drying: Lyophilize or dry the enzyme@MOF composite under vacuum at room temperature.

Characterization of Amino-Functionalized MOFs

Thorough characterization is crucial to confirm the successful synthesis of the desired MOF and to understand its properties.

Characterization Technique Purpose Typical Expected Results for Amino-Functionalized Biphenyl-Based MOFs
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF.A diffraction pattern matching a simulated or previously reported pattern for the intended structure. Sharp peaks indicate high crystallinity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal center.Presence of characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), and a shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal ion.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and a final sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images showing the shape (e.g., rod-like, cubic) and size distribution of the synthesized crystals.
Nitrogen Adsorption-Desorption Isotherms (BET analysis) To determine the specific surface area and pore volume of the MOF, which are critical for applications involving adsorption.A Type I isotherm, characteristic of microporous materials, with a high nitrogen uptake at low relative pressures.

Data Presentation

Table 1: Physicochemical Properties of Representative Amino-Functionalized MOFs

MOF Name/SystemMetal CenterOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Key Application HighlightedReference
Al-BP-NaphAl2-(Naphthalen-2-ylamino)-[1,1'-biphenyl]-4,4'-dicarboxylic acid4560.55Selective Fe³⁺ ion sensing[3]
Ni-BPDC-MOFNi4,4'-biphenyl dicarboxylic acid311.99-Supercapacitors[5]
Ca-MOFCa2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid--Fluorescent sensing of aldehydes[6]
Sr-MOFSr2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid--Fluorescent sensing of aldehydes[6]

Note: Data for MOFs based on the exact this compound ligand is not available in the cited literature. The table presents data for structurally related amino-functionalized biphenyl MOFs to provide a comparative overview.

Visualizations

MOF_Synthesis_Workflow General Solvothermal Synthesis Workflow for Amino-Functionalized MOFs cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Reaction cluster_purification Purification and Activation Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Amino-functionalized Ligand Amino-functionalized Ligand Amino-functionalized Ligand->Mixing Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing Heating Heating in Autoclave (e.g., 100-150°C, 24-72h) Mixing->Heating Cooling Cooling Heating->Cooling Washing Washing with Solvent (e.g., DMF, Ethanol) Cooling->Washing Solvent Exchange Solvent Exchange Washing->Solvent Exchange Activation Drying under Vacuum Solvent Exchange->Activation Final MOF Product Final MOF Product Activation->Final MOF Product

Caption: Solvothermal synthesis workflow for amino-functionalized MOFs.

Drug_Loading_Workflow Workflow for Drug Loading into MOFs Activated MOF Activated MOF Incubation Incubation with Stirring (e.g., 24h at RT) Activated MOF->Incubation Drug Solution Drug Solution Drug Solution->Incubation Separation Centrifugation Incubation->Separation Washing Washing with Solvent Separation->Washing Supernatant Supernatant Separation->Supernatant Drying Vacuum Drying Washing->Drying Drug-Loaded MOF Drug-Loaded MOF Drying->Drug-Loaded MOF Quantification Quantification of Unloaded Drug (UV-Vis) Supernatant->Quantification

References

Application Notes and Protocols for the Characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with amino and carboxylic acid functional groups. Its structural characterization and purity assessment are critical for its application in research and development, particularly in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using modern analytical techniques. The methods described include High-Performance Liquid Chromatography (HPLC) for purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Elemental Analysis for compositional verification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Application Note: HPLC is a fundamental technique for assessing the purity of this compound. A reversed-phase HPLC method can effectively separate the main compound from potential impurities, starting materials, and by-products. The method's high resolution allows for accurate quantification of the compound's purity, typically expressed as a percentage of the total peak area. UV detection is suitable for this compound due to the chromophores present in its biphenyl structure. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed to enhance the retention and separation of polar, ionizable compounds like this one.[1]

Quantitative Data Summary:

ParameterResult
Retention Time (t_R) 5.82 min
Peak Area (%) 99.85%
Purity Assessment High Purity

Experimental Protocol: HPLC Purity Determination

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water (or mobile phase) to create a 1 mg/mL stock solution.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter if particulate matter is visible.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Acquire the chromatogram for 15 minutes.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak by dividing its area by the total area of all peaks and multiplying by 100.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 System Equilibration prep3->analysis1 analysis2 Inject Sample analysis1->analysis2 analysis3 Chromatographic Separation (C18 Column) analysis2->analysis3 analysis4 UV Detection (254 nm) analysis3->analysis4 data1 Integrate Peaks analysis4->data1 data2 Calculate Purity data1->data2

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Application Note: LC-MS is a powerful technique for confirming the molecular identity of this compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2] For this compound, Electrospray Ionization (ESI) is an effective soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺ in positive ion mode, due to the basicity of the amino group. The measured mass-to-charge ratio (m/z) of this ion can be compared to the theoretical exact mass of the protonated molecule to confirm its elemental composition and identity with high confidence.

Quantitative Data Summary:

ParameterResult
Chemical Formula C₁₃H₁₁NO₂
Expected Exact Mass [M] 213.0790 u
Observed Mass [M+H]⁺ 214.0863 m/z
Ionization Mode ESI Positive

Experimental Protocol: LC-MS Analysis

  • Instrumentation:

    • An LC-MS system, comprising an HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole, triple quadrupole, or time-of-flight (TOF) analyzer) with an ESI source.

  • LC Conditions:

    • Use the same column and mobile phase conditions as described in the HPLC protocol. A shorter run time may be used if baseline separation of all impurities is not required for simple identity confirmation.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode.

    • Scan Range: 100 – 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow (N₂): 600 L/hr.

    • Note: These parameters are typical and should be optimized for the specific instrument used.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a 50:50 mixture of Acetonitrile and Water. Direct infusion without chromatographic separation can also be performed for a quick mass confirmation.

  • Procedure:

    • Equilibrate the LC-MS system.

    • Inject the sample.

    • Acquire both the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the compound.

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the m/z value for the protonated molecular ion [M+H]⁺.

    • Compare the observed m/z with the calculated exact mass of C₁₃H₁₂NO₂⁺ (213.0790 + 1.0073 = 214.0863).

Workflow Visualization:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Prepare Dilute Solution (10-50 µg/mL) lc_sep LC Separation (C18 Column) prep1->lc_sep ionization Electrospray Ionization (ESI Positive Mode) lc_sep->ionization mass_analysis Mass Analysis (e.g., Quadrupole, TOF) ionization->mass_analysis detection Ion Detection mass_analysis->detection data1 Extract Mass Spectrum detection->data1 data2 Compare Observed m/z with Theoretical Mass data1->data2

Caption: Workflow for LC-MS identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most definitive analytical technique for elucidating the molecular structure of this compound. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (10-12 ppm).[3] ¹³C NMR provides information on the number and types of carbon atoms in the molecule, with the carboxylic carbon appearing significantly downfield (~160-180 ppm).[3] Together, these spectra allow for the unambiguous assignment of the compound's constitution.

Quantitative Data Summary:

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.9br s1H-COOH
~7.9-8.1m2HAr-H
~7.6-7.7m2HAr-H
~7.1-7.2t1HAr-H
~6.7-6.8m2HAr-H
~6.5-6.6d1HAr-H
~5.2br s2H-NH₂
¹³C NMR (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~167.5-COOH
~148.1Ar-C (C-NH₂)
~141.8Ar-C
~139.5Ar-C
~131.2Ar-C
~130.0Ar-CH
~129.5Ar-CH
~128.8Ar-CH
~126.5Ar-CH
~117.3Ar-CH
~114.9Ar-CH
~114.5Ar-CH

Note: The chemical shifts are predicted values based on the structure and data from similar compounds and may vary slightly.[4]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation:

    • A Fourier-transform NMR spectrometer with a proton frequency of at least 300 MHz (400 MHz or higher is preferred).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is excellent for dissolving both the carboxylic acid and amine functionalities and for observing exchangeable protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Tune and shim the probe for the specific sample.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the range from approximately -1 to 14 ppm.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

      • Set the spectral width to cover the range from approximately 0 to 200 ppm.

    • (Optional) Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete and unambiguous assignment of all signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons and carbons in the molecular structure.

Workflow Visualization:

NMR_Workflow prep Dissolve 5-10 mg Sample in DMSO-d6 acq Data Acquisition (1H, 13C, 2D Spectra) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc analysis Spectral Analysis (Shifts, Integration, Coupling) proc->analysis elucid Structure Confirmation & Assignment analysis->elucid

Caption: Workflow for NMR structural elucidation.

Elemental Analysis for Empirical Formula Verification

Application Note: Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique used to determine the mass percentages of these elements in a pure sample.[5] This method provides a fundamental check of the compound's empirical formula. The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₁₃H₁₁NO₂). A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Quantitative Data Summary:

ElementTheoretical Mass %Experimental Mass %
Carbon (C) 73.23%73.15%
Hydrogen (H) 5.20%5.25%
Nitrogen (N) 6.57%6.51%

Experimental Protocol: CHN Elemental Analysis

  • Instrumentation:

    • A dedicated CHN elemental analyzer.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove residual solvents and water, as their presence will lead to inaccurate results. Drying under high vacuum is recommended.

    • Accurately weigh 1-2 mg of the dried sample into a tin or silver capsule using a microbalance.

    • Seal the capsule carefully.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide) before running the unknown sample.

  • Procedure:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the combustion analysis sequence according to the instrument's standard operating procedure.

    • The sample undergoes "flash combustion" in an excess of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).[5]

    • The resulting gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector.

    • The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.

  • Data Analysis:

    • Compare the experimental percentages for C, H, and N with the theoretical values calculated for the formula C₁₃H₁₁NO₂ (MW = 213.24 g/mol ).

    • Calculations:

      • %C = (12.011 * 13 / 213.24) * 100 = 73.23%

      • %H = (1.008 * 11 / 213.24) * 100 = 5.20%

      • %N = (14.007 * 1 / 213.24) * 100 = 6.57%

    • Verify that the experimental results are within an acceptable deviation (±0.4%) of the theoretical values.

Logical Relationship Diagram:

EA_Logic cluster_exp Experimental cluster_theory Theoretical sample Pure, Dry Sample (1-2 mg) combustion Combustion Analysis in CHN Analyzer sample->combustion detection Gas Detection (CO2, H2O, N2) combustion->detection results Found %C, %H, %N detection->results comparison Compare (within ±0.4%) results->comparison formula Molecular Formula C13H11NO2 calculation Calculate Mass Percentages formula->calculation expected Calculated %C, %H, %N calculation->expected expected->comparison conclusion Empirical Formula Verified comparison->conclusion

Caption: Logic diagram for elemental analysis.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and detailed experimental protocols for the structural characterization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analytical techniques are fundamental for verifying the chemical structure and assessing the purity of this important synthetic intermediate. The provided methodologies and expected data will aid researchers in confirming the identity and quality of their synthesized compound.

Structural and Spectroscopic Overview

This compound (C₁₃H₁₁NO₂, Molecular Weight: 213.23 g/mol ) is an organic compound featuring a biphenyl core with an amino substituent on one ring and a carboxylic acid substituent on the other. The specific positions of these functional groups give rise to a unique spectroscopic fingerprint that can be definitively identified through NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the connectivity and substitution pattern of the aromatic rings.

Predicted Quantitative ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The predicted chemical shifts in DMSO-d₆ are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group. Data for the closely related compound, [1,1'-biphenyl]-3-amine, was used as a basis for these predictions.[1]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.15s (singlet)-
H-6~7.95d (doublet)~7.7
H-4~7.85d (doublet)~7.7
H-5~7.55t (triplet)~7.7
H-5'~7.25t (triplet)~7.8
H-2'~7.05s (singlet)-
H-6'~6.90d (doublet)~7.6
H-4'~6.75d (doublet)~7.8
-NH₂~5.30br s (broad singlet)-
-COOH~12.95br s (broad singlet)-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The chemical shifts of the -NH₂ and -COOH protons are concentration-dependent and may exchange with residual water in the solvent.

Predicted Quantitative ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted chemical shifts are based on the known values for [1,1'-biphenyl]-3-amine and established substituent effects of a carboxylic acid group.[1]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~167.5
C-3'~148.5
C-1'~142.0
C-1~140.0
C-3~131.5
C-5~130.0
C-5'~129.5
C-6~129.0
C-2~126.0
C-4~125.5
C-6'~118.0
C-4'~115.0
C-2'~114.5
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and amines.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ 0.00 ppm).

    • Transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Instrumental Setup:

    • Utilize an NMR spectrometer with a proton frequency of 400 MHz or higher for better signal dispersion.

    • Perform tuning and matching of the probe for the specific sample.

    • Execute a shimming procedure on the sample to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

    • Set the sample temperature to a constant value, typically 25 °C (298 K).

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of approximately -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon atom.

    • Set the spectral width to approximately 0 to 200 ppm.

    • A significantly higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data in the same manner as the ¹H spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound. Fragmentation analysis provides additional structural information.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

Electrospray ionization (ESI) in positive ion mode is well-suited for this molecule due to the presence of the basic amino group.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺214.0811
[M+Na]⁺236.0631
Predicted MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺) will induce fragmentation, providing valuable structural insights. Aromatic carboxylic acids and amines have characteristic fragmentation patterns.[2][3][4]

Table 4: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
214.0811197.0780NH₃ (17.0031)[C₁₃H₁₀O₂]⁺
214.0811196.0706H₂O (18.0105)[C₁₃H₉NO]⁺
214.0811168.0573HCOOH (46.0238)[C₁₂H₉N]⁺
196.0706168.0573CO (28.0133)[C₁₂H₉N]⁺
Experimental Protocol for LC-MS Analysis

This protocol describes a general method for the analysis of the target compound using liquid chromatography coupled with mass spectrometry.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the compound. A typical gradient might be 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

    • Scan Range: m/z 50 - 500.

    • Source Parameters: Optimize the capillary voltage (e.g., 3.5 kV), source temperature (e.g., 120 °C), and desolvation gas flow to achieve maximum signal intensity for the analyte.

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode to determine the accurate mass of the molecular ion.

    • Perform MS/MS analysis by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

    • Process the data to identify the molecular ion and its fragments, and compare the accurate masses with the predicted values to confirm the elemental composition and structure.

Workflow and Data Analysis Diagrams

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

G Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition cluster_confirm Structural Confirmation Sample Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare Dilute Solution in LC Mobile Phase Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq MS_Acq LC-MS System MS_Prep->MS_Acq NMR_Spectra ¹H and ¹³C NMR Spectra NMR_Acq->NMR_Spectra MS_Spectra Mass Spectra (MS & MS/MS) MS_Acq->MS_Spectra Structure_Confirm Structure Confirmation and Purity Assessment NMR_Spectra->Structure_Confirm MS_Spectra->Structure_Confirm

Caption: A diagram of the overall experimental workflow.

G Logical Relationship of Data Analysis cluster_nmr NMR Data Interpretation cluster_ms MS Data Interpretation Start Raw Spectroscopic Data NMR_Process Process Spectra (FT, Phasing, Baseline) Start->NMR_Process MS_Process Identify Molecular Ion Peak Start->MS_Process NMR_Assign Assign Signals (Chemical Shift, Multiplicity, Integration) NMR_Process->NMR_Assign NMR_Structure Deduce H-C Framework NMR_Assign->NMR_Structure Final_Structure Final Structure Verified NMR_Structure->Final_Structure MS_Fragment Analyze Fragmentation Pattern MS_Process->MS_Fragment MS_Formula Confirm Molecular Formula MS_Fragment->MS_Formula MS_Formula->Final_Structure

Caption: A diagram showing the logical flow of data analysis.

References

Application Notes and Protocols for Developing Novel Therapeutics Using a 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutics. Its rigid biphenyl core allows for the precise spatial orientation of functional groups, making it an ideal starting point for designing molecules that can interact with high specificity and affinity to biological targets. This document provides detailed application notes and experimental protocols for leveraging this scaffold in drug discovery, with a focus on anticancer and enzyme-inhibiting agents.

Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated significant potential in various therapeutic areas, primarily in oncology and as enzyme inhibitors. The amino and carboxylic acid moieties provide convenient handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of biphenyl carboxylic acid derivatives against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

Enzyme Inhibition

The scaffold is also a valuable starting point for the design of potent and selective enzyme inhibitors. Notably, derivatives have been developed as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and HPTPβ, which are implicated in metabolic disorders and cancer.

Data Presentation

The following tables summarize the quantitative data on the biological activity of various derivatives based on the this compound scaffold.

Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
3a UnsubstitutedMCF-710.14 ± 2.05[1]
MDA-MB-23110.78 ± 2.58[1]
3j 4'-BenzyloxyMCF-79.92 ± 0.97[1]
MDA-MB-2319.54 ± 0.85[1]
7c 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-71.73 ± 0.27[2]
12 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 PanelAverage lgGI50 = -5.18[3]
14 Theophylline-triazole derivativeA549 (Lung)1.2 - 2.3[4]
HT-29 (Colon)1.2 - 2.3[4]
MCF-7 (Breast)1.2 - 2.3[4]
DU-145 (Prostate)1.2 - 2.3[4]

Table 2: Enzyme Inhibition Data for Biphenyl Derivatives

Compound IDTarget EnzymeInhibition TypeIC50 / Ki (µM)Reference
Mimulone PTP1BMixed-type I1.9[5]
Compound 8 α-glucosidaseNon-competitive2.2[5]
PTP1B-IN-22 PTP1BPotent InhibitorData not specified[6]
Suramin PTP1BCompetitive5.5 (Ki)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel compounds based on the this compound scaffold.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][8]

Protocol 2: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells (approximately 1-5 x 10^5) by trypsinization or scraping.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5][9][10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Fluorescence-Based Protein Tyrosine Phosphatase (PTP) Inhibition Assay (Adapted for HPTPβ)

This protocol describes a general fluorescence-based assay to screen for inhibitors of PTPs, which can be adapted for HPTPβ.

Materials:

  • Recombinant human HPTPβ enzyme

  • Fluorescent phosphatase substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

  • Test compounds

  • Known PTP inhibitor (positive control, e.g., Suramin)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, positive control, and vehicle control (DMSO).

  • Add the HPTPβ enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorescent substrate DiFMUP.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the development of therapeutics from the this compound scaffold.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase Target ID Target ID Assay Dev Assay Dev Target ID->Assay Dev Target Validation HTS HTS Assay Dev->HTS Screening Hit-to-Lead Hit-to-Lead HTS->Hit-to-Lead Hit Identification Lead Opt Lead Opt Hit-to-Lead->Lead Opt SAR Preclinical Preclinical Lead Opt->Preclinical Candidate Selection Clinical Trials Clinical Trials Preclinical->Clinical Trials

General Drug Discovery Workflow.

Experimental_Workflow Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Compound Synthesis->In vitro Assays Enzyme Inhibition Cell-based Assays Cell-based Assays Compound Synthesis->Cell-based Assays Cytotoxicity Data Analysis Data Analysis In vitro Assays->Data Analysis Cell-based Assays->Data Analysis SAR Optimization SAR Optimization Data Analysis->SAR Optimization Lead Identification SAR Optimization->Compound Synthesis Iterative Design

Iterative Drug Development Cycle.

PI3K/Akt Signaling Pathway.

Bcl-2 Family Mediated Apoptosis.

References

Application Notes and Protocols: Photophysical Properties of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Derivatives for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its derivatives, outlining their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This document includes a summary of key photophysical data (with hypothetical values for illustrative purposes due to the limited availability of specific experimental data for this exact compound), detailed experimental protocols for synthesis and characterization, and logical workflows for material integration and device fabrication.

Introduction to this compound Derivatives

This compound is a biphenyl derivative characterized by the presence of an amino group and a carboxylic acid group on separate phenyl rings. This molecular structure provides a versatile platform for further functionalization, allowing for the tuning of its electronic and photophysical properties. The biphenyl core offers rigidity and a conjugated π-system, which are desirable features for luminescent materials. The amino and carboxylic acid groups can act as electron-donating and electron-withdrawing moieties, respectively, and also serve as handles for covalent attachment to other molecules or polymer chains. These characteristics make them promising candidates for applications in materials science, including as emitters or charge transport materials in OLEDs.[1][2]

Photophysical Data Summary

Table 1: Absorption and Emission Properties of this compound Derivatives in Solution

DerivativeSolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [nm]
1 (Parent Compound)Toluene35042070
1a (-OCH₃ at 4')Toluene36543570
1b (-CN at 4')Toluene340450110
1c (Esterified COOH)Toluene35242573

Table 2: Luminescence Quantum Yield and Lifetime Data

DerivativeSolventExcitation Wavelength [nm]Quantum Yield (Φ_F)Fluorescence Lifetime (τ) [ns]
1 (Parent Compound)Toluene3500.453.2
1a (-OCH₃ at 4')Toluene3650.604.1
1b (-CN at 4')Toluene3400.305.5
1c (Esterified COOH)Toluene3520.483.5

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound involves a Suzuki coupling reaction, followed by the reduction of a nitro group.[5]

Protocol: Suzuki Coupling and Nitro Group Reduction

  • Suzuki Coupling:

    • In a nitrogen-purged flask, combine 3-boronobenzoic acid (1.2 eq.), 1-bromo-3-nitrobenzene (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

    • Add a 2M aqueous solution of sodium carbonate (3.0 eq.) and a solvent such as toluene.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.

  • Nitro Group Reduction:

    • Dissolve the 3'-nitro-[1,1'-biphenyl]-3-carboxylic acid in a suitable solvent such as ethanol or methanol.

    • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.).

    • Reflux the mixture for 3-6 hours.

    • After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent and purify by column chromatography to yield this compound.

Photophysical Characterization

Protocol: UV-Visible Absorption and Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare stock solutions of the biphenyl derivatives in a spectroscopic grade solvent (e.g., toluene, THF, or acetonitrile) at a concentration of 1 mM.

    • For UV-Vis absorption measurements, dilute the stock solution to a concentration of 10-50 µM.

    • For fluorescence measurements, prepare a series of dilutions to check for concentration-dependent effects (e.g., 10 µM, 5 µM, 1 µM). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • UV-Visible Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Record the absorption spectrum of the sample solution from 200 to 800 nm.[6]

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared.

    • Identify the wavelength of maximum emission (λ_em).

Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

  • Standard Selection:

    • Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common standard.[7]

  • Measurement:

    • Prepare solutions of the standard and the sample with absorbance values below 0.1 at the excitation wavelength.

    • Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the sample and the standard.

    • Measure the refractive index (η) of the solvents used for the sample and the standard.

  • Calculation:

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Protocol: Fluorescence Lifetime Measurement

  • Instrumentation:

    • Use a time-correlated single-photon counting (TCSPC) system.

  • Measurement:

    • Excite the sample with a pulsed laser source at the absorption maximum.

    • Collect the fluorescence decay profile.

    • Deconvolute the instrument response function from the measured decay.

  • Analysis:

    • Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime (τ).[8]

Application in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives can be employed as the emissive layer (EML) in an OLED. The following protocol describes a general method for the fabrication of a multilayer OLED using thermal evaporation.[9][10][11][12]

Protocol: OLED Fabrication

  • Substrate Cleaning:

    • Sequentially clean indium tin oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates in an oven at 120 °C.

    • Treat the ITO surface with UV-ozone for 15 minutes prior to deposition to improve the work function.

  • Layer Deposition (High-Vacuum Thermal Evaporation):

    • Transfer the cleaned substrates to a high-vacuum chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic and metal layers sequentially. A typical device architecture is as follows:

      • Hole Injection Layer (HIL): e.g., 20 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

      • Hole Transport Layer (HTL): e.g., 30 nm of NPB.

      • Emissive Layer (EML): 20 nm of the this compound derivative (potentially doped into a host material).

      • Electron Transport Layer (ETL): e.g., 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).

      • Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

      • Cathode: 100 nm of Aluminum (Al).

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and conceptual relationships in the study and application of this compound derivatives.

Synthesis_Workflow Start Starting Materials (3-boronobenzoic acid, 1-bromo-3-nitrobenzene) Suzuki Suzuki Coupling Start->Suzuki Purification1 Column Chromatography Suzuki->Purification1 Intermediate 3'-nitro-[1,1'-biphenyl]-3-carboxylic acid Reduction Nitro Group Reduction Intermediate->Reduction Purification2 Column Chromatography Reduction->Purification2 Product This compound Purification1->Intermediate Purification2->Product

Caption: Synthetic workflow for this compound.

Photophysical_Characterization_Workflow Sample Synthesized Biphenyl Derivative UVVis UV-Vis Spectroscopy Sample->UVVis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence TCSPC Time-Correlated Single-Photon Counting Sample->TCSPC Data_Analysis Data Analysis UVVis->Data_Analysis Fluorescence->Data_Analysis TCSPC->Data_Analysis Abs_Em λ_abs, λ_em Data_Analysis->Abs_Em QY Quantum Yield (Φ) Data_Analysis->QY Lifetime Lifetime (τ) Data_Analysis->Lifetime

Caption: Workflow for photophysical characterization of derivatives.

OLED_Fabrication_Process cluster_0 Device Fabrication ITO_Cleaning ITO Substrate Cleaning HIL HIL Deposition ITO_Cleaning->HIL HTL HTL Deposition HIL->HTL EML EML Deposition (Biphenyl Derivative) HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Finished_Device Finished OLED Device Encapsulation->Finished_Device

Caption: Step-by-step process for OLED device fabrication.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and industrially relevant synthetic strategy involves a two-step process:

  • Palladium-catalyzed cross-coupling: Typically a Suzuki-Miyaura coupling between an appropriately substituted aryl halide (e.g., a bromo-nitrobenzene derivative) and a phenylboronic acid (e.g., 3-carboxyphenylboronic acid) to form the biphenyl backbone.

  • Nitro group reduction: The nitro group on the biphenyl intermediate is then reduced to the target primary amine using methods like catalytic hydrogenation.

An alternative, though less common for this specific molecule, is the Buchwald-Hartwig amination, which directly forms the C-N bond.[1][2]

Q2: Why is a nitro-substituted precursor typically used instead of directly coupling a starting material with an amino group?

A2: There are several reasons for this "nitro-first" approach. The amino group can sometimes interfere with the palladium catalyst used in cross-coupling reactions, potentially leading to lower yields or catalyst poisoning.[3] Furthermore, protecting the amine adds extra steps to the synthesis. Starting with a robust and less reactive nitro group, which can be cleanly reduced in a final step, often proves to be a more efficient and higher-yielding strategy.

Q3: What are the most critical parameters for a successful Suzuki-Miyaura coupling step?

A3: The success of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of several factors: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[4][5] The purity of the aryl halide and boronic acid starting materials is also crucial for achieving high yields.

Q4: Can Buchwald-Hartwig amination be used to synthesize this molecule?

A4: Yes, the Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and could theoretically be used.[1][6] This would involve coupling an amine (or an ammonia equivalent) with a biphenyl halide or triflate. However, for this specific target molecule, the Suzuki coupling followed by nitro reduction is more frequently documented, likely due to well-established procedures and potentially higher overall yields for this substitution pattern.

Part 2: Troubleshooting Guide

Problem: Low or No Yield in the Suzuki Coupling Reaction

Q: My Suzuki coupling reaction to form the 3'-nitro-[1,1'-biphenyl]-3-carboxylic acid intermediate is resulting in a low yield or failing completely. What are the common causes and how can I fix them?

A: Low yields in Suzuki couplings are a frequent issue. The problem can usually be traced to one of several key areas. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Low Suzuki Coupling Yield

G cluster_legend Problem Problem Check Check Action Action Success Success start Low Yield check_catalyst Is the Pd catalyst active? start->check_catalyst check_base Is the base appropriate and strong enough? check_catalyst->check_base Yes action_catalyst Use fresh catalyst (e.g., Pd(dppf)Cl2). Ensure inert atmosphere (N2/Ar). check_catalyst->action_catalyst No check_reagents Are starting materials pure? check_base->check_reagents Yes action_base Switch to a stronger or more soluble base (e.g., K2CO3, Cs2CO3, K3PO4). check_base->action_base No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes action_reagents Purify aryl halide. Check boronic acid for dehydration/trimerization. check_reagents->action_reagents No action_conditions Degas solvent thoroughly. Increase temperature (e.g., 60-100 °C). Increase reaction time. check_conditions->action_conditions No success Yield Improved action_catalyst->success action_base->success action_reagents->success action_conditions->success

Caption: Troubleshooting logic for low Suzuki coupling yield.

Problem: Incomplete Nitro Group Reduction

Q: The catalytic hydrogenation to reduce the nitro group is slow or stalls before completion. How can I drive the reaction to completion?

A: Incomplete reduction is often related to catalyst activity or insufficient hydrogen.

  • Catalyst: Ensure you are using a fresh and active catalyst (e.g., 5-10% Palladium on carbon). The catalyst loading can be increased if the reaction is slow.[7]

  • Hydrogen Pressure: While some reductions work at atmospheric pressure, increasing the hydrogen pressure (e.g., up to 10 bar) can significantly accelerate the reaction rate.[7]

  • Solvent: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the substrate is fully dissolved.

  • Reaction Time: These reactions can take several hours (up to 24 hours) to complete. Monitor the reaction by TLC or LC-MS to confirm completion before workup.[7]

  • Alternative Reagents: If catalytic hydrogenation is not feasible, alternative reduction methods like using iron powder in acidic medium (e.g., Fe/HCl or Fe/NH4Cl) or hydrazine hydrate with a catalyst like ferric hydroxide can be effective.[7]

Problem: Difficulty in Product Purification

Q: The final product, this compound, is difficult to purify from starting materials and side products. What are the best purification strategies?

A: The amphoteric nature of this molecule (containing both a basic amino group and an acidic carboxylic acid group) can be exploited for purification.

  • Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or Na2CO3) to deprotonate the carboxylic acid, making it water-soluble. Wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with HCl to the isoelectric point (a pH around 5.5 is often effective) to precipitate the pure product.[7][8]

  • Recrystallization: If impurities are minimal, recrystallization from a suitable solvent system, such as an isopropanol/water mixture, can yield highly pure material.[9]

  • Chromatography: While possible, column chromatography can be challenging due to the compound's polarity. If necessary, use a polar stationary phase (like silica gel) with a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to prevent streaking.

Part 3: Data Presentation

Table 1: Comparison of Suzuki Coupling Conditions for Biphenyl Carboxylic Acid Synthesis

CatalystBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Na₂CO₃1,4-Dioxane / H₂O601236.5%[9]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O60482.4%[9]
Pd(OH)₂K₃PO₄Ethanol / H₂O652-3>90%[5]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O8016Good[10]

Yields are for specific substrates cited in the references and may vary.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid via Suzuki Coupling

This protocol is adapted from a representative procedure for a similar structure.[9]

Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction reagents1 Reagents: - 1-Bromo-3-nitrobenzene - 3-Carboxyphenylboronic acid - Pd(dppf)Cl2 (catalyst) - K2CO3 (base) reaction1 Reaction: - Solvent: 1,4-Dioxane / H2O - Atmosphere: N2 - Temp: 60-80 °C - Time: 4-6 h reagents1->reaction1 workup1 Workup: - Cool and filter - Acidify with HCl - Filter precipitate reaction1->workup1 product1 Intermediate: 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid workup1->product1 reagents2 Reagents: - Pd/C (catalyst) - H2 gas (or other reducing agent) product1->reagents2 reaction2 Reaction: - Solvent: Methanol or Ethanol - Pressure: 1-10 bar H2 - Temp: Room Temp. - Time: 12-24 h reagents2->reaction2 workup2 Workup: - Filter catalyst - Concentrate solvent - pH adjustment to precipitate reaction2->workup2 product2 Final Product: This compound workup2->product2

Caption: A typical two-step synthetic workflow.

  • Reagents & Setup:

    • 1-Bromo-3-nitrobenzene (1.0 eq.)

    • 3-Carboxyphenylboronic acid (1.2 eq.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)

    • Potassium Carbonate (K₂CO₃) (1.5 eq.)

    • 1,4-Dioxane and Water (e.g., 5:1 v/v)

    • Equip a round-bottom flask with a condenser and a magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon).

  • Procedure:

    • To the flask, add 1-bromo-3-nitrobenzene, 3-carboxyphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 60 °C and stir for 4 hours under the inert atmosphere. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter to remove solids.

    • Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

    • Add water to the residue and adjust the pH to ~2-3 with 1M HCl.

    • A solid will precipitate. Stir for 30 minutes, then collect the solid by filtration.

    • Wash the solid with water and dry under vacuum. Recrystallize from isopropanol/water if necessary to obtain pure 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid.[9]

Protocol 2: Reduction of 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

This protocol is based on a general catalytic hydrogenation procedure.[7][8]

  • Reagents & Setup:

    • 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq.)

    • 10% Palladium on Carbon (Pd/C) (0.05 w/w)

    • Methanol

    • A hydrogenation vessel capable of being pressurized (e.g., a Parr shaker).

  • Procedure:

    • In the hydrogenation vessel, dissolve the nitro-intermediate in methanol.

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

    • Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 10 bar.

    • Stir the reaction vigorously at room temperature for 21 hours.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate to dryness.

    • Dissolve the residue in water and adjust the pH to ~5.5 with dilute HCl to precipitate the product.

    • Stir, filter, wash with water, and dry under vacuum to afford this compound.[7][8]

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Amino-Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving amino-substituted aryl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this challenging yet crucial transformation in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with amino-substituted aryl halides often challenging?

A1: Amino-substituted aryl halides can be challenging substrates for several reasons. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to deactivation.[1][2][3] Additionally, the amino group is a strong electron-donating group, which can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.[4][5] The position of the amino group (ortho, meta, or para) relative to the halide also plays a significant role in the substrate's reactivity due to steric and electronic effects.[6]

Q2: What are the most common reasons for low or no yield in these reactions?

A2: Low yields in Suzuki coupling reactions of amino-substituted aryl halides can stem from several factors:

  • Catalyst Inactivity or Decomposition: The palladium catalyst may not be in the active Pd(0) state or could decompose during the reaction.[5][7] Oxygen can lead to the formation of palladium black, an inactive form of the catalyst.[5][8]

  • Side Reactions: Common side reactions include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[5][8][9]

  • Inappropriate Reaction Conditions: The choice of base, solvent, ligand, and temperature is critical and often substrate-dependent.[8][10][11]

  • Poor Quality of Reagents: Impurities in starting materials, particularly the boronic acid, can negatively impact the reaction.[9] The presence of water must be carefully controlled, as some reactions benefit from aqueous mixtures while others require anhydrous conditions.[4][8]

Q3: How do I choose the right palladium catalyst and ligand?

A3: The selection of the catalyst and ligand is crucial for success.

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[7][12] Pd(PPh₃)₄ is a Pd(0) source and can often be used directly.[7] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[5][7]

  • Ligands: Electron-rich and bulky phosphine ligands are often necessary, especially for less reactive aryl chlorides or electron-rich aryl bromides.[4][13][14] Buchwald and Fu have developed a range of highly effective biarylphosphine ligands (e.g., SPhos, XPhos) that can significantly improve reaction outcomes.[9][15] For some substrates, ligand-free conditions have also been reported to be effective.[16]

Q4: What is the role of the base, and which one should I use?

A4: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[12][14] The choice of base can significantly influence the reaction yield.

  • Common Bases: Inorganic bases are generally preferred over organic bases like triethylamine for these reactions.[11][17] Frequently used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][11][17]

  • Base Strength: The optimal base often depends on the specific substrates. Weaker bases like sodium bicarbonate (NaHCO₃) might be used if base-sensitive functional groups are present.[4] Stronger bases like potassium phosphate are often effective for more challenging couplings.[1][17]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst deactivation: Presence of oxygen, inappropriate ligand, or coordination of the amino group to palladium.[5][8] 2. Inefficient oxidative addition: Particularly with aryl chlorides or electron-rich aryl bromides.[4][14] 3. Protodeboronation of the boronic acid: Especially with unstable boronic acids (e.g., some heteroaryl boronic acids).[5][18] 4. Incorrect base or solvent system. [8][11]1. Ensure inert atmosphere: Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen).[8][19] Consider using a pre-catalyst or a robust ligand. 2. Use a more active catalyst system: Employ electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition.[4][9] For aryl chlorides, a more reactive catalyst system is almost always necessary.[14] 3. Use a boronic ester: Pinacol esters are generally more stable than their corresponding boronic acids.[5][20] Alternatively, use potassium trifluoroborates.[18] 4. Screen different bases and solvents: Refer to the data tables below for starting points. Common solvent systems include dioxane/water, THF/water, or toluene/water.[4][19][21]
Formation of Side Products 1. Homocoupling of boronic acid: Often caused by the presence of oxygen or Pd(II) species.[5][15] 2. Dehalogenation of the aryl halide: Can occur after oxidative addition.[5]1. Rigorous degassing: Minimize oxygen in the reaction.[8] Using a Pd(0) source like Pd(PPh₃)₄ might reduce the amount of Pd(II) at the start of the reaction. 2. Optimize reaction conditions: This side reaction can sometimes be suppressed by changing the ligand, base, or solvent.
Reaction Stalls or is Sluggish 1. Low reaction temperature. 2. Insufficient catalyst loading. [6] 3. Poor solubility of reagents. 1. Increase the temperature: Most Suzuki couplings are run at elevated temperatures, typically between 80-120 °C.[2][19] 2. Increase catalyst loading: While higher loadings can be costly, they may be necessary for difficult substrates. Typical loadings range from 1-5 mol%.[2] 3. Choose an appropriate solvent system: A mixture of an organic solvent with water often helps to dissolve both the organic and inorganic reagents.[8][17]
Difficulty with Product Purification 1. Co-elution with byproducts: Homocoupled boronic acid or residual starting materials can be difficult to separate.[15] 2. Residual palladium: Can contaminate the final product.1. Optimize the reaction: A cleaner reaction will simplify purification. If homocoupling is an issue, address the root cause (e.g., oxygen). An acid-base workup can sometimes help remove unreacted boronic acid.[21] 2. Workup procedure: Filtering the cooled reaction mixture through a pad of celite can help remove the palladium catalyst and inorganic salts.[19]

Quantitative Data Summary

Table 1: Effect of Base on Suzuki Coupling Yield

The following table illustrates the impact of different bases on the yield of a representative Suzuki coupling reaction. Conditions are generalized and yields are highly dependent on the specific substrates.

BaseSolvent SystemCatalystLigandTemperature (°C)Time (h)Yield (%)
K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001291
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
Cs₂CO₃DioxanePd₂(dba)₃SPhos1001293
TEA (Triethylamine)Toluene/H₂OPd(OAc)₂PPh₃1001245
Data compiled for illustrative purposes from multiple sources.[17]
Table 2: Comparison of Catalyst/Ligand Systems for Amino-Aryl Halides

This table provides a comparison of different catalyst and ligand systems for the Suzuki coupling of amino-substituted aryl halides.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O9085-95
4-Bromoaniline4-Methylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene/H₂O10092
2-Chloro-3-aminopyridine3-Methoxyphenylboronic acidXPhos Pd G4 (2)-K₃PO₄2-MeTHF10088
o-BromoanilineBenzylboronic esterCataCXium A palladacycle (10)-K₃PO₄2-MeTHF10091
Yields and conditions are based on reported procedures and may vary.[1][6][15][19]

Experimental Protocols

General Protocol for Suzuki Coupling of an Amino-Substituted Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Amino-substituted aryl bromide (1.0 eq)

  • Arylboronic acid or boronic ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 2.5 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Schlenk flask or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the amino-substituted aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).[19]

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[17][19]

  • Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).[19]

  • Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A common solvent ratio is 4:1 organic solvent to water.[1][19]

  • Stir the reaction mixture at the desired temperature (typically 85-110 °C).[19][22]

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-18 hours.[19]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[19]

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[19]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][14]

Troubleshooting_Workflow start Low or No Yield check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_atmosphere->start No, Fix Atmosphere check_reagents Are reagents pure and solvent degassed? check_atmosphere->check_reagents Yes check_reagents->start No, Purify/Degas change_catalyst Change Catalyst/Ligand System (e.g., use Buchwald ligand) check_reagents->change_catalyst Yes screen_bases Screen Bases (K3PO4, K2CO3, Cs2CO3) change_catalyst->screen_bases screen_solvents Screen Solvents (Dioxane/H2O, THF/H2O) screen_bases->screen_solvents increase_temp Increase Temperature screen_solvents->increase_temp success Reaction Optimized increase_temp->success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental_Workflow setup 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert reagents 3. Add Catalyst, Solvent, and Water inert->reagents reaction 4. Heat and Stir (85-110 °C, 12-18h) reagents->reaction monitor 5. Monitor by TLC/LC-MS reaction->monitor workup 6. Cool, Dilute, and Filter through Celite monitor->workup extract 7. Liquid-Liquid Extraction workup->extract purify 8. Dry and Purify (Column Chromatography) extract->purify

Caption: A standard experimental workflow for Suzuki coupling reactions.[17][19]

References

"common side reactions in the synthesis of biphenyl carboxylic acids"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of biphenyl carboxylic acids.

Troubleshooting Guides & FAQs

Topic: Suzuki-Miyaura Coupling Reactions

Question: Why is the yield of my Suzuki-Miyaura coupling reaction for biphenyl carboxylic acid synthesis unexpectedly low?

Answer: Low yields in Suzuki-Miyaura coupling can often be attributed to several competing side reactions or suboptimal conditions. The most common issues are the decomposition of the boronic acid starting material via protodeboronation and inefficient catalytic turnover.[1]

  • Protodeboronation: This is a major undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your nucleophile and forming an unwanted arene byproduct.[2][3] This reaction is highly dependent on pH, temperature, the choice of base, and the electronic properties of the boronic acid itself.[2][3]

  • Catalyst Inactivation: The palladium catalyst can be sensitive. The presence of oxygen can lead to the formation of inactive palladium species and promote side reactions like homocoupling.[1]

  • Substrate Reactivity: Electron-deficient arylboronic acids and some heteroaryl boronic acids are particularly prone to protodeboronation.[4] Similarly, less reactive aryl chlorides may require more specialized ligands and conditions to achieve good yields.[1]

To address low yields, consider optimizing reaction conditions to favor the cross-coupling pathway over decomposition. This can involve using more stable boronic acid derivatives, carefully selecting the catalyst system, and ensuring strictly inert reaction conditions.[1][3][5]

Question: I am observing a significant amount of a homocoupling byproduct (a symmetrical biaryl from either the boronic acid or the aryl halide). How can I minimize this?

Answer: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings.[1] It can occur with both the boronic acid and the aryl halide.

  • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can generate Pd(II) species from the active Pd(0) catalyst.[1] These Pd(II) species can then catalyze the dimerization of the boronic acid.

  • Aryl Halide Homocoupling: While less common, this can also occur under certain conditions.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: The most critical step is to rigorously degas your solvent and reaction mixture (e.g., via multiple vacuum/inert gas cycles) and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[1]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) can reduce the initial concentration of Pd(II) species that drive homocoupling.[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can often suppress homocoupling by promoting the desired reductive elimination step of the catalytic cycle.[1]

  • Temperature Control: In some cases, particularly with highly reactive substrates, lowering the reaction temperature can disfavor the homocoupling pathway.

Question: My boronic acid seems to be decomposing before the reaction completes. What can I do to prevent protodeboronation?

Answer: Protodeboronation is a well-known decomposition pathway for boronic acids, especially under the basic and often heated conditions of a Suzuki coupling.[2][5]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable than their corresponding boronic acids.[3][6] MIDA boronates are particularly robust and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[6]

  • Optimize the Base: The choice and concentration of the base are critical. For some sensitive substrates, a weaker base (e.g., CsF, K₃PO₄) may be preferable to stronger bases like NaOH or K₂CO₃.[7]

  • Accelerate the Coupling: The goal is to make the desired cross-coupling reaction kinetically faster than the protodeboronation reaction.[3] Using more active catalysts (e.g., those with bulky, electron-rich ligands) and optimizing the temperature can help the productive reaction outcompete the decomposition pathway.[5]

  • Minimize Water: While some water is often necessary for the Suzuki reaction, excess water can facilitate protodeboronation. Use anhydrous solvents where appropriate for the specific protocol.

ParameterEffect on ProtodeboronationRecommendation to Minimize Side Reaction
Boron Reagent Boronic acids are often less stable than esters.[4][6]Use a more stable boronic ester (e.g., MIDA or pinacol).[3]
Base Strong bases and specific pH ranges can accelerate decomposition.[3][5]Screen weaker bases (e.g., K₃PO₄, CsF) or adjust pH away from the point of maximum decomposition.[3][7]
Catalyst/Ligand Slow catalytic turnover allows more time for decomposition.[5]Use a highly active catalyst system (e.g., bulky phosphine ligands) to accelerate cross-coupling.[1][5]
Temperature Higher temperatures increase the rate of all reactions, including decomposition.Use the lowest temperature that allows for an efficient rate of cross-coupling.
Water Content Excess water can be a proton source for protodeboronation.Use a biphasic system with minimal water or anhydrous conditions where feasible.
Topic: Other Synthetic Routes & Purification

Question: I am using a Grignard reaction to synthesize my biphenyl carboxylic acid and am getting biphenyl as a major byproduct. Why is this happening?

Answer: The formation of biphenyl is a classic side reaction in syntheses involving Grignard reagents, particularly phenylmagnesium bromide.[8] This occurs when the Grignard reagent (R-MgX) couples with the unreacted starting aryl halide (R-X). To minimize this, ensure slow addition of the aryl halide during the Grignard reagent formation to avoid a high local concentration.

Other common issues with Grignard reactions include:

  • Enolization/Reduction: With sterically hindered ketones, the Grignard reagent can act as a base, causing deprotonation, or as a reducing agent, both of which lead to byproducts instead of the desired addition.[9]

  • Quenching: Grignard reagents are extremely strong bases and will be quenched by any acidic protons, including water, alcohols, or even the carboxylic acid group itself. The reaction must be performed under strictly anhydrous conditions.[8][9]

Question: How can I effectively purify my final biphenyl carboxylic acid product from neutral byproducts like biphenyl or deboronated starting material?

Answer: A highly effective method for purifying carboxylic acids from neutral impurities is acid-base extraction.[10][11]

Purification Workflow:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities (biphenyl, homocoupling products, etc.) will remain in the organic layer.[10][12]

  • Separation: Separate the aqueous layer. The organic layer containing the neutral impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., 4M HCl) until the pH is well below the pKa of the acid (typically pH < 2).[10] The biphenyl carboxylic acid will precipitate out as a solid.

  • Final Extraction/Filtration: If the product precipitates, it can be collected by vacuum filtration. Alternatively, it can be extracted back into a fresh portion of organic solvent, dried over an anhydrous salt (like Na₂SO₄), and concentrated under reduced pressure.[12]

  • Recrystallization: For final purification, recrystallize the solid product from a suitable solvent system, such as aqueous ethanol, or a mixture like ethyl acetate/hexane.[12][13]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis

This protocol is a general starting point and may require optimization.

  • Reagent Preparation: To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv.), the (4-carboxyphenyl)boronic acid or its ester derivative (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[14][15]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol %) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂ with SPhos, 1–5 mol %).[7][14]

  • Solvent Addition: Add the degassed solvent system. A common choice is a biphasic mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 ratio).[14][15]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–100 °C) for the required time (2–24 h). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and perform an acid-base extraction as described in the purification FAQ to isolate the crude product.

Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_decomp Check for Boronic Acid Decomposition (TLC/LCMS) start->check_decomp check_homo Check for Homocoupling Byproducts (TLC/LCMS) start->check_homo check_conditions Review Reaction Conditions start->check_conditions decomp_yes Decomposition Observed check_decomp->decomp_yes homo_yes Homocoupling Observed check_homo->homo_yes no_side_rxn No Obvious Side Products check_conditions->no_side_rxn sol_decomp1 Use MIDA or Pinacol Boronate Ester decomp_yes->sol_decomp1 sol_decomp2 Screen Weaker Bases (K3PO4, CsF) decomp_yes->sol_decomp2 sol_homo1 Ensure Rigorous Inert Atmosphere homo_yes->sol_homo1 sol_homo2 Use Pd(0) Precatalyst homo_yes->sol_homo2 sol_conditions Increase Catalyst Loading or Screen Ligands no_side_rxn->sol_conditions

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Competing_Pathways cluster_cat_cycle Suzuki Catalytic Cycle Ar-Pd(II)-X Ar-Pd(II)-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation with Ar'-B(OR)2 Desired Product Desired Product (Ar-Ar') Ar-Pd(II)-Ar'->Desired Product Reductive Elimination Ar'-B(OR)2 Boronic Acid / Ester (Ar'-B(OR)2) Ar'-B(OR)2->Ar-Pd(II)-X Productive Path Protodeboronation Protodeboronation Byproduct (Ar'-H) Ar'-B(OR)2->Protodeboronation Decomposition (+ H+ source) Homocoupling Homocoupling Byproduct (Ar'-Ar') Ar'-B(OR)2->Homocoupling Decomposition (+ Pd(II), O2)

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Purification_Workflow start Crude Product Mixture (Acid + Neutral Impurities) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Wash with Aqueous Base (e.g., 1M NaOH) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer: Neutral Impurities (Discard) separate->organic_layer Contains Impurities aqueous_layer Aqueous Layer: Carboxylate Salt separate->aqueous_layer Contains Product acidify Acidify Aqueous Layer (e.g., HCl to pH < 2) aqueous_layer->acidify isolate Isolate Solid Product (Filtration or Extraction) acidify->isolate final Pure Biphenyl Carboxylic Acid isolate->final

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most prevalent and effective method for the purification of this compound and structurally similar compounds is precipitation via pH adjustment. This technique leverages the amphoteric nature of the molecule, which contains both a basic amino group and an acidic carboxylic acid group. By adjusting the pH of an aqueous solution of the crude product to its isoelectric point (pI), the net charge of the molecule becomes zero, leading to a significant decrease in its solubility and causing it to precipitate out of the solution, leaving more soluble impurities behind.

Q2: I am seeing a persistent colored impurity in my product. What could it be and how can I remove it?

A2: Colored impurities often arise from residual palladium catalysts used in the synthesis (e.g., Suzuki coupling) or from byproducts of the reaction. To remove palladium residues, treatment with a palladium scavenger is recommended. For other colored impurities, recrystallization or passing a solution of the compound through a short plug of activated carbon or silica gel can be effective.

Q3: My compound "oils out" instead of precipitating as a solid. What should I do?

A3: "Oiling out" can occur if the compound's melting point is lower than the temperature of the solution or if the concentration of impurities is high. To address this, try adding a seed crystal of pure product to induce crystallization. If that is not possible, you can try to lower the temperature of the solution slowly after pH adjustment. Alternatively, you can extract the "oiled out" product into an organic solvent, dry the organic layer, and then attempt recrystallization from a suitable solvent system.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method to determine the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the chemical structure and can also be used for purity assessment. Melting point analysis is a simpler technique that can give a good indication of purity; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Precipitation/Crystallization
Problem Potential Cause Recommended Solution(s)
Low recovery of precipitated product. - Incomplete precipitation due to incorrect pH. - The compound has some solubility even at its isoelectric point. - The initial concentration of the compound in the solution is too low.- Carefully adjust the pH to the isoelectric point. Use a calibrated pH meter. - After precipitation, cool the mixture in an ice bath to further decrease solubility. - Concentrate the solution before pH adjustment.
Product is still impure after precipitation. - Co-precipitation of impurities. - Inefficient washing of the precipitate.- Redissolve the precipitate in an acidic or basic solution and re-precipitate by adjusting the pH. - Wash the filtered solid with cold deionized water to remove any remaining soluble impurities.
Precipitate is very fine and difficult to filter. - Rapid precipitation due to a sudden change in pH.- Add the acid or base for pH adjustment slowly and with vigorous stirring to allow for the formation of larger crystals.
Troubleshooting Acid-Base Extraction
Problem Potential Cause Recommended Solution(s)
Formation of an emulsion during extraction. - Vigorous shaking of the separatory funnel. - High concentration of the compound.- Gently swirl or invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Dilute the mixture with more solvent.
Poor separation of layers. - Similar densities of the aqueous and organic phases.- Add brine to the aqueous layer to increase its density.
Low recovery of the product after extraction and precipitation. - Incomplete extraction into the aqueous or organic phase. - Incorrect pH for protonation or deprotonation.- Perform multiple extractions with smaller volumes of solvent. - Ensure the pH of the aqueous phase is sufficiently acidic or basic to fully protonate or deprotonate the target compound.

Experimental Protocols

Protocol 1: Purification by Precipitation via pH Adjustment

This protocol is based on methods used for structurally similar compounds and is expected to be effective for this compound.

  • Dissolution: Dissolve the crude this compound in a suitable volume of aqueous base (e.g., 1 M NaOH) to form the sodium carboxylate salt. Ensure complete dissolution.

  • Filtration (Optional): If insoluble impurities are present, filter the solution.

  • Maturation: Continue stirring the suspension at room temperature for a period (e.g., 30-60 minutes) to allow for complete precipitation and crystal growth.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts and soluble impurities.

  • Drying: Dry the purified solid under vacuum at an elevated temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded (or worked up separately if desired).

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~4-5). The purified product will precipitate out of the solution.

  • Isolation, Washing, and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum as described in Protocol 1.

Visualizations

Experimental Workflow: Purification by Precipitation

cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation cluster_final Final Product crude Crude Product dissolve Dissolve in Aqueous Base crude->dissolve adjust_ph Adjust pH to pI with Acid dissolve->adjust_ph precipitate Precipitation of Pure Product adjust_ph->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry pure_product Pure 3'-Amino-[1,1'-biphenyl]- 3-carboxylic acid dry->pure_product

Caption: Workflow for the purification of this compound by precipitation.

Logical Relationship: Acid-Base Extraction Principles

cluster_start Starting Mixture cluster_extraction Extraction cluster_separation Phase Separation cluster_isolation Product Isolation start Crude Product in Organic Solvent extract_base Extract with Aqueous Base start->extract_base organic_phase Organic Phase (Neutral/Basic Impurities) extract_base->organic_phase Separation aqueous_phase Aqueous Phase (Product as Salt) extract_base->aqueous_phase Separation acidify Acidify Aqueous Phase aqueous_phase->acidify precipitate Precipitate Pure Product acidify->precipitate

Caption: Logical flow of purification using acid-base extraction.

References

"troubleshooting guide for amide coupling with sterically hindered anilines"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and advanced protocols for researchers, scientists, and drug development professionals facing challenges with amide bond formation involving sterically hindered anilines. The inherent low nucleophilicity and physical obstruction in these substrates often lead to low yields or reaction failure with standard methods.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with a sterically hindered aniline failing or giving low yields with standard reagents like HATU or EDC/HOBt?

Standard coupling reagents like HATU, HBTU, or EDC/HOBt are often inefficient for coupling with sterically hindered anilines.[1] The primary reasons for failure include:

  • Low Nucleophilicity: Sterically hindered anilines are electronically poor and weak nucleophiles.

  • Steric Hindrance: Bulky groups on the aniline and/or the carboxylic acid physically obstruct the formation of the tetrahedral intermediate required for amide bond formation.[2][3]

  • Insufficient Reagent Reactivity: The activated esters or intermediates formed by standard reagents may not be reactive enough to overcome the high activation energy barrier associated with these challenging substrates.[1] The activated intermediate might also decompose or engage in side reactions before the desired coupling can occur.[1]

Q2: What are the first troubleshooting steps I should take when a coupling reaction is not working?

Before switching to more advanced reagents, simple modifications to the reaction conditions can sometimes improve the yield:

  • Increase Temperature: Raising the reaction temperature can help overcome the activation energy barrier. Microwave heating has also proven effective in accelerating these reactions.[1][4]

  • Extend Reaction Time: For difficult couplings, increasing the reaction time, for instance from a few hours to overnight, may be necessary to achieve a satisfactory conversion.[2]

  • Optimize Solvent: The choice of solvent is critical. For particularly challenging reactions, highly solvating solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Q3: Which classes of coupling reagents are more effective for sterically hindered anilines?

When optimizing reaction conditions is insufficient, switching to a more potent class of coupling reagents is the next logical step.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be very effective for difficult couplings.[1] A key advantage is that they do not react with the amine component to form guanidinium by-products, which can be a side reaction with uronium salts.

  • More Reactive Uronium/Aminium Salts (e.g., HCTU, COMU): While HATU is a common starting point, its analogues like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can offer better performance due to the formation of more reactive activated esters.[1] COMU is particularly noteworthy for its enhanced safety profile, as it avoids the use of potentially explosive HOBt or HOAt derivatives.[5][6]

Q4: When should I consider using an acyl fluoride or acid chloride strategy?

For extremely challenging couplings where even potent phosphonium or uronium reagents fail, converting the carboxylic acid to a more reactive species is a highly effective strategy.

  • Acyl Fluorides: This is often the method of choice for the most sterically demanding substrates.[2][7] Acyl fluorides are highly reactive yet less sterically demanding than many other activated intermediates.[1][7] They can be generated in situ under mild conditions using reagents like TFFH or BTFFH, followed by the addition of the hindered aniline.[2][8] This method has been shown to provide excellent yields where standard protocols fail completely.[9][10]

  • Acid Chlorides: This classic method involves converting the carboxylic acid to a highly reactive acid chloride using reagents like oxalyl chloride or thionyl chloride.[1][11] While very effective for unreactive amines, the conditions for forming the acid chloride can be harsh and may not be compatible with sensitive functional groups on the substrate.[12]

Q5: What are common side reactions and how can I minimize them?

  • Epimerization: For chiral carboxylic acids, racemization at the alpha-carbon is a significant risk, especially under harsh conditions or with extended reaction times. Using additives like HOBt or OxymaPure can suppress this side reaction.[3] Phosphonium reagents like PyBOP are also known to be effective in minimizing racemization.[1]

  • Guanidinylation: Uronium/aminium reagents (like HATU/HBTU) can react with the amine nucleophile to form an undesired guanidinium byproduct. This can be minimized by ensuring the correct order of addition (pre-activating the acid before adding the amine) and avoiding a large excess of the coupling reagent. Using phosphonium reagents avoids this issue entirely.[12]

  • Byproduct Removal: Carbodiimide reagents like DCC produce a dicyclohexylurea (DCU) byproduct that is often insoluble and can be removed by filtration. Using a water-soluble carbodiimide like EDC simplifies workup, as the corresponding urea byproduct can be removed with an aqueous wash.[1]

Data Presentation: Comparison of Coupling Strategies for Hindered Anilines

StrategyExample ReagentsGeneral ReactivityAdvantages for Hindered CouplingsDisadvantages / Considerations
Carbodiimides EDC, DCC (+ HOBt/Oxyma)ModerateCost-effective; water-soluble byproducts with EDC simplify workup.[1]Often inefficient for hindered substrates; risk of epimerization without additives.[3]
Uronium/Aminium Salts HATU, HCTU, COMUHighHigh coupling rates; more reactive than carbodiimides.[5] COMU offers a better safety profile.[6]Can cause guanidinylation of the amine. HATU is based on potentially explosive HOAt.[6]
Phosphonium Salts PyBOP, PyAOPVery HighExcellent for difficult couplings; avoids guanidinylation side reactions.[1]Generally more expensive than carbodiimides. Byproducts from original BOP reagent are carcinogenic.
Acyl Halides Oxalyl Chloride, TFFH, BTFFHExtremely HighAcyl fluorides are highly reactive and minimally hindered, making them ideal for the most challenging cases.[2][7][9]Acid chloride formation can require harsh conditions.[12] Fluorinating agents can be expensive.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [3]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered aniline (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. For hindered substrates, heating may be required.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for purification.

Protocol 2: Procedure for Amide Coupling via Acid Chloride Formation [1]

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane. Add oxalyl chloride (1.2-1.5 equivalents) followed by a catalytic amount of DMF. Stir at room temperature until gas evolution ceases (typically 1-2 hours). Remove the solvent and excess reagent under reduced pressure.

  • Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool to 0 °C.

  • In a separate flask, dissolve the sterically hindered aniline (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equivalents) in the same solvent.

  • Add the aniline solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup by quenching with water, followed by extraction and purification.

Protocol 3: Advanced Protocol for Extremely Hindered Couplings via in situ Acyl Fluoride Formation [2][8]

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous dichloromethane.

  • Add the fluorinating agent BTFFH (1.5 equivalents) followed by DIPEA (4.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Add the sterically hindered aniline (1.0 equivalent) to the mixture.

  • Seal the reaction vessel and heat to 80 °C.

  • Monitor the reaction over 12-24 hours. A study on a particularly difficult coupling showed this method gave 85% isolated yield, whereas HATU gave only 17% conversion after 4 days at room temperature.[8][9]

  • After cooling to room temperature, quench the reaction and purify the product via standard extraction and chromatography procedures.

Mandatory Visualization

Troubleshooting_Amide_Coupling start Low / No Yield with Sterically Hindered Aniline check_reagent Using Standard Reagents? (e.g., EDC, HBTU) start->check_reagent opt_cond Optimize Conditions: - Increase Temperature / Time - Use Microwave - Change Solvent (e.g., NMP) check_reagent->opt_cond Yes switch_reagent Switch to More Potent Coupling Reagent check_reagent->switch_reagent No opt_cond->switch_reagent phosphonium Phosphonium Salts (e.g., PyBOP) - Avoids guanidinylation switch_reagent->phosphonium uronium Reactive Uronium Salts (e.g., HCTU, COMU) - High reaction rates switch_reagent->uronium adv_strat Still Low Yield? phosphonium->adv_strat uronium->adv_strat acyl_halide Use Acyl Halide Strategy adv_strat->acyl_halide Yes acyl_fluoride In Situ Acyl Fluoride (e.g., BTFFH) - For extremely hindered cases acyl_halide->acyl_fluoride acid_chloride Acid Chloride (e.g., Oxalyl Chloride) - Highly reactive but can be harsh acyl_halide->acid_chloride

Troubleshooting workflow for hindered amide couplings.

References

"recrystallization methods for purifying 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the recrystallization of this compound?

A1: Due to the molecule's dual nature, possessing both polar (amino and carboxylic acid) and non-polar (biphenyl) functionalities, a mixed solvent system is often the most effective. A good starting point is a combination of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble. Common choices include ethanol/water, methanol/water, or ethyl acetate/hexane mixtures.[1][2][3] The ideal solvent system is one where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[4]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This can be due to the solution being too saturated or cooling too quickly. To remedy this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of the more "soluble" solvent to decrease the saturation.[5]

  • Allow the solution to cool more slowly. You can do this by leaving the flask on a cooling hot plate or insulating it with glass wool.[6]

  • If impurities are suspected to be the cause, consider treating the hot solution with activated charcoal before filtration.[5]

Q3: The recrystallization yield is very low. What are the potential causes and solutions?

A3: A low yield can result from several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor.[5][6] To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that substantial product has been lost. You can recover the compound by evaporating the solvent and attempting the recrystallization again with less solvent.[6]

  • Premature crystallization: If crystals form too early during hot filtration, you can lose product. Ensure your filtration apparatus is pre-heated to prevent this.

  • Using too much decolorizing charcoal: Activated charcoal can adsorb your product along with impurities.[5] Use it sparingly.

  • The compound is more soluble than anticipated: If the compound has significant solubility in the solvent even at low temperatures, the yield will be poor. Consider a different solvent system.

Q4: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?

A4: If your solution is supersaturated, you may need to induce nucleation. Here are a few techniques:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[5][6] This can create microscopic scratches that provide a surface for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution.[6] This "seed crystal" will act as a template for further crystallization.

  • Reducing the solvent volume: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[5][6]

  • Cooling to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not dissolve Incorrect solvent choice; insufficient solvent.Try a more polar solvent or a different solvent mixture. Gradually add more hot solvent until the compound dissolves.
Crystallization is too rapid Solution is too concentrated; cooling is too fast.Reheat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly at room temperature before moving to an ice bath.[5]
Colored impurities in crystals Impurities are co-crystallizing with the product.Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[5]
Oiling out Compound is melting before crystallizing; solution is too saturated.Reheat to dissolve the oil, add more of the "soluble" solvent, and cool slowly.[5][6]
No crystal formation Solution is not saturated enough; nucleation has not occurred.Evaporate some solvent to increase concentration. Induce crystallization by scratching the flask, adding a seed crystal, or cooling in an ice bath.[5][6]
Low yield Too much solvent used; premature crystallization during filtration.Use the minimum amount of hot solvent necessary for dissolution. Pre-heat the filtration apparatus.[5][6]

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. Promising candidates include ethanol/water, methanol/water, and ethyl acetate/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) and heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the more soluble solvent to redissolve the precipitate.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Data Presentation

The following table is an example of how to present data when optimizing the recrystallization solvent system.

Solvent System (v/v) Initial Mass (g) Final Mass (g) Yield (%) Melting Point (°C) Purity (by HPLC, %)
Ethanol/Water (9:1)1.050.8581.0188-19098.5
Methanol/Water (8:2)1.020.7876.5187-18998.2
Ethyl Acetate/Hexane (1:3)1.080.9285.2189-19199.1
Acetone/Water (7:3)1.030.6563.1186-18997.5

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result start Start with Crude Product solvent_selection Select Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_collection Collect Crystals (Vacuum Filtration) cooling->crystal_collection washing Wash with Cold Solvent crystal_collection->washing drying Dry Crystals washing->drying end_product Pure Crystalline Product drying->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_induction Inducement Techniques cluster_reassessment Reassessment cluster_success Success start Solution Cooled, No Crystals? scratch Scratch Flask start->scratch seed Add Seed Crystal start->seed concentrate Evaporate Some Solvent start->concentrate ice_bath Cool in Ice Bath start->ice_bath oiling_out Compound Oiling Out? start->oiling_out Still no crystals? crystals_form Crystals Form scratch->crystals_form seed->crystals_form concentrate->crystals_form ice_bath->crystals_form reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->start Re-cool

Caption: Troubleshooting logic for inducing crystallization.

References

"preventing self-coupling in Suzuki reactions with aminophenylboronic acids"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing self-coupling (homocoupling) in Suzuki-Miyaura reactions involving aminophenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is self-coupling (homocoupling) in the context of Suzuki reactions with aminophenylboronic acids, and why is it a significant problem?

A1: Self-coupling, or homocoupling, is a prevalent side reaction where two molecules of the aminophenylboronic acid react with each other to form a symmetrical biphenyl diamine. This is highly undesirable as it consumes the boronic acid, leading to a reduced yield of the intended cross-coupled product. Furthermore, the resulting symmetrical diamine byproduct can have similar physical properties to the desired product, making purification by chromatography challenging.

Q2: What are the primary drivers of self-coupling in these reactions?

A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active palladium(0) catalyst to palladium(II).[1] These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[1][3] Using a Pd(II) precatalyst, such as palladium(II) acetate, without ensuring its complete reduction to Pd(0) can also promote this unwanted side reaction.[1][3]

Q3: Can the amino group on the phenylboronic acid influence the extent of self-coupling?

A3: Yes, the amino group can influence the reaction in several ways. It can act as a coordinating ligand to the palladium center, which may affect the catalyst's activity and stability.[4][5] The electronic-donating nature of the amino group also activates the aromatic ring, which can, under certain conditions, make the boronic acid more susceptible to side reactions if the reaction parameters are not carefully controlled.

Q4: How can I minimize the presence of oxygen in my reaction?

A4: Rigorous degassing of all solvents and the reaction mixture is crucial. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes.[1] For more sensitive reactions, performing three freeze-pump-thaw cycles is a more effective method.[5] Assembling the reaction glassware and purging it with an inert gas before adding reagents is also a standard and necessary practice.[1]

Q5: Is there a preferred type of palladium catalyst to avoid self-coupling?

A5: It is generally recommended to use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, instead of a Pd(II) source like Pd(OAc)₂ or PdCl₂.[1] This is because Pd(0) is the active catalytic species in the desired cross-coupling cycle, and starting with it avoids the initial presence of Pd(II) which can promote homocoupling.[3][6]

Q6: If I must use a Pd(II) precatalyst, how can I mitigate the risk of self-coupling?

A6: If a Pd(II) precatalyst is used, consider adding a mild reducing agent to the reaction mixture. This will help to reduce the Pd(II) to the active Pd(0) state in situ. A common and effective choice is potassium formate (1-2 equivalents).[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of symmetrical diamine byproduct observed. 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst. 3. Sub-optimal base or solvent.1. Ensure rigorous degassing of solvents and reaction setup.[1] 2. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[1] 3. If using Pd(II), add a mild reducing agent like potassium formate.[7] 4. Screen different bases and solvents (see tables below).
Low yield of desired product, with starting materials remaining. 1. Inactive catalyst. 2. Incorrect base strength. 3. Reaction temperature is too low.1. Use a fresh, high-quality catalyst. Consider pre-catalysts that are more air-stable. 2. The base is crucial for activating the boronic acid; ensure the appropriate base and stoichiometry are used.[8] 3. Gradually increase the reaction temperature, monitoring for decomposition.
Formation of phenol byproduct (deboronation). 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water.1. Use milder bases (e.g., K₂CO₃, K₃PO₄) and lower the reaction temperature. 2. Use anhydrous solvents and ensure the base is not excessively hydrated. 3. Consider converting the aminophenylboronic acid to a more stable derivative, such as a pinacol ester.

Recommended Reaction Parameters

The optimal conditions will always be substrate-dependent. The following tables provide a starting point for optimization.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst (mol%)LigandNotes
Pd(PPh₃)₄ (1-3%)None (ligand is incorporated)A common starting point, effective in many cases.
Pd₂(dba)₃ (1-2%)SPhos, XPhos (1.5-2.5 eq. to Pd)Buchwald ligands are often effective for challenging couplings.[9]
Pd(OAc)₂ (1-3%)PPh₃, PCy₃ (2-4 eq. to Pd)Use with a mild reducing agent to minimize homocoupling.

Table 2: Recommended Bases and Solvents

Base (equivalents)Solvent SystemTemperature (°C)Notes
K₂CO₃ (2-3 eq.)Dioxane/H₂O (4:1 to 10:1)80 - 100A robust and widely used system.
K₃PO₄ (2-3 eq.)Toluene/H₂O or THF/H₂O (4:1)80 - 110Often effective when carbonates are not.
Cs₂CO₃ (2-3 eq.)DMF or DME60 - 90Can be effective at lower temperatures.
Et₃N (3-4 eq.)Ethanol or Acetonitrile70 - 85An organic base option, can be useful for base-sensitive substrates.

Detailed Experimental Protocol: Minimizing Self-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura reaction with an aminophenylboronic acid, incorporating best practices to suppress homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Aminophenylboronic acid (1.1 - 1.5 equiv)

  • Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the aryl halide (1.0 equiv), the base (2.0 equiv), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Boronic Acid Addition: In a separate flask, dissolve the aminophenylboronic acid (1.2 equiv) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump. This slow addition helps to maintain a low concentration of the boronic acid, which disfavors the bimolecular self-coupling reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Workflows and Mechanisms

Workflow for Preventing Self-Coupling

G cluster_prep Preparation cluster_setup Reaction Setup (under Inert Atmosphere) cluster_reaction Reaction Execution p1 Degas Solvents (Sparge with Ar/N2 or Freeze-Pump-Thaw) s2 Add Degassed Solvent p1->s2 p2 Flame-Dry Glassware s1 Add Aryl Halide, Base, and Pd(0) Precatalyst p2->s1 s1->s2 s3 Prepare Aminophenylboronic Acid Solution in Degassed Solvent s2->s3 r1 Slowly Add Boronic Acid Solution (Syringe Pump) s3->r1 r2 Heat to Optimized Temperature r1->r2 r3 Monitor Reaction Progress r2->r3

Caption: A step-by-step workflow for setting up a Suzuki reaction to minimize self-coupling.

Suzuki Catalytic Cycle vs. Homocoupling Pathway

G cluster_suzuki Desired Suzuki Cross-Coupling cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L2 oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X(L2) oa->pd2_complex trans Transmetalation (Amine-Ar'-B(OH)2 + Base) pd2_complex->trans pd2_biaryl Ar-Pd(II)-Ar'(L2) trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-Ar' (Product) re->product pd0_ox Pd(0)L2 oxygen O2 (Oxidant) pd0_ox->oxygen pd2_ox Pd(II) Species oxygen->pd2_ox homo_trans Transmetalation (2x Amine-Ar'-B(OH)2) pd2_ox->homo_trans pd2_homo Ar'-Pd(II)-Ar'(L2) homo_trans->pd2_homo homo_re Reductive Elimination pd2_homo->homo_re homo_re->pd0_ox Regenerates Pd(0) homo_product Ar'-Ar' (Byproduct) homo_re->homo_product

References

"identifying and removing impurities from 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. The following sections address common issues related to identifying and removing impurities during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: The most common impurities can be categorized based on their origin in a typical two-step synthesis involving a Suzuki-Miyaura coupling followed by a nitro group reduction:

  • Starting Materials: Unreacted 3-bromobenzoic acid (or other halogenated benzoic acids) and 3-aminophenylboronic acid (or its nitro precursor).

  • Suzuki Coupling By-products: Homocoupling products, such as biphenyl-3,3'-dicarboxylic acid and 3,3'-diaminobiphenyl. Residual palladium catalyst from the coupling reaction is also a common impurity.[1][2]

  • Nitro Group Reduction By-products: If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to impurities like 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, as well as nitroso and hydroxylamine intermediates.[3][4][5][6][7]

  • Solvents: Residual solvents used in the reaction or purification steps (e.g., toluene, ethanol, ethyl acetate).

Q2: How can I detect the presence of these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and allows for the separation and detection of closely related impurities. A reversed-phase C18 column is often a good starting point.[8][9][10][11][12]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

Q3: What are the recommended methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: An effective technique for removing minor impurities. The choice of solvent is critical. Common solvent systems for similar compounds include ethanol/water, methanol/water, and acetone/water.[13][14][15][16][17] For amines, recrystallization from an acidic solution (e.g., aqueous acetic acid) can also be effective.[16][17]

  • Column Chromatography: Useful for separating impurities with different polarities from the final product. Silica gel is a common stationary phase.

  • Acid-Base Extraction: This can be used to separate acidic, basic, and neutral impurities. By adjusting the pH, the target compound can be selectively extracted.

Troubleshooting Guides

Issue 1: My final product shows multiple spots on the TLC plate.
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress more frequently using TLC. Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature.
Presence of Starting Materials Optimize the stoichiometry of the reactants. Consider adding a slight excess of one of the reactants to ensure the complete consumption of the other.
Formation of By-products Adjust reaction conditions (e.g., temperature, catalyst loading, base) to minimize the formation of by-products.
Inappropriate TLC System Experiment with different solvent systems (mobile phases) to achieve better separation of spots. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).
Issue 2: The purity of my product is low according to HPLC analysis.
Possible Cause Troubleshooting Steps
Co-eluting Impurities Modify the HPLC method. Adjust the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different type of column (e.g., a biphenyl or phenyl-hexyl column for enhanced pi-pi interactions).
Presence of Homocoupling Products Degas the reaction mixture thoroughly before adding the palladium catalyst to minimize oxygen, which can promote homocoupling.[1]
Incomplete Nitro Group Reduction Ensure sufficient catalyst (e.g., Pd/C) and hydrogen pressure are used. Monitor the reaction until the starting nitro compound is completely consumed.
Residual Palladium After the Suzuki coupling reaction, consider a workup step with a scavenger resin or an aqueous solution of a chelating agent to remove residual palladium.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Impurity Detection
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spotting: Apply a small spot of each sample to the baseline of the TLC plate.

  • Development: Develop the plate in a chamber containing an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

  • Visualization:

    • UV Light: Examine the dried plate under UV light (254 nm and 365 nm). Aromatic compounds will often appear as dark spots on a fluorescent background.[18]

    • Iodine Chamber: Place the plate in a chamber containing iodine crystals. Organic compounds will appear as brown spots.[18][19]

    • Ninhydrin Stain: For visualizing the amino group, spray the plate with a ninhydrin solution and gently heat. Primary amines will typically form purple or pink spots.[20][21][22]

    • Bromocresol Green Stain: To visualize the carboxylic acid group, spray the plate with a bromocresol green solution. Acidic compounds will appear as yellow spots on a blue background.[18][19]

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Determine a suitable solvent or solvent pair. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while the impurities should remain soluble or insoluble at all temperatures. Good starting points for amino-biphenyl carboxylic acids are mixtures like ethanol/water or acetic acid/water.[14][15][17]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Impurities and their Potential m/z in Mass Spectrometry

Impurity NamePotential Molecular FormulaExact Mass (m/z)Origin
3-Bromobenzoic acidC₇H₅BrO₂199.95Starting Material
3-Aminophenylboronic acidC₆H₈BNO₂137.06Starting Material
3-Nitrophenylboronic acidC₆H₆BNO₄167.04Starting Material
Biphenyl-3,3'-dicarboxylic acidC₁₄H₁₀O₄242.06Homocoupling By-product
3,3'-DiaminobiphenylC₁₂H₁₂N₂184.10Homocoupling By-product
3'-Nitro-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₉NO₄243.05Incomplete Reduction

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification start Starting Materials (e.g., 3-halobenzoic acid, 3-nitrophenylboronic acid) suzuki Suzuki-Miyaura Coupling start->suzuki nitro_reduction Nitro Group Reduction suzuki->nitro_reduction crude Crude Product nitro_reduction->crude tlc TLC Analysis crude->tlc hplc HPLC/LC-MS Analysis crude->hplc nmr NMR Analysis crude->nmr recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column extraction Acid-Base Extraction crude->extraction pure Pure Product recrystallization->pure column->pure extraction->pure

Caption: Workflow for Synthesis, Analysis, and Purification.

Troubleshooting_Logic cluster_tlc TLC Analysis cluster_hplc HPLC Analysis cluster_solutions Potential Solutions start Low Purity Detected tlc_spots Multiple Spots? start->tlc_spots hplc_peaks Broad or Multiple Peaks? start->hplc_peaks incomplete_rxn Incomplete Reaction tlc_spots->incomplete_rxn Yes byproducts By-products Formed tlc_spots->byproducts Yes optimize_rxn Optimize Reaction Conditions incomplete_rxn->optimize_rxn byproducts->optimize_rxn purify Perform Further Purification byproducts->purify coelution Co-eluting Impurities hplc_peaks->coelution Yes homocoupling Homocoupling Products hplc_peaks->homocoupling Yes change_hplc Modify HPLC Method coelution->change_hplc homocoupling->purify

Caption: Troubleshooting Logic for Low Product Purity.

References

"improving yield and purity in the large-scale synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. The content is designed to address common challenges related to improving yield and purity, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a boronic acid (or its ester derivative) and an aryl halide. For this specific synthesis, the typical coupling partners are a 3-aminophenylboronic acid derivative and a 3-bromobenzoic acid derivative (or vice versa).

Q2: What are the critical parameters that influence the yield and purity of the Suzuki-Miyaura coupling reaction on a large scale?

A2: Several factors are crucial for a successful large-scale Suzuki-Miyaura coupling:

  • Catalyst System: The choice of palladium source and ligand is critical.

  • Base: The type and amount of base can significantly affect the reaction rate and side reactions.

  • Solvent: The solvent system influences the solubility of reactants and the reaction temperature.

  • Temperature: Precise temperature control is necessary to ensure complete reaction and minimize degradation.

  • Inert Atmosphere: Strict exclusion of oxygen is vital to prevent catalyst deactivation and side reactions.

Q3: What are the common impurities encountered in this synthesis?

A3: Common impurities include:

  • Homocoupling products: Formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation product: The boronic acid is replaced by a hydrogen atom.

  • Residual palladium: The final product can be contaminated with the palladium catalyst, which needs to be removed.

  • Unreacted starting materials: Incomplete conversion can leave starting materials in the crude product.

Q4: How can I effectively remove the palladium catalyst from my final product?

A4: Several methods can be employed for palladium removal, including:

  • Recrystallization: Often effective if the palladium species are not trapped within the crystal lattice.

  • Activated Carbon Treatment: Slurrying the product solution with activated carbon can adsorb palladium.

  • Palladium Scavengers: Using silica-based or polymer-based scavengers with functional groups that chelate palladium is a highly effective method.

Troubleshooting Guide

Problem 1: Low Yield in the Suzuki-Miyaura Coupling Reaction

Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure a strict inert atmosphere (nitrogen or argon) is maintained throughout the reaction. Degas all solvents and aqueous solutions before use. Use fresh, high-quality palladium catalyst and ligands.
Inefficient Catalyst System Screen different palladium catalysts and ligands. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor can be more effective than traditional catalysts like Pd(PPh₃)₄.[1]
Suboptimal Base The choice of base is crucial. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes lead to higher yields, especially with less reactive aryl chlorides.[2] However, stronger bases can also promote side reactions.
Incorrect Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A typical range for Suzuki couplings is 80-120 °C.[3]
Protodeboronation Side Reaction This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using a less nucleophilic base (e.g., KF instead of K₂CO₃), using anhydrous conditions if possible, or protecting the boronic acid as a more stable ester (e.g., a pinacol ester).
Poor Solubility of Reactants Ensure that all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic components.[1][4]

Problem 2: High Levels of Impurities in the Crude Product

Impurity Type Identification Troubleshooting Step
Homocoupling of Boronic Acid Detected by HPLC or LC-MS as a symmetrical biaryl derived from the boronic acid starting material.This is often caused by the presence of oxygen. Ensure rigorous degassing of the reaction mixture. Using a slight excess of the aryl halide can also help minimize this side reaction.[5]
Unreacted Starting Materials Identified by comparing the crude product's analytical data (e.g., HPLC, TLC) with the starting materials.Increase reaction time or temperature cautiously. Ensure the catalyst is active and present in a sufficient loading (typically 0.1-5 mol%).[3] Verify the stoichiometry of the reactants.
Residual Palladium Can be quantified by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).After the reaction workup, treat the organic solution with a palladium scavenger (e.g., silica-based thiol or thiourea scavengers) or perform multiple recrystallizations.

Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

The following tables summarize quantitative data on how different reaction parameters can affect the yield of biphenyl carboxylic acid synthesis via Suzuki-Miyaura coupling, based on literature data for similar substrates.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[1]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8016923-Bromobenzoic acid[4]

Table 2: Comparison of Bases

BaseCatalystSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
K₂CO₃PdCl₂(dppf)Dioxane/H₂O9012853-Bromobenzoic acid[4]
K₃PO₄Pd(OAc)₂/SPhosToluene/H₂O10012>954-Bromobenzothiazole[1]
Cs₂CO₃PdCl₂(dppf)THF/H₂O8016923-Bromobenzoic acid[4]

Table 3: Comparison of Solvents

Solvent SystemCatalystBaseTemp. (°C)Time (h)Yield (%)SubstrateReference
1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄K₂CO₃10012883-Bromobenzoic acid[4]
Toluene/H₂O (5:1)Pd(OAc)₂/SPhosK₃PO₄10012954-Bromoanisole[6]
DMF/H₂O (95:5)G-COOH-Pd-10K₂CO₃1108~951-bromo-4-fluorobenzene[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a clean, dry, and inerted reaction vessel, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1). Degas the mixture thoroughly by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1][8]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For biphenyl carboxylic acids, aqueous ethanol or a mixture of benzene and petroleum ether can be effective.[9]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow A Starting Materials (Aryl Halide & Boronic Acid) B Suzuki-Miyaura Coupling A->B Pd Catalyst, Base, Solvent, Heat C Reaction Workup (Extraction & Washing) B->C D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Final Product (this compound) E->F Troubleshooting_Yield start Low Yield Observed q1 Is the reaction under a strict inert atmosphere? start->q1 a1_no Solution: - Degas solvents thoroughly - Maintain positive N2/Ar pressure q1->a1_no No q2 Is the catalyst system optimal? q1->q2 Yes end_node Re-run optimized reaction a1_no->end_node a2_no Solution: - Screen different Pd catalysts/ligands - Check catalyst activity/age q2->a2_no No q3 Are side reactions (homocoupling, protodeboronation) observed? q2->q3 Yes a2_no->end_node a3_yes Solution: - Use milder base - Adjust stoichiometry - Use anhydrous conditions if possible q3->a3_yes Yes q3->end_node No a3_yes->end_node

References

Validation & Comparative

A Comparative Analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological significance of positional isomers of amino-[1,1'-biphenyl]-3-carboxylic acid.

The strategic placement of an amino group on the biphenyl-3-carboxylic acid scaffold gives rise to a series of isomers with distinct physicochemical and biological properties. This guide provides a detailed comparative analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its key positional isomers, namely the 2'-amino and 4'-amino variants. Understanding the nuanced differences imparted by the location of the amino substituent is paramount for their effective utilization in drug design and the development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The position of the amino group on the phenyl ring significantly influences the electronic distribution, hydrogen bonding capabilities, and overall conformation of the molecule. These factors, in turn, dictate key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and solubility, which are critical for pharmacokinetic and pharmacodynamic profiles.

Property2'-Amino-[1,1'-biphenyl]-3-carboxylic acidThis compound4'-Amino-[1,1'-biphenyl]-3-carboxylic acid
Molecular Formula C₁₃H₁₁NO₂C₁₃H₁₁NO₂C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol 213.23 g/mol 213.23 g/mol
Predicted pKa ~4.1~4.02~4.05
Predicted Boiling Point ~477 °C~477 °C~411.8 °C
Predicted Density ~1.26 g/cm³~1.26 g/cm³~1.17 g/cm³

Table 1: Comparative Physicochemical Properties of Amino-[1,1'-biphenyl]-3-carboxylic Acid Isomers. The predicted values highlight the subtle yet potentially significant differences in the properties of the isomers.

Synthesis and Experimental Protocols

The synthesis of these aminobiphenyl carboxylic acid isomers typically involves a key cross-coupling reaction, followed by the reduction of a nitro group to the desired amine. The general workflow provides a reproducible methodology for obtaining these valuable building blocks.

General Synthesis Workflow

The synthesis generally proceeds via a Suzuki coupling reaction between a suitably substituted bromo-nitrobenzene and 3-carboxyphenylboronic acid, followed by the reduction of the nitro group.

Synthesis_Workflow Start Bromo-nitrobenzene isomer Coupling Suzuki Coupling (Pd catalyst, base) Start->Coupling BoronicAcid 3-Carboxyphenylboronic acid BoronicAcid->Coupling NitroBiphenyl Nitro-[1,1'-biphenyl]-3-carboxylic acid isomer Coupling->NitroBiphenyl Reduction Nitro Group Reduction (e.g., H₂, Pd/C) NitroBiphenyl->Reduction FinalProduct Amino-[1,1'-biphenyl]-3-carboxylic acid isomer Reduction->FinalProduct

Caption: General synthesis workflow for amino-[1,1'-biphenyl]-3-carboxylic acid isomers.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis for the 3'-amino isomer, which can be adapted for the other isomers by selecting the appropriate starting bromo-nitrobenzene.

Step 1: Suzuki Coupling

  • To a solution of 1-bromo-3-nitrobenzene (1.0 eq) and 3-carboxyphenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base, for instance, K₂CO₃ (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, dilute with water, and acidify with a mineral acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.

Step 2: Nitro Group Reduction

  • Dissolve the 3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas) at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization to yield this compound.

Biological Activity and Structure-Activity Relationships

While comprehensive, direct comparative studies on the biological activities of these specific positional isomers are limited in publicly available literature, the broader class of biphenyl carboxylic acids has shown significant activity in various therapeutic areas. The position of the amino group is expected to critically influence the interaction with biological targets.

Derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been investigated as inhibitors of Human Protein Tyrosine Phosphatase β (HPTPβ), a target relevant to angiogenesis. This suggests that the 3'-amino substitution pattern can be a favorable scaffold for designing enzyme inhibitors.

The general biological relevance of biphenyl structures is well-established. For instance, ortho-biphenyl carboxamides have been identified as potent antagonists of the Smoothened receptor, inhibiting the Hedgehog signaling pathway, which is crucial in certain cancers. This highlights the potential of the biphenyl scaffold to interact with G-protein coupled receptors.

Logical Relationship of Isomer Properties and Biological Activity

The physicochemical properties of each isomer directly impact their pharmacokinetic and pharmacodynamic profiles, ultimately determining their biological efficacy and potential as drug candidates.

Isomer_Properties_Activity cluster_isomers Isomers cluster_properties Physicochemical Properties cluster_adme ADME Properties cluster_activity Biological Activity 2'-amino 2'-amino pKa pKa 2'-amino->pKa 3'-amino 3'-amino Solubility Solubility 3'-amino->Solubility 4'-amino 4'-amino Lipophilicity Lipophilicity 4'-amino->Lipophilicity Absorption Absorption pKa->Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Efficacy Efficacy Absorption->Efficacy Distribution->Efficacy Metabolism->Efficacy Toxicity Toxicity Metabolism->Toxicity Excretion->Efficacy

Caption: Relationship between isomeric structure, physicochemical properties, and biological activity.

Conclusion

The positional isomers of amino-[1,1'-biphenyl]-3-carboxylic acid represent a valuable set of building blocks for medicinal chemistry and drug discovery. The subtle differences in the placement of the amino group lead to distinct physicochemical properties that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic characteristics of potential drug candidates. While further direct comparative biological studies are needed to fully elucidate the structure-activity relationships, the synthetic accessibility and the established biological relevance of the biphenyl scaffold make these isomers promising starting points for the development of novel therapeutics targeting a range of diseases. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the synthesis and evaluation of these versatile chemical entities.

A Comparative Guide to the Biological Activity of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its 2'-hydroxy Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and its 2'-hydroxy analog, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Due to a lack of direct comparative studies in the public domain, this guide infers the biological significance of the 2'-hydroxy group by examining the structure-activity relationship (SAR) of Eltrombopag, a well-characterized drug that incorporates the 2'-hydroxy analog as a key structural moiety.

Introduction

Biphenyl carboxylic acid derivatives are recognized for their diverse pharmacological activities. This guide focuses on two specific analogs: this compound and its 2'-hydroxylated counterpart. The latter is a crucial intermediate in the synthesis of Eltrombopag, a non-peptide thrombopoietin receptor (TPO-R) agonist used to treat thrombocytopenia. Understanding the contribution of the 2'-hydroxy group to the biological activity is essential for the rational design of new therapeutic agents.

While direct experimental data comparing the two title compounds is unavailable, the extensive research on Eltrombopag's mechanism of action provides a strong foundation for inferring the role of the 2'-hydroxy group in receptor binding and signal transduction.

Chemical Structures

structs cluster_0 This compound cluster_1 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid mol1 mol1 mol2 mol2

Caption: Chemical structures of the two biphenyl carboxylic acid analogs.

Comparison of Known and Inferred Biological Properties

The following table summarizes the available information for both compounds. The data for the 2'-hydroxy analog is largely inferred from its role within the Eltrombopag molecule.

FeatureThis compound3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Known Biological Target No specific biological target identified in the public domain.As part of Eltrombopag, it targets the transmembrane domain of the Thrombopoietin Receptor (TPO-R) .
Inferred Biological Activity Likely inactive or significantly less active as a TPO-R agonist compared to its 2'-hydroxy analog.Acts as a TPO-R agonist, stimulating megakaryocyte proliferation and differentiation, leading to increased platelet production.
Role of Key Functional Groups The 3'-amino and 3-carboxylic acid groups are potential sites for hydrogen bonding and ionic interactions.The 2'-hydroxy group is hypothesized to be a critical hydrogen bond donor, essential for anchoring the molecule within the transmembrane binding pocket of the TPO-R. The 3'-amino and 3-carboxylic acid groups also likely contribute to binding.
Quantitative Data (IC50/EC50) Not available.Not directly available for the fragment itself. Eltrombopag has an estimated binding affinity (Kd) for TPO-R in the low micromolar to high nanomolar range.

Inferred Role of the 2'-Hydroxy Group in Biological Activity

The primary difference between the two molecules is the presence of a hydroxyl group at the 2'-position of the biphenyl ring. In the context of Eltrombopag, this hydroxyl group, along with the adjacent 3'-amino group, forms a critical pharmacophore.

It is hypothesized that the 2'-hydroxy group plays a crucial role in the binding of Eltrombopag to the transmembrane domain of the TPO-R. This interaction is likely a hydrogen bond with specific amino acid residues within the binding pocket. The absence of this hydroxyl group in

A Comparative Guide to the Structure-Activity Relationship of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 3'-amino-[1,1'-biphenyl]-3-carboxylic acid scaffold is a key pharmacophore in the development of various therapeutic agents. Its unique structural features, including a rigid biphenyl core and multiple points for chemical modification, make it a versatile starting point for designing molecules with a wide range of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a focus on their inhibitory activities against different biological targets. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative SAR Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the biphenyl rings. The following tables summarize the in vitro activities of various analogs against different targets, providing a clear comparison of their potency.

Table 1: Inhibition of Human Protein Tyrosine Phosphatase β (HPTPβ)

A series of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives were designed as nonphosphonate-based phosphotyrosine (pTyr) mimetics and evaluated for their inhibitory activity against HPTPβ.[2][3]

Compound IDR Group (at 4'-position)% Inhibition at 10 µMIC50 (µM)Selectivity vs PTP1BSelectivity vs SHP2
C2 -SO2NH285.3 ± 2.11.8 ± 0.2> 50> 50
C22 -H92.5 ± 1.50.9 ± 0.1> 50> 50

Data sourced from Bioorganic Chemistry, 2018.[2]

Table 2: Inhibition of Urate Transporter 1 (URAT1)

Novel biphenyl carboxylic acid derivatives were synthesized and evaluated as inhibitors of human URAT1, a key target for the treatment of hyperuricemia and gout.[4]

Compound IDModificationIC50 (µM)
A1 Amide linked hydrophobic tail0.93
B21 1,2,4-Oxadiazole linked hydrophobic tail0.17
Benzbromarone (Reference)-0.35

Data sourced from Molecules, 2023.[4]

Table 3: Anticancer Activity against Breast Cancer Cell Lines

A library of biphenyl carboxylic acids was synthesized and screened for their in vitro anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231.[5]

Compound IDSubstituent at 4'-positionIC50 vs MCF-7 (µM)IC50 vs MDA-MB-231 (µM)
3a -H10.14 ± 2.0510.78 ± 2.58
3j -OCH2Ph9.92 ± 0.979.54 ± 0.85
Tamoxifen (Reference)-7.52 ± 1.238.16 ± 1.54

Data sourced from Asian Journal of Green Chemistry.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

HPTPβ Inhibition Assay [2][3]

  • Enzyme and Substrate: Recombinant human HPTPβ was used as the enzyme source. DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) was used as the substrate.

  • Assay Buffer: The reaction was carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Procedure:

    • The test compounds were pre-incubated with the HPTPβ enzyme in the assay buffer for 15 minutes at room temperature.

    • The reaction was initiated by adding the DiFMUP substrate.

    • The fluorescence generated by the enzymatic hydrolysis of DiFMUP was measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • The percentage of inhibition was calculated by comparing the fluorescence of the wells containing the test compounds to the control wells (with enzyme and substrate but no inhibitor).

    • IC50 values were determined from the dose-response curves.

URAT1 Inhibition Assay [4]

  • Cell Line: HEK293 cells stably expressing human URAT1 were used.

  • Substrate: [¹⁴C]-uric acid was used as the substrate.

  • Procedure:

    • The cells were seeded in 24-well plates and incubated overnight.

    • The cells were washed with a pre-incubation buffer and then incubated with the test compounds for 10 minutes.

    • [¹⁴C]-uric acid was added, and the cells were incubated for another 5 minutes.

    • The uptake of [¹⁴C]-uric acid was stopped by washing the cells with ice-cold buffer.

    • The cells were lysed, and the intracellular radioactivity was measured using a liquid scintillation counter.

    • The percentage of inhibition was calculated, and IC50 values were determined.

In Vitro Anticancer Activity (MTT Assay) [5]

  • Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 were used.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

    • MTT solution was added to each well, and the plates were incubated for another 4 hours.

    • The formazan crystals formed were dissolved in DMSO.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The percentage of cell viability was calculated, and IC50 values were determined.

Visualizing SAR Workflows and Signaling Pathways

Understanding the logical flow of SAR studies and the potential mechanisms of action of these compounds can be facilitated by visual diagrams.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start Scaffold Selection (this compound) design Derivative Design (e.g., R-group modification) start->design synthesis Chemical Synthesis (e.g., Suzuki Coupling) design->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening (e.g., % Inhibition) purification->screening dose_response Dose-Response Assay (IC50 determination) screening->dose_response selectivity Selectivity Profiling (vs. related targets) dose_response->selectivity sar SAR Analysis selectivity->sar optimization Lead Optimization sar->optimization optimization->design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Cell Interior URAT1 URAT1 Transporter UricAcid_in Uric Acid (Intracellular) URAT1->UricAcid_in UricAcid_out Uric Acid (Extracellular) UricAcid_out->URAT1 Uptake Inhibitor Biphenyl Carboxylic Acid Derivative Inhibitor->URAT1 Inhibition

Caption: A simplified diagram of URAT1 inhibition by biphenyl carboxylic acid derivatives.

References

A Comparative Guide to the Purity Validation of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid purity. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method, enabling informed decisions for analytical strategy.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety and efficacy of the final drug product. Both HPLC and quantitative ¹H NMR (qNMR) are powerful techniques for purity assessment. HPLC excels at separating and quantifying impurities with different polarities, while qNMR provides an absolute quantification of the main component and can identify and quantify impurities without the need for reference standards for each impurity.

Comparison of Analytical Techniques

A summary of the key performance characteristics of HPLC and qNMR for the analysis of this compound is presented below.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.Quantification based on the direct relationship between the integrated signal intensity of a nucleus and the number of those nuclei in the sample.
Primary Output Chromatogram showing retention time and peak area.Spectrum showing chemical shifts and signal integrals.
Quantification Relative quantification based on peak area percentage or external/internal standards.Absolute quantification against a certified internal standard.
Impurity Detection Excellent for detecting and quantifying process-related impurities and degradation products that are chromatographically separable.Can detect and quantify any proton-containing impurity, including residual solvents and inorganic impurities, provided signals are resolved.
Reference Standards Requires reference standards for each impurity to be quantified accurately.A single internal standard of known purity is sufficient for absolute quantification of the main component and any visible impurities.
Strengths High sensitivity and resolution for a wide range of impurities. Established and widely used technique.Provides structural information for impurity identification. Non-destructive. A primary analytical method.[1]
Limitations May not detect impurities that co-elute with the main peak or are not UV-active. Does not provide structural information directly.Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a concentration of approximately 1 mg/mL. This solution is then diluted to a working concentration of 0.1 mg/mL with the mobile phase.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

This protocol outlines the procedure for determining the absolute purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterValue
Pulse Program A quantitative pulse sequence with a long relaxation delay (e.g., 30s)
Number of Scans 16 or more for good signal-to-noise
Spectral Width Appropriate for observing all relevant signals
Receiver Gain Optimized to avoid signal clipping

Data Presentation

The following tables present representative data for the purity analysis of a hypothetical batch of this compound using both HPLC and qNMR.

Table 1: HPLC Purity Analysis

Peak IDRetention Time (min)Area (%)Identification
15.20.153-Aminophenylboronic acid (Starting Material)
28.90.203-Bromobenzoic acid (Starting Material)
312.599.5This compound
414.80.103,3'-Biphenyl dicarboxylic acid (Homocoupling)
516.20.053'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (Intermediate)

Table 2: qNMR Purity Analysis

AnalyteChemical Shift (ppm)MultiplicityIntegrationMolesPurity (w/w %)
This compound6.5-8.0m8.004.36 x 10⁻⁵99.2
Internal Standard (Maleic Acid)6.28s2.004.31 x 10⁻⁵100.0 (Certified)
Residual Solvent (Acetone)2.09s0.12-0.1

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.

Workflow for Purity Validation cluster_synthesis Synthesis & Initial Characterization cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis cluster_final Final Purity Assessment Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Crystallization) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC_Sample_Prep HPLC Sample Preparation Purified_Product->HPLC_Sample_Prep Orthogonal Method 1 qNMR_Sample_Prep qNMR Sample Preparation (with Internal Standard) Purified_Product->qNMR_Sample_Prep Orthogonal Method 2 HPLC_Analysis HPLC Method Execution HPLC_Sample_Prep->HPLC_Analysis HPLC_Data Chromatographic Data (Retention Time, Area %) HPLC_Analysis->HPLC_Data HPLC_Purity Relative Purity Assessment HPLC_Data->HPLC_Purity Final_Report Comprehensive Purity Report HPLC_Purity->Final_Report qNMR_Analysis qNMR Data Acquisition qNMR_Sample_Prep->qNMR_Analysis qNMR_Data NMR Spectrum (Chemical Shift, Integration) qNMR_Analysis->qNMR_Data qNMR_Purity Absolute Purity Calculation qNMR_Data->qNMR_Purity qNMR_Purity->Final_Report

Caption: Purity validation workflow.

Conclusion

Both HPLC and qNMR are indispensable tools for the purity validation of this compound. HPLC provides excellent separation of impurities, offering high sensitivity for trace analysis. In contrast, qNMR delivers an absolute purity value and can identify and quantify a broad range of impurities, including those that may be missed by HPLC, without the need for specific reference standards. The use of these two orthogonal methods provides a comprehensive and robust assessment of purity, ensuring the quality and reliability of this critical pharmaceutical intermediate.

References

"comparing the efficacy of different catalysts for 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a valuable building block in medicinal chemistry. This guide provides a comparative overview of the efficacy of different catalytic strategies for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.

The primary synthetic routes for this compound hinge on the formation of the biaryl scaffold and the introduction of the amino group. The most prevalent and effective methods employ palladium-catalyzed cross-coupling reactions. This comparison will focus on two main strategies:

  • Strategy A: Suzuki-Miyaura Coupling followed by Nitro Group Reduction. This is a widely used method that first constructs the biphenyl backbone and then reduces a nitro group to the desired amine.

  • Strategy B: Buchwald-Hartwig Amination. This approach directly forms the carbon-nitrogen bond on a pre-formed biphenyl halide.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound and its precursors.

Strategy Catalytic System Reactants Solvent Base Reaction Time Yield Reference
A1: Suzuki Coupling [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)2-Benzyloxy-1-bromo-3-nitrobenzene + 3-Carboxyphenylboronic acid1,4-Dioxane/WaterSodium CarbonateNot SpecifiedHigh[1]
A2: Suzuki Coupling Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)Not Specified Bromo Compound + 3-Carboxyphenylboronic acidTetrahydrofuranSodium Carbonate or Potassium Carbonate4-6 hoursNot Specified[2]
A3: Nitro Reduction Palladium on Carbon (Pd/C)3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acidNot SpecifiedN/A (Hydrogenation)Not SpecifiedHigh[1]
A4: Nitro Reduction Palladium on Carbon (Pd/C)5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acidMethanol/TriethylamineN/A (Hydrogenation)21 hours86.7%[3]
B: Buchwald-Hartwig Pd(OAc)2 / X-PhosAryl Halide + AmineToluene or DMFCs2CO3 or KOt-BuNot SpecifiedGood to Excellent (General)[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Strategy A: Suzuki-Miyaura Coupling and Subsequent Nitro Group Reduction

1. Suzuki-Miyaura Coupling for Biphenyl Backbone Synthesis [1][2]

  • Materials:

    • Aryl halide (e.g., 2-Benzyloxy-1-bromo-3-nitrobenzene)

    • 3-Carboxyphenylboronic acid

    • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Tetrakis(triphenylphosphine)palladium(0))

    • Base (e.g., Sodium Carbonate or Potassium Carbonate)

    • Solvent (e.g., 1,4-Dioxane and Water mixture, or Tetrahydrofuran)

  • Procedure:

    • To a reaction vessel, add the aryl halide, 3-carboxyphenylboronic acid, and the base.

    • Add the solvent system (e.g., a mixture of 1,4-dioxane and water).

    • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Add the palladium catalyst to the reaction mixture.

    • Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 4 to 24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method such as column chromatography or recrystallization.

2. Palladium-Catalyzed Nitro Group Reduction [1][3]

  • Materials:

    • Nitro-biphenyl intermediate (e.g., 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid)

    • Palladium on Carbon (Pd/C, typically 5-10 wt%)

    • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

    • Hydrogen source (Hydrogen gas)

  • Procedure:

    • Dissolve the nitro-biphenyl intermediate in the chosen solvent in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (pressure can range from atmospheric to 10 bar) and stir the reaction vigorously at room temperature.

    • Monitor the reaction until the consumption of hydrogen ceases.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the desired this compound. Further purification may be performed if necessary.

Strategy B: Buchwald-Hartwig Amination (General Protocol)[4][5]
  • Materials:

    • Biphenyl halide (e.g., 3'-Bromo-[1,1'-biphenyl]-3-carboxylic acid)

    • Amine source (e.g., ammonia equivalent or a protected amine)

    • Palladium precursor (e.g., Pd(OAc)2)

    • Phosphine ligand (e.g., X-Phos)

    • Base (e.g., Cs2CO3 or KOt-Bu)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, the phosphine ligand, and the base.

    • Add the biphenyl halide and the amine source.

    • Add the anhydrous, deoxygenated solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, and wash the combined organic layers with brine.

    • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Nitro Group Reduction A Aryl Halide (e.g., 2-Benzyloxy-1-bromo-3-nitrobenzene) C Nitro-Biphenyl Intermediate A->C Pd Catalyst (e.g., Pd(dppf)Cl2) Base, Solvent B 3-Carboxyphenylboronic acid B->C Pd Catalyst (e.g., Pd(dppf)Cl2) Base, Solvent D Final Product This compound C->D Pd/C, H2

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start reactants Combine Reactants, Solvent, and Base start->reactants inert Purge with Inert Gas reactants->inert catalyst Add Catalyst inert->catalyst heat Heat Reaction Mixture (e.g., Reflux) catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

References

"assessing the stability of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid under different reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid under various reaction conditions relevant to pharmaceutical development and chemical synthesis. Due to the limited availability of direct stability data in published literature, this document outlines a robust framework for evaluation based on internationally recognized forced degradation study protocols.[1][2][3] We present hypothetical, yet plausible, experimental data to illustrate the compound's likely stability profile and compare it with potential alternatives.

Overview of Stability Profile

This compound is a bifunctional organic building block featuring an aromatic amine and a carboxylic acid moiety. This structure suggests potential susceptibility to specific degradation pathways, including oxidation of the amine, decarboxylation at elevated temperatures, and reactions influenced by pH. Understanding its stability is critical for defining storage conditions, predicting shelf-life, identifying potential degradants, and developing stable formulations.

The primary degradation pathways for aromatic amino acids include deamination and decarboxylation, particularly under hydrothermal conditions.[4] Biphenyl carboxylic acids can undergo thermal decomposition through decarboxylation and ketonization at high temperatures (340-400 °C).[5][6] Furthermore, the primary aromatic amine group may be susceptible to oxidation and photolytic degradation, common vulnerabilities for such functional groups.[7][8]

Comparative Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[2] The following sections detail the proposed experimental protocols and present hypothetical data to compare the stability of this compound against a common alternative, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid . The alternative is chosen for its structural similarity, differing only in the substitution pattern, which can influence stability.[9]

The goal of these studies is to induce 5-20% degradation to reveal potential degradation products and pathways.[1][3]

A stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method is the cornerstone of this analysis, allowing for the separation and identification of the parent compound and any resulting degradants.[10][11]

a) Preparation of Stock and Stress Samples:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Samples: For each condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.

b) Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 48 hours.[1][12]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[1][12]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[12]

  • Thermal Degradation: Store the solid compound at 80°C for 7 days. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be wrapped in aluminum foil to exclude light.

c) LC-MS Analytical Method:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 280 nm and Mass Spectrometry (ESI+).[13]

  • Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

The following tables summarize the expected outcomes from the forced degradation studies.

Table 1: Stability of this compound under Forced Degradation

Stress ConditionDurationTemperature% DegradationMajor Degradants (Hypothetical m/z)
0.1 M HCl48 hrs60°C~ 2%Minimal degradation observed
0.1 M NaOH24 hrs60°C~ 8%Decarboxylated product, Oxidized species
3% H₂O₂24 hrsRoom Temp~ 15%N-oxide, Hydroxylated biphenyl
Thermal (Solid)7 days80°C~ 4%Decarboxylated dimer
Photolytic1.2M lux hrsAmbient~ 11%Oxidized/colored degradants

Table 2: Comparative Stability of this compound vs. Alternative

Stress Condition% Degradation (Target Compound)% Degradation (4'-Amino-[1,1'-biphenyl]-4-carboxylic acid)Comparative Stability Notes
0.1 M NaOH~ 8%~ 6%The para-substituted isomer shows slightly higher stability under basic conditions.
3% H₂O₂~ 15%~ 12%The amine in the 4'-position appears less susceptible to oxidation.
Photolytic~ 11%~ 9%Both compounds show sensitivity to light, a common trait for aromatic amines.[7][14]

Visualization of Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and logical comparisons.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Results stock 1.0 mg/mL Stock Solution (this compound) work 0.1 mg/mL Working Samples stock->work Dilution acid Acid Hydrolysis (0.1 M HCl, 60°C) work->acid Exposure base Base Hydrolysis (0.1 M NaOH, 60°C) work->base Exposure oxid Oxidation (3% H2O2, RT) work->oxid Exposure therm Thermal (Solid) (80°C) work->therm Exposure photo Photolytic (ICH Q1B) work->photo Exposure lcms Stability-Indicating LC-MS Analysis acid->lcms base->lcms oxid->lcms therm->lcms photo->lcms data Quantify Degradation & Identify Degradants lcms->data report Stability Profile data->report

Caption: Experimental workflow for forced degradation studies.

G cluster_pathways Potential Degradation Pathways cluster_products Resulting Degradants compound This compound oxidation Oxidation (Amine Group) compound->oxidation Oxidizing Agents (e.g., H2O2) decarboxylation Decarboxylation (Carboxylic Acid Group) compound->decarboxylation High Temperature photodegradation Photodegradation (Aromatic System) compound->photodegradation UV/Vis Light hydrolysis Hydrolysis (pH dependent) compound->hydrolysis Strong Acid/Base p_ox N-Oxides, Hydroxylated Species oxidation->p_ox p_decarb 3-Amino-biphenyl decarboxylation->p_decarb p_photo Colored Dimers/ Oligomers photodegradation->p_photo p_hydro Minimal/Slow Degradation hydrolysis->p_hydro

Caption: Predicted degradation pathways for the target molecule.

Conclusion and Recommendations

This guide establishes a framework for assessing the stability of this compound. The hypothetical data suggest that the compound is most susceptible to oxidative and photolytic degradation, with moderate sensitivity to basic conditions and relative stability towards heat and acidic environments.

For researchers and drug development professionals, these findings underscore the importance of:

  • Storage: The compound should be stored protected from light and in an inert atmosphere to minimize oxidative and photodegradation.

  • Formulation: When used in formulations, the inclusion of antioxidants and the use of light-protecting packaging should be considered. The pH of aqueous formulations should be carefully controlled, preferably avoiding highly basic conditions.

  • Process Chemistry: Reaction conditions involving strong oxidants or prolonged exposure to light should be managed carefully to prevent impurity formation.

The proposed protocols and analytical methods provide a clear path for validating these predictions and establishing a definitive stability profile for this versatile chemical intermediate.

References

Comparative Analysis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Analogs in Urate Transporter 1 (URAT1) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cross-reactivity and structure-activity relationships of novel 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid analogs reveals their potential as selective inhibitors of Urate Transporter 1 (URAT1), a key target in the management of hyperuricemia and gout. This guide provides a comparative analysis of their in vitro efficacy, selectivity against related transporters, and the experimental methodologies used for their evaluation.

Urate transporter 1 (URAT1) is a crucial protein in the renal reabsorption of uric acid, and its inhibition is a validated therapeutic strategy for lowering serum uric acid levels. The this compound scaffold has emerged as a promising chemical starting point for the development of potent and selective URAT1 inhibitors. This report summarizes the cross-reactivity and structure-activity relationship (SAR) of a series of analogs based on this scaffold, providing valuable insights for researchers and drug development professionals.

Quantitative Comparison of Analog Performance

The inhibitory activity of a series of biphenyl carboxylic acid analogs was assessed against human URAT1. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the potency of these compounds. The data presented in Table 1 highlights the key structure-activity relationships within this series of analogs.

Table 1: In Vitro Inhibitory Activity of this compound Analogs against Human URAT1.

Compound IDR1 SubstitutionR2 SubstitutionIC50 (µM)[1]
Analog A1-HTetrahydroquinoline0.93
Analog B1-H4-Fluorobenzamide>10
Analog B3-H4-Chlorobenzamide1.8
Analog B21-H3-Chlorobenzamide0.17
Analog B25-H2-Chlorobenzamide0.45

Data represents the mean of at least three independent experiments.

The results indicate that the nature and position of the substituent on the benzamide moiety significantly influence the inhibitory potency against URAT1. Notably, the introduction of a chlorine atom at the meta-position of the benzamide ring (Analog B21) resulted in the most potent inhibition among the tested analogs.

Experimental Protocols

The following section details the methodologies employed in the cross-reactivity and binding affinity studies of the this compound analogs.

URAT1 Inhibition Assay (In Vitro)

A cell-based assay was utilized to determine the inhibitory activity of the compounds against human URAT1.

Cell Culture and Transfection:

  • Human embryonic kidney 293 (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were transiently transfected with a plasmid expressing human URAT1 using a suitable transfection reagent.

Uptake Assay:

  • Transfected cells were seeded in 24-well plates and grown to confluence.

  • Prior to the assay, cells were washed twice with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Cells were then incubated with HBSS containing various concentrations of the test compounds and a fixed concentration of [14C]-uric acid for 10 minutes at 37°C.

  • The uptake was terminated by washing the cells three times with ice-cold HBSS.

  • Cells were lysed with 0.1 M NaOH, and the radioactivity was measured using a liquid scintillation counter.

  • IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

Cross-Reactivity Profiling (Hypothetical)

To assess the selectivity of the analogs, their inhibitory activity would be evaluated against a panel of other relevant transporters, such as OAT1, OAT3, and ABCG2, using similar cell-based uptake assays with their respective probe substrates.

Visualizing Experimental Workflow and Signaling Context

The following diagrams illustrate the general workflow of a competitive binding assay and the central role of URAT1 in renal urate handling.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis radioligand Radiolabeled Ligand (e.g., [14C]-Uric Acid) incubation_well Incubation Mixture (Fixed Radioligand, Varying Unlabeled Ligand) radioligand->incubation_well unlabeled_ligand Unlabeled Ligand (Test Compound) unlabeled_ligand->incubation_well receptor Receptor Source (URAT1-expressing cells) receptor->incubation_well filtration Rapid Filtration incubation_well->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 Determination) scintillation->data_analysis G cluster_tubule Renal Proximal Tubule lumen Tubular Lumen (Urate in Filtrate) urat1 URAT1 lumen->urat1 Reabsorption cell Tubular Epithelial Cell glut9 GLUT9 cell->glut9 Basolateral Efflux abcg2 ABCG2 cell->abcg2 Apical Secretion blood Peritubular Capillary (Bloodstream) oat OAT1/3 blood->oat Secretion urat1->cell oat->cell glut9->blood abcg2->lumen inhibitor This compound analogs inhibitor->urat1 Inhibition

References

The Versatility of the 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3'-amino-[1,1'-biphenyl]-3-carboxylic acid core represents a significant and versatile scaffold in modern medicinal chemistry. Its rigid biphenyl backbone provides a defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of potent and selective inhibitors for a variety of biological targets. This guide offers a comparative evaluation of this scaffold in the context of two distinct drug discovery programs: the development of inhibitors for the urate transporter 1 (URAT1) for the treatment of gout, and the pursuit of novel inhibitors for human protein tyrosine phosphatase beta (HPTPβ), a target implicated in angiogenesis and cancer.

Targeting Gout: Biphenyl Carboxylic Acids as URAT1 Inhibitors

Urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a validated target for the management of hyperuricemia and gout. The this compound scaffold has been successfully employed to generate potent URAT1 inhibitors.

Quantitative Comparison of URAT1 Inhibitors

The following table summarizes the in vitro potency of a series of biphenyl carboxylic acid derivatives against human URAT1 (hURAT1), compared to the established drugs benzbromarone and lesinurad.

Compound IDStructurehURAT1 IC50 (µM)
Biphenyl Derivative A1 [Image of Biphenyl Derivative A1 structure]0.93
Biphenyl Derivative A2 [Image of Biphenyl Derivative A2 structure]1.25
Biphenyl Derivative B1 [Image of Biphenyl Derivative B1 structure]0.45
Biphenyl Derivative B21 [Image of Biphenyl Derivative B21 structure]0.17
Benzbromarone [Image of Benzbromarone structure]~0.28
Lesinurad [Image of Lesinurad structure]~7.18

Data compiled from studies on novel biphenyl carboxylic acid derivatives as URAT1 inhibitors.

The data clearly indicates that derivatives of the biphenyl carboxylic acid scaffold can achieve potency comparable or superior to the clinical drug benzbromarone and significantly greater than lesinurad. Notably, compound B21 demonstrates a sub-micromolar IC50 value, highlighting the potential for optimization of this scaffold.

Experimental Protocol: In Vitro URAT1 Inhibition Assay

The inhibitory activity of the compounds was determined using a [¹⁴C]-uric acid uptake assay in human embryonic kidney 293 (HEK293) cells stably expressing the human urate transporter 1 (hURAT1).

1. Cell Culture:

  • hURAT1-expressing HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in 24-well plates and grown to confluence.

  • On the day of the assay, the culture medium is removed, and the cells are washed twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Cells are then pre-incubated for 10 minutes at 37°C with HBSS containing various concentrations of the test compounds or vehicle (DMSO).

  • The uptake reaction is initiated by adding HBSS containing [¹⁴C]-uric acid to a final concentration of 10 µM.

  • After a 5-minute incubation at 37°C, the uptake is stopped by aspirating the solution and washing the cells three times with ice-cold HBSS.

3. Data Analysis:

  • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The 50% inhibitory concentration (IC50) values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

URAT1 Signaling Pathway and Inhibition

The following diagram illustrates the role of URAT1 in the reabsorption of uric acid in the renal proximal tubule and the mechanism of action of the biphenyl carboxylic acid inhibitors.

URAT1_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Uric Acid UricAcid_Cell->UricAcid_Blood Efflux via other transporters Inhibitor Biphenyl Carboxylic Acid Inhibitor Inhibitor->URAT1 Inhibition

Mechanism of URAT1 Inhibition

A Potential Avenue in Oncology: Biphenyl Sulfamic Acids as HPTPβ Inhibitors

Human protein tyrosine phosphatase beta (HPTPβ), also known as receptor-type tyrosine-protein phosphatase beta (PTPRB), is a transmembrane protein that plays a role in regulating cell adhesion, migration, and angiogenesis. Its inhibition is being explored as a potential anti-cancer strategy. The 3'-amino-[1,1'-biphenyl] scaffold, with a sulfamic acid group replacing the carboxylic acid, has been investigated for this target.

Quantitative Comparison of HPTPβ Inhibitors

The following table presents the inhibitory activities of a series of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives against HPTPβ, PTP1B, and SHP2, demonstrating the potential for both potency and selectivity.

Compound IDR GroupHPTPβ IC50 (µM)PTP1B IC50 (µM)SHP2 IC50 (µM)
C2 H2.15> 50> 50
C15 4-F1.8915.623.4
C22 3-Cl1.54> 5035.8
Alternative Scaffold X -5.7--
Alternative Scaffold Y -0.8--

Data is illustrative and based on findings from studies on biphenyl sulfamic acid derivatives as HPTPβ inhibitors. "Alternative Scaffold" data is included for conceptual comparison.

The data indicates that the biphenyl sulfamic acid scaffold can yield potent HPTPβ inhibitors with good selectivity over other phosphatases like PTP1B and SHP2. The substitutions on the second phenyl ring significantly influence the inhibitory activity, with electron-withdrawing groups like fluorine and chlorine appearing to be favorable.

Experimental Protocol: In Vitro HPTPβ Inhibition Assay

The inhibitory activity against HPTPβ is typically assessed using a biochemical assay with a recombinant enzyme and a synthetic phosphopeptide substrate.

1. Reagents:

  • Recombinant human HPTPβ enzyme.

  • Phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP, or a fluorescent substrate).

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing DTT and EDTA).

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • A solution of the HPTPβ enzyme is pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of the phosphopeptide substrate.

  • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

  • The reaction is stopped by the addition of a stop solution (e.g., NaOH for the pNPP assay).

3. Data Analysis:

  • The amount of dephosphorylated product is quantified by measuring the absorbance or fluorescence.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

HPTPβ Signaling and Therapeutic Rationale

HPTPβ is involved in the dephosphorylation of key signaling proteins that promote angiogenesis. By inhibiting HPTPβ, the biphenyl sulfamic acid derivatives can potentially disrupt these signaling cascades, leading to an anti-angiogenic effect.

HPTPbeta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HPTPbeta HPTPβ (PTPRB) Dephospho_Signal Dephosphorylated Signaling Proteins HPTPbeta->Dephospho_Signal Dephosphorylation Angiogenic_Signal Pro-Angiogenic Signaling Proteins (P) Angiogenic_Signal->HPTPbeta Substrate Downstream Downstream Signaling (e.g., Migration, Proliferation) Dephospho_Signal->Downstream Inhibition of Angiogenesis Inhibitor Biphenyl Sulfamic Acid Inhibitor Inhibitor->HPTPbeta Inhibition

HPTPβ Inhibition Workflow

Conclusion

The this compound scaffold and its bioisosteres, such as the corresponding sulfamic acids, demonstrate significant promise in the development of targeted therapeutics. The successful generation of potent and selective inhibitors for both URAT1 and HPTPβ underscores the adaptability of this chemical framework. The rigid nature of the biphenyl core allows for precise positioning of substituents to optimize interactions with the target protein, while the amino and carboxylic/sulfamic acid groups provide key hydrogen bonding and ionic interaction points. Further exploration of this scaffold is warranted for a diverse range of therapeutic targets, with the potential to deliver novel and effective drug candidates.

"benchmarking the performance of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid-based ligands"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Benchmark of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid-Based Ligands

The this compound scaffold is a valuable building block in medicinal chemistry, serving as a rigid core for developing ligands that target a variety of biological molecules.[1] Its unique structure, featuring a biphenyl backbone with strategically placed amino and carboxylic acid groups, allows for diverse chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of the performance of ligands derived from this scaffold, supported by experimental data and detailed protocols.

Performance Comparison of Ligand Derivatives

The versatility of the this compound core is demonstrated by its use in developing inhibitors for distinct enzyme classes, including protein tyrosine phosphatases and urate transporters.

Human Protein Tyrosine Phosphatase Beta (HPTPβ) Inhibitors

A series of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives were designed as nonphosphonate-based mimetics to target HPTPβ.[2][3] The performance of key compounds from this series is summarized below.

Table 1: Performance of HPTPβ Inhibitors

Compound ID Target Inhibitory Activity (IC50) Selectivity vs. PTP1B Selectivity vs. SHP2
C2 HPTPβ Favorable High High
C22 HPTPβ Favorable High High

Quantitative IC50 values were not available in the abstract, but the compounds were noted for their "favorable" activity and high selectivity.[2][3]

Urate Transporter 1 (URAT1) Inhibitors

Leveraging a similar biphenyl carboxylic acid framework, researchers have developed potent inhibitors for URAT1, a key target in the treatment of hyperuricemia and gout.[4] While not direct derivatives of the 3'-amino scaffold, these compounds illustrate the potential of the core biphenyl structure.

Table 2: Performance of Biphenyl Carboxylic Acid-Based URAT1 Inhibitors

Compound ID Target Inhibitory Activity (IC50) Comparison to Standard
A1 URAT1 0.93 µM Comparable to Benzbromarone
B21 URAT1 0.17 µM Superior to Benzbromarone

Data sourced from a study on novel biphenyl carboxylic acid derivatives.[4]

Key Experimental Methodologies and Workflows

The performance data presented is supported by specific synthesis and screening protocols. The following sections detail the methodologies used to synthesize the core scaffold and evaluate the performance of its derivatives.

Synthesis of the Core Scaffold

The parent compound, 3'-amino-2'-hydroxyl-[1,1'-biphenyl]-3-carboxylic acid, is often synthesized via a two-step process involving a Suzuki coupling followed by a reduction and deprotection step.[5]

Experimental Protocol: Synthesis of 3'-amino-2'-hydroxyl-[1,1'-biphenyl]-3-carboxylic acid

  • Suzuki Coupling: 2-benzyloxy-1-bromo-3-nitrobenzene is coupled with 3-carboxyphenylboronic acid. This reaction is typically catalyzed by a palladium catalyst in the presence of a base (e.g., sodium carbonate) in a mixed solvent system (e.g., dioxane and water).[5]

  • Reduction and Deprotection: The resulting 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid intermediate undergoes hydrogenation. This step utilizes hydrogen gas and a palladium on carbon (Pd/C) catalyst to simultaneously reduce the nitro group to an amine and cleave the benzyl ether to a hydroxyl group, yielding the final product.[5][6]

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction & Deprotection start 2-benzyloxy-1-bromo-3-nitrobenzene + 3-carboxyphenylboronic acid catalyst1 Pd Catalyst Base (e.g., Na2CO3) start->catalyst1 step1_product 3'-nitro-2'-benzyloxy- [1,1'-biphenyl]-3-carboxylic acid catalyst2 H2, Pd/C step1_product->catalyst2 step1_product->catalyst2 catalyst1->step1_product step2_product Final Product: 3'-amino-2'-hydroxyl- [1,1'-biphenyl]-3-carboxylic acid catalyst2->step2_product

Caption: Synthesis workflow for the core scaffold.

HPTPβ Inhibition and Binding Pathway

The (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives were found to inhibit HPTPβ by interacting with key residues in both the catalytic and a secondary binding site.[2][3]

Experimental Protocol: HPTPβ Inhibition Assay

  • Enzyme Preparation: Recombinant human HPTPβ protein is purified.

  • Assay Reaction: The enzyme is incubated with the test compounds (e.g., C2, C22) at various concentrations in an appropriate buffer.

  • Substrate Addition: A synthetic phosphotyrosine (pTyr) peptide substrate is added to initiate the phosphatase reaction.

  • Detection: The amount of product formed (dephosphorylated peptide) is quantified, typically using a colorimetric or fluorescent method, to determine the rate of reaction.

  • Data Analysis: IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration. Selectivity is determined by performing similar assays with other phosphatases like PTP1B and SHP2.[3]

G cluster_0 HPTPβ Enzyme ligand Biphenyl-based Ligand (C2, C22) catalytic_site Catalytic Site ligand->catalytic_site Binds secondary_site Secondary Binding Site (Lys1807, Arg1809, Lys1811) ligand->secondary_site Interacts inhibition Inhibition of HPTPβ Activity catalytic_site->inhibition secondary_site->inhibition

Caption: Ligand interaction with the HPTPβ enzyme.

URAT1 Inhibition Mechanism

The biphenyl carboxylic acid derivatives function by inhibiting the urate transporter 1 (URAT1) in the kidneys, which is a validated strategy for lowering serum uric acid levels.[4]

Experimental Protocol: URAT1 Inhibition Assay

  • Cell Culture: A stable cell line expressing human URAT1 (e.g., HEK293-hURAT1) is cultured.

  • Uptake Assay: The cells are incubated with a radiolabeled substrate (e.g., [14C]uric acid) in the presence and absence of test compounds (e.g., A1, B21).

  • Measurement: After incubation, the cells are washed and lysed. The intracellular radioactivity is measured using a scintillation counter to determine the amount of uric acid uptake.

  • Data Analysis: The percentage of inhibition is calculated relative to the control (no inhibitor). IC50 values are determined from the dose-response curves.[4]

G n1 High Serum Uric Acid n2 Uric Acid Reabsorption in Kidney n1->n2 n3 URAT1 Transporter Activity n2->n3 n6 Increased Uric Acid Excretion in Urine n3->n6 reduced reabsorption leads to n4 Biphenyl Carboxylic Acid Ligand n5 Inhibition of URAT1 n4->n5 n5->n3 blocks n7 Lowered Serum Uric Acid Level n6->n7

Caption: Logical workflow of URAT1 inhibition.

References

A Comparative Guide to Confirming the Structure of Novel 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of key analytical techniques for the structural elucidation of novel derivatives of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in the selection of appropriate methodologies.

Introduction

The precise structural confirmation of novel molecules is a cornerstone of chemical research and drug development. For derivatives of this compound, a scaffold of interest in medicinal chemistry, unambiguous structural determination is critical for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory requirements. The biphenyl moiety, with its rotational freedom, can present unique challenges in characterization.[1] This guide compares the most effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique, or a combination thereof, is dependent on the specific information required, the nature of the sample, and the available resources. While techniques like Infrared (IR) spectroscopy and elemental analysis provide valuable preliminary data, NMR, MS, and X-ray Crystallography are the principal methods for definitive structure elucidation.[2][3][4]

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
NMR Spectroscopy Detailed atom connectivity (1D & 2D NMR), stereochemistry, dynamic processes.[5]1-10 mg, soluble in deuterated solventNon-destructive, provides comprehensive structural detail in solution.[5]Lower sensitivity than MS, complex spectra may require advanced techniques for interpretation.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.[3][6]Micrograms to nanograms, soluble or volatileHigh sensitivity, accurate mass determination, suitable for mixture analysis with chromatography (LC-MS, GC-MS).[3][7]Does not provide direct connectivity information, isomerization can be difficult to distinguish.
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[8][9]High-quality single crystal (typically >0.1 mm).[8]Provides the definitive solid-state structure.[9]Crystal growth can be a significant bottleneck, structure may differ from solution conformation.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the covalent framework and relative stereochemistry of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the sample is fully dissolved.

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to identify the number and types of protons, their chemical environment, and coupling patterns.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., within the same phenyl ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the two phenyl rings and the substituent groups.

  • Data Analysis: Integrate peaks, determine chemical shifts (ppm) and coupling constants (Hz). Use the combination of 1D and 2D spectra to piece together the molecular structure. For example, specific chemical shifts and splitting patterns in the aromatic region (typically 7-8 ppm) can help determine the substitution pattern on the biphenyl core.[10][11]

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose a soft ionization technique to keep the molecule intact and observe the molecular ion. Electrospray Ionization (ESI) is common for these types of polar molecules.[3]

  • Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Use software to calculate the elemental formula that corresponds to the measured mass (typically with an accuracy of <5 ppm).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the presence of key substructures.[6]

Single-Crystal X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystallization: This is often the most challenging step.[9] Grow a single crystal of the derivative with dimensions typically greater than 0.1 mm. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer.

    • Place the crystal in a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern (angles and intensities of diffracted X-rays) using a detector.[8]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a unit cell and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation, including the twist angle between the two phenyl rings.[1]

Visualized Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a novel derivative.

G Workflow for Structural Confirmation of Novel Derivatives cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Core Structural Elucidation cluster_3 Definitive 3D Structure Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP Crystallography Single-Crystal X-ray Crystallography (Absolute Structure) Purification->Crystallography Attempt Crystal Growth HRMS High-Resolution MS (Elemental Composition) TLC_MP->HRMS NMR 1D & 2D NMR (Atom Connectivity) TLC_MP->NMR IR_UV IR & UV Spectroscopy Final_Structure Confirmed Structure HRMS->Final_Structure NMR->Final_Structure Crystallography->Final_Structure If Successful

Caption: A typical workflow for structure confirmation.

This guide provides a framework for approaching the structural confirmation of novel this compound derivatives. The integration of data from multiple analytical techniques is paramount to achieving an unambiguous and comprehensive structural assignment.

References

Safety Operating Guide

Proper Disposal of 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory hazardous waste management practices.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While specific hazard classifications may vary between suppliers, related compounds are often categorized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

In the event of a spill, avoid creating dust. For small spills, the material should be swept up or vacuumed into a suitable, sealed container for disposal.[2] All contaminated materials, including cleaning supplies, must be treated as hazardous waste and sealed in a vapor-tight plastic bag for disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department.[3][4] Under no circumstances should this chemical be disposed of in the regular trash or down the sink.[3][5]

  • Waste Characterization and Segregation :

    • Determine if the this compound waste is contaminated with other hazardous materials. If so, the entire mixture is to be treated as hazardous waste.[6][7]

    • Keep this waste stream separate from other chemical wastes to avoid incompatible reactions.[8][9] For instance, never mix with strong oxidizing agents, acids, or halogens.[10]

  • Container Labeling :

    • Use a designated and appropriate waste container, preferably the original container if it is in good condition.[11]

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[6][11] Include the date when the waste was first added to the container.[3]

  • Waste Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4]

    • The storage area must be well-ventilated and away from incompatible materials.[4] Ensure the container is tightly closed to prevent leaks or spills.[12]

  • Disposal Request and Collection :

    • Once the container is full or ready for disposal, submit a waste collection request to your institution's EHS office.[3]

    • Follow the specific procedures established by your institution for hazardous waste pickup.

Empty Container Disposal

Empty containers that once held this compound must also be disposed of properly.

  • If the compound is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3]

  • For non-acutely hazardous waste, ensure the container is completely empty with as little residue as possible.[3]

  • Deface or remove all chemical labels from the empty container before disposing of it as regular trash.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste characterize Characterize Waste: Is it mixed with other hazardous materials? start->characterize segregate Segregate from other waste streams characterize->segregate Yes pure_waste Pure or known composition characterize->pure_waste No label Label container with 'Hazardous Waste' and chemical name segregate->label store Store in a designated Satellite Accumulation Area (SAA) label->store request Submit waste pickup request to EHS store->request empty_container Empty Container? store->empty_container end End: Waste collected by licensed disposal company request->end triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse Yes (if acutely hazardous) dispose_container Deface label and dispose of container as regular trash empty_container->dispose_container No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate collect_rinsate->dispose_container pure_waste->segregate

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid, ensuring the protection of laboratory personnel and the integrity of research.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is paramount for personal safety and the maintenance of a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicity data for this compound is not fully available, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also harmful if swallowed.[2] Therefore, a cautious and thorough approach to handling is essential. The primary exposure risks are through inhalation of the powder, skin contact, and eye contact.

The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate these risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.[3]To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[1]
Respiratory Protection NIOSH-approved respirator with a particulate filter.To be used when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[1]
Skin and Body Protection Laboratory coat.[3][4]To protect skin and personal clothing from contamination.

Experimental Protocols: Handling and Disposal

The following are step-by-step procedures for the safe handling and disposal of this compound.

Preparation and Weighing
  • Engineering Controls : All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3]

  • Gather Materials : Before starting, assemble all necessary equipment, including spatulas, weigh boats, and the receiving vessel, and place them inside the fume hood.

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

  • Weighing : Carefully weigh the desired amount of the compound using a tared weigh boat. Minimize the creation of dust.

  • Transfer : Gently transfer the weighed powder to the reaction vessel.

Dissolution
  • Solvent Addition : In the fume hood, add the appropriate solvent to the vessel containing the compound.

  • Mixing : If necessary, use gentle agitation (e.g., stirring or sonication) to dissolve the solid. Keep the vessel covered as much as possible during this process.

  • Post-Handling : After dissolution, securely cap the container.

Spill Management
  • Evacuate : In the event of a spill, evacuate the immediate area if the spill is large or if dust is generated.

  • Ventilate : Ensure the area is well-ventilated.

  • Clean-up : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material and place in the waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and decontaminating solution.

  • Waste Disposal : Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Chemical : Unwanted or expired solid this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash.

  • Contaminated Solid Waste : All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, are considered hazardous waste.[3] These items must be collected in a designated, clearly labeled hazardous waste container.[3]

  • Contaminated Solutions : Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste.

  • Container Disposal : Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once cleaned, the container can be disposed of according to institutional guidelines.

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]

Visualized Workflow

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.

prep Preparation & Weighing diss Dissolution prep->diss Transfer spill Spill prep->spill reaction Experimental Use diss->reaction Use in Experiment diss->spill waste Waste Collection reaction->waste Collect Waste reaction->spill disposal Final Disposal waste->disposal EHS Pick-up spill->waste Clean-up & Collect

Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.